DMT-2'-F-6-chloro-dA phosphoramidite
説明
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特性
分子式 |
C40H45ClFN6O6P |
|---|---|
分子量 |
791.2 g/mol |
IUPAC名 |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H45ClFN6O6P/c1-26(2)48(27(3)4)55(52-22-10-21-43)54-36-33(53-39(34(36)42)47-25-46-35-37(41)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3/t33-,34+,36?,39-,55?/m1/s1 |
InChIキー |
WEOFQCIHCBMWIU-BZTHOPFASA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DMT-2'-F-6-chloro-dA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-2'-F-6-chloro-dA phosphoramidite (B1245037) is a specialized chemical building block, or phosphoramidite, crucial for the synthesis of modified oligonucleotides. These synthetic strands of DNA or RNA have broad applications in modern therapeutics, diagnostics, and biomedical research, including antisense therapies, siRNA, and aptamers. This document provides a comprehensive technical overview of DMT-2'-F-6-chloro-dA phosphoramidite, detailing its chemical structure, synthesis, incorporation into oligonucleotides, and the biophysical properties it confers to the resulting nucleic acid polymers.
Core Concepts: The Components of this compound
The nomenclature of this phosphoramidite reveals its key functional components, each playing a critical role in its utility for oligonucleotide synthesis and the properties of the final product.
-
DMT (4,4'-Dimethoxytrityl): This is a bulky protecting group attached to the 5'-hydroxyl of the deoxyadenosine (B7792050) sugar. Its primary function is to prevent unwanted chemical reactions at the 5' position during the stepwise synthesis of an oligonucleotide chain. The DMT group is acid-labile, allowing for its controlled removal at the beginning of each coupling cycle in solid-phase synthesis.
-
2'-F (2'-Fluoro): A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification is a cornerstone of modern oligonucleotide therapeutics. The high electronegativity of fluorine influences the sugar pucker, predisposing it to an RNA-like C3'-endo conformation. This conformational preference generally leads to increased thermal stability of duplexes formed with complementary RNA strands. Furthermore, the 2'-fluoro modification provides significant resistance to nuclease degradation, thereby enhancing the in vivo stability of the oligonucleotide.
-
6-chloro-dA (6-chloro-deoxyAdenosine): The "dA" signifies that the base is a derivative of deoxyadenosine. The "6-chloro" indicates that a chlorine atom is attached at the 6th position of the purine (B94841) ring. This modification serves as a reactive site. The 6-chloro group can be readily displaced by various nucleophiles, such as amines, allowing for post-synthetic modification of the oligonucleotide. This feature is particularly useful for conjugating molecules like fluorophores, biotin, or other ligands to the synthesized oligonucleotide.
-
Phosphoramidite: This functional group, typically a β-cyanoethyl N,N-diisopropylphosphoramidite, is located at the 3'-hydroxyl position of the sugar. This highly reactive phosphorus(III) group is essential for the formation of the phosphite (B83602) triester linkage between the incoming monomer and the growing oligonucleotide chain during solid-phase synthesis.
Chemical Structure
The chemical structure of this compound is a complex assembly of the aforementioned components, designed for stability during storage and high reactivity during oligonucleotide synthesis.
Caption: Structure of this compound.
Experimental Protocols
Synthesis of this compound
-
Enzymatic Synthesis of 6-chloropurine-2'-deoxyriboside (B7971090): An efficient method involves the enzymatic reaction of 6-chloropurine (B14466) with a deoxyribose donor, such as 2'-deoxycytidine, catalyzed by nucleoside-2'-deoxyribosyltransferase.
-
Fluorination of the 2' Position: The introduction of the 2'-fluoro group is a critical and often challenging step. This can be achieved through various fluorinating agents on a suitably protected nucleoside intermediate.
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the 2'-fluoro-6-chloropurine-2'-deoxyriboside is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine (B92270) to attach the DMT protecting group.
-
Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-O-DMT-2'-fluoro-6-chloropurine-2'-deoxyriboside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield the final phosphoramidite product.
Purification at each step is typically performed using column chromatography.
Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Detailed Steps:
-
Detritylation: The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.
-
Capping: To prevent the elongation of chains that failed to react in the coupling step, any unreacted 5'-hydroxyl groups are blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This four-step cycle is repeated for each subsequent nucleotide to be added to the chain.
Data Presentation
The incorporation of 2'-fluoro modifications generally enhances the biophysical properties of oligonucleotides. While specific data for DMT-2'-F-6-chloro-dA is limited, the following tables summarize expected quantitative improvements based on data from oligonucleotides containing 2'-fluoro modifications.
Table 1: Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency (%) |
| Standard DNA Phosphoramidites | >99% |
| DMT-2'-F-dA Phosphoramidite (Expected) | >98% |
Note: The coupling efficiency of modified phosphoramidites can be slightly lower than standard phosphoramidites due to steric hindrance.
Table 2: Thermal Stability (Tm) of Oligonucleotide Duplexes
| Oligonucleotide Modification | ΔTm per modification (°C) vs. DNA/RNA duplex |
| 2'-O-Methyl RNA | +1.5 |
| 2'-Fluoro RNA | +2.0 |
Data represents the approximate increase in melting temperature (Tm) per modified nucleotide in a duplex with a complementary RNA strand.
Table 3: Nuclease Resistance
| Oligonucleotide Modification | Nuclease Resistance |
| Unmodified DNA/RNA | Low |
| Phosphorothioate | High |
| 2'-Fluoro RNA | Moderate to High |
Nuclease resistance is significantly enhanced, particularly against endonucleases.
Applications in Research and Drug Development
The unique combination of a 2'-fluoro modification for stability and a 6-chloro group for post-synthetic functionalization makes this compound a valuable tool in several areas:
-
Antisense Oligonucleotides: The enhanced nuclease resistance and binding affinity to target mRNA make oligonucleotides containing this modification promising candidates for antisense therapeutics.
-
siRNA: The stability conferred by the 2'-fluoro group is beneficial for the development of more potent and durable small interfering RNAs for gene silencing applications.
-
Aptamers: 2'-fluoro modified aptamers often exhibit higher binding affinities and improved stability, making them more effective as therapeutic or diagnostic agents.
-
Labeled Probes: The 6-chloro position allows for the straightforward attachment of fluorescent dyes, quenchers, or other reporter molecules for use in diagnostic assays and molecular biology research.
Conclusion
This compound is a highly versatile and powerful building block for the synthesis of modified oligonucleotides. The 2'-fluoro modification imparts enhanced thermal stability and nuclease resistance, which are critical properties for in vivo applications. The 6-chloro group provides a convenient handle for post-synthetic conjugation, expanding the functional possibilities of the resulting oligonucleotides. As the field of nucleic acid therapeutics continues to advance, the use of such specialized phosphoramidites will undoubtedly play a pivotal role in the development of next-generation drugs and diagnostic tools.
An In-depth Technical Guide to DMT-2'-F-6-chloro-dA Phosphoramidite
For researchers, scientists, and professionals in drug development, a deep understanding of the chemical tools employed in oligonucleotide synthesis is paramount. DMT-2'-F-6-chloro-dA phosphoramidite (B1245037) is a specialized phosphoramidite monomer crucial for the synthesis of modified oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and data presented for clarity and comparison.
Chemical Structure and Properties
DMT-2'-F-6-chloro-dA phosphoramidite is a derivative of deoxyadenosine (B7792050) designed for use in automated solid-phase oligonucleotide synthesis. Its structure incorporates several key features that impart desirable properties to the resulting oligonucleotides.
The fundamental structure consists of a 2'-deoxyadenosine (B1664071) nucleoside that has been modified in three critical positions:
-
5'-O-DMT (Dimethoxytrityl) group: This bulky protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its acid lability allows for its removal in a controlled manner, enabling the stepwise addition of subsequent phosphoramidites in the 3' to 5' direction of synthesis.[1]
-
2'-Fluoro (2'-F) modification: A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification confers several advantageous properties to the resulting oligonucleotide, including increased thermal stability of duplexes with complementary RNA strands and enhanced resistance to nuclease degradation.[2][3] The electronegative fluorine atom influences the sugar pucker, favoring an RNA-like C3'-endo conformation, which contributes to these properties.[2]
-
6-chloro-purine: The adenine (B156593) base is substituted with a chlorine atom at the 6-position. This modification serves as a reactive site for post-synthetic modifications. The 6-chloro group can be readily displaced by various nucleophiles, such as amines, to introduce a wide range of functionalities into the oligonucleotide at a specific position.[4]
-
3'-O-Phosphoramidite: The 3'-hydroxyl group is modified with a diisopropylamino phosphoramidite moiety containing a β-cyanoethyl protecting group. This reactive phosphorus(III) group enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[5]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound and a related, commonly used phosphoramidite are summarized in the table below for comparison.
| Property | This compound | DMT-dA(Bz)-CE-Phosphoramidite |
| CAS Number | 2803878-95-5[6] | 98137-43-6 |
| Molecular Formula | C40H45ClFN6O7P[7] | C47H52N7O7P |
| Molecular Weight | 791.25 g/mol [7] | 857.94 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (by ³¹P NMR) | ≥98.0% | ≥98.0% |
| Storage Temperature | -20°C | -20°C |
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in various research and therapeutic applications:
-
Antisense Oligonucleotides: The 2'-fluoro modification enhances the binding affinity of antisense oligonucleotides to their target mRNA and increases their resistance to degradation by cellular nucleases, leading to improved potency and duration of action.[2]
-
siRNA Therapeutics: Incorporation of 2'-fluoro modifications into small interfering RNAs (siRNAs) can improve their stability and reduce off-target effects. However, it's important to note that extensive 2'-F modification can sometimes interfere with the RISC machinery.[8]
-
Aptamers: 2'-Fluoro-modified aptamers often exhibit enhanced stability and binding affinity for their targets compared to their unmodified counterparts.[2]
-
Diagnostic Probes: The enhanced stability and binding properties of oligonucleotides containing 2'-fluoro modifications make them suitable for use as probes in various diagnostic assays.
-
Post-synthetic Modification: The 6-chloro-purine moiety allows for the site-specific introduction of a wide array of functional groups after the oligonucleotide has been synthesized. This is particularly useful for labeling oligonucleotides with fluorophores, quenchers, or other reporter groups, as well as for conjugating them to other molecules like peptides or antibodies.[4]
Experimental Protocols
The use of this compound follows the standard protocols for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. A generalized workflow is provided below.
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleotide to the growing chain.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Detailed Methodologies:
-
Detritylation: The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound is activated by an activating agent, such as 1H-tetrazole or a more modern activator like 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive intermediate. This activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is carried out in an anhydrous solvent, typically acetonitrile.
-
Capping: To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is usually done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This capping step ensures that only the desired full-length oligonucleotides are produced.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is typically achieved by treating the solid support with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
These four steps are repeated for each nucleotide to be added to the sequence.
Post-synthesis Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone (β-cyanoethyl) and the nucleobases are removed. This is typically achieved by treatment with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).
Post-synthetic Modification of the 6-chloro-purine
Following cleavage and deprotection, the 6-chloro-purine moiety can be functionalized by reaction with a suitable nucleophile. For example, reaction with a primary amine will result in the formation of an N6-substituted adenosine (B11128) analog. The specific conditions for this reaction (solvent, temperature, and reaction time) will depend on the nucleophile being used.
Signaling Pathways and Biological Interactions
While this compound itself is a synthetic building block and not directly involved in biological signaling, the oligonucleotides synthesized using it can have significant biological effects.
The 2'-fluoro modification has been shown to influence the interaction of oligonucleotides with various cellular components. For instance, 2'-F modified oligonucleotides have been reported to bind to different intracellular proteins compared to their unmodified counterparts.[9] This can lead to altered cellular responses and, in some cases, toxicity. For example, some studies have shown that certain 2'-fluoro-modified antisense oligonucleotides can cause hepatotoxicity, which is thought to be related to their protein binding profile.[9]
The interaction of 2'-fluoro modified oligonucleotides with components of the innate immune system is also an area of active research. Modifications at the 2' position can modulate the recognition of RNA by pattern recognition receptors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), potentially altering the immune response to the oligonucleotide.[10]
The logical relationship between the chemical modifications of an oligonucleotide and its biological activity can be visualized as follows:
Caption: Logical flow from synthesis to biological consequences of modified oligonucleotides.
References
- 1. Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Properties of 2'-Fluoro-6-chloropurine Deoxynucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2'-fluoro-6-chloropurine deoxynucleosides. These compounds are of significant interest in medicinal chemistry due to their structural similarity to endogenous nucleosides and the unique properties imparted by the fluorine and chlorine substituents. The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar can enhance metabolic stability and confer potent biological activity. The 6-chloro-purine moiety serves as a versatile precursor for further chemical modifications to generate a diverse range of nucleoside analogues.
Properties of 2'-Fluoro-6-chloropurine Deoxynucleosides
The physicochemical and biological properties of 2'-fluoro-6-chloropurine deoxynucleosides are crucial for their development as therapeutic agents. The fluorine atom at the 2'-position significantly impacts the sugar pucker conformation, influencing how the nucleoside analogue interacts with enzymes such as polymerases and kinases. Furthermore, this modification can increase the stability of the glycosidic bond to acidic hydrolysis, a desirable property for orally administered drugs.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of these compounds. Key spectroscopic data for a representative 2'-fluoro-6-chloropurine deoxynucleoside are summarized below.
Table 1: Representative NMR Spectroscopic Data for a 2'-Deoxy-2'-fluoro-6-chloropurine Arabinosyl Nucleoside Analogue
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | |||
| H-8 | ~8.7 | s | |
| H-1' | ~6.4 | dd | J = 8.0, 4.0 |
| H-2' | ~5.5 | ddd | J = 52.0, 8.0, 4.0 |
| H-3' | ~4.6 | m | |
| H-4' | ~4.2 | m | |
| H-5'a, H-5'b | ~3.9, ~3.8 | m | |
| ¹³C NMR | |||
| C-6 | ~151 | ||
| C-2 | ~152 | ||
| C-4 | ~149 | ||
| C-8 | ~142 | ||
| C-5 | ~132 | ||
| C-1' | ~86 | d | J(C-F) = 20 |
| C-2' | ~95 | d | J(C-F) = 180 |
| C-3' | ~70 | d | J(C-F) = 18 |
| C-4' | ~85 | ||
| C-5' | ~61 | ||
| ¹⁹F NMR | ~-200 | ddd | J = 52.0, 20.0, 8.0 |
Note: The data presented are representative and can vary depending on the specific stereochemistry (ribo- or arabino-), protecting groups, and solvent used. The values are compiled based on typical shifts observed for similar fluorinated nucleosides.
Biological Activity
While specific IC50 values for 2'-fluoro-6-chloropurine deoxynucleosides are not widely reported in publicly available literature, the biological activity of closely related 2'-fluorinated and 6-substituted purine (B94841) nucleosides provides valuable insights into their potential as antiviral and anticancer agents. The 6-chloro group can be displaced by various nucleophiles to generate libraries of compounds for screening.
Table 2: Biological Activity of Structurally Related 2'-Fluoro-Purine Nucleoside Analogues
| Compound | Cell Line/Virus | Activity (IC₅₀/EC₅₀, µM) | Reference Compound |
| 2'-Fluoro-2',3'-dideoxyadenosine (an analogue) | HIV-1 | Potent | ddA |
| 2'-Fluoro-arabinofuranosyl-2-fluoroadenine | P388 leukemia | Active | - |
| Carbocyclic 2'-fluoroarabinosyl-5-iodouracil (C-FIAU) | HSV-1 | 11 µg/mL | - |
| Carbocyclic 2'-fluoroarabinosyl-5-methyluracil (C-FMAU) | HSV-1 | 4.4 µg/mL | - |
Note: The data in this table are for structurally related compounds and are intended to provide an indication of the potential activity of 2'-fluoro-6-chloropurine deoxynucleosides. Direct testing of the target compounds is necessary to determine their specific activity.[1][2][3]
Experimental Protocols
The synthesis of 2'-fluoro-6-chloropurine deoxynucleosides typically involves the coupling of a protected 2'-deoxy-2'-fluorosugar with a 6-chloropurine (B14466) base, followed by deprotection. The following is a generalized experimental protocol based on established methodologies for the synthesis of similar nucleosides.
General Synthesis of a Protected 2'-Deoxy-2'-fluoro-6-chloropurine Deoxynucleoside
Materials:
-
3-O-Acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide (a protected fluorinated sugar)
-
Sodium hydride (NaH)
-
Acetonitrile (B52724) (anhydrous)
-
Ammonia (B1221849) in methanol (B129727) (methanolic ammonia)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Purine Anion: To a stirred suspension of 2,6-dichloropurine in anhydrous acetonitrile, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is then stirred at room temperature for 1 hour to form the sodium salt of the purine.
-
Glycosylation Reaction: A solution of the protected fluorinated sugar (1 equivalent) in anhydrous acetonitrile is added dropwise to the purine salt suspension at room temperature. The reaction mixture is then stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the protected 2'-fluoro-6-chloropurine deoxynucleoside.
Deprotection of the Nucleoside
Procedure:
-
The purified, protected nucleoside is dissolved in a saturated solution of ammonia in methanol.
-
The solution is stirred at room temperature for 12-24 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final deprotected 2'-fluoro-6-chloropurine deoxynucleoside.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2'-fluoro-6-chloropurine deoxynucleosides.
Caption: Generalized synthetic workflow for 2'-fluoro-6-chloropurine deoxynucleosides.
Proposed Mechanism of Action
While the specific signaling pathways affected by 2'-fluoro-6-chloropurine deoxynucleosides require further investigation, a plausible mechanism of action, based on related fluorinated nucleoside analogues, involves their intracellular phosphorylation to the active triphosphate form, which can then inhibit viral or cellular polymerases, leading to chain termination of DNA or RNA synthesis.
Caption: Proposed mechanism of action for 2'-fluoro-6-chloropurine deoxynucleosides.
Conclusion
2'-Fluoro-6-chloropurine deoxynucleosides represent a promising class of compounds for the development of novel antiviral and anticancer therapies. Their synthesis, while challenging, can be achieved through established glycosylation and deprotection strategies. The unique properties conferred by the fluorine and chlorine substituents warrant further investigation into their biological activities and specific molecular targets. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating molecules.
References
- 1. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Fluorine: A Technical Guide to 2'-Fluoro Modified Phosphoramidites in Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine at the 2' position of the ribose sugar has revolutionized the field of oligonucleotide therapeutics. This modification imbues nucleic acid-based drugs with enhanced properties crucial for clinical success, including superior binding affinity, increased nuclease resistance, and favorable structural conformations. This in-depth technical guide explores the discovery, development, and application of 2'-fluoro modified phosphoramidites, the key building blocks for synthesizing these powerful therapeutic agents.
A Leap in Stability and Affinity: The Core Advantages
The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences the properties of an oligonucleotide. This single atomic substitution locks the sugar pucker in a C3'-endo conformation, characteristic of A-form helices, which is the preferred geometry for RNA duplexes.[1][2] This pre-organization of the sugar conformation leads to several significant advantages:
-
Enhanced Binding Affinity: Oligonucleotides containing 2'-fluoro modifications exhibit a significant increase in thermal stability (Tm) when hybridized to complementary RNA targets.[1][3] This increased affinity translates to more potent target engagement at lower concentrations.
-
Increased Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[4][5] This enhanced stability prolongs the half-life of the oligonucleotide therapeutic in biological systems.[6]
-
Favorable Duplex Geometry: The A-form helical structure adopted by duplexes containing 2'-fluoro modified strands is a key substrate requirement for the RNase H-mediated degradation of target mRNA in some antisense applications.[6]
These properties have made 2'-fluoro modifications a cornerstone in the design of various oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and ribozymes.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the impact of 2'-fluoro modifications on oligonucleotide properties.
Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
| Modification Type | Duplex Partner | Tm Increase per Modification (°C) | Reference(s) |
| 2'-Fluoro RNA (2'-F RNA) | RNA | ~1.8 - 2.0 | [1][8] |
| 2'-Fluoro RNA (2'-F RNA) | DNA | ~1.8 | [9] |
| 2'-Fluoro-arabinonucleic acid (FANA) | RNA | ~1.5 - 2.0 | [10] |
| 2'-Fluoro N3'→P5' Phosphoramidates | RNA | ~5.0 | [11] |
| 2'-Fluoro N3'→P5' Phosphoramidates | DNA | ~4.0 | [11] |
Table 2: Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides
| Modification | Enzyme | Resistance Level | Reference(s) |
| 2'-Fluoro Phosphorothioate | Snake Venom Phosphodiesterase | Highly Resistant | [4][11] |
| 2'-Fluoro Phosphodiester | Snake Venom Phosphodiesterase | Not significantly resistant | [4] |
| 2'-Fluoro Modified DNA | Lambda Exonuclease, DNase, RNase T1 | Resistant | [7][12] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of 2'-fluoro modified phosphoramidites and their incorporation into oligonucleotides.
Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-N-protected-ribonucleoside-3'-CE-Phosphoramidites
The synthesis of 2'-fluoro modified phosphoramidites for each of the four standard nucleobases (A, C, G, U) follows a multi-step chemical process. Below is a generalized protocol, with specific variations for each base noted.
1. Synthesis of 2'-deoxy-2'-fluoro-N-benzoyl-adenosine Phosphoramidite (B1245037):
-
Starting Material: 2'-deoxy-adenosine.
-
Key Steps:
-
Protection of the 3' and 5' hydroxyl groups, often with a silyl (B83357) protecting group.
-
Fluorination of the 2' position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Benzoylation of the N6 amine of adenine.
-
Selective deprotection of the 5' hydroxyl group.
-
Tritylation of the 5' hydroxyl group with dimethoxytrityl chloride (DMT-Cl).
-
Phosphitylation of the 3' hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite.[11]
-
2. Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-N-benzoyl-cytidine-3'-CE-Phosphoramidite:
-
Starting Material: 2'-deoxy-cytidine.
-
Key Steps:
-
Conversion of uridine (B1682114) to cytidine (B196190) via a method adapted from Reese.[13]
-
N4-benzoylation of the cytosine base.
-
Introduction of a 3'-azido group, followed by reduction to an amino group.
-
Protection of the 3'-amino group.
-
Selective 5'-O-debenzoylation.
-
5'-phosphitylation to yield the desired phosphoramidite.[13]
-
3. Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-N-isobutyryl-guanosine-3'-CE-Phosphoramidite:
-
Starting Material: 2'-deoxy-guanosine.
-
Key Steps:
-
Protection of the N2-amino group with an isobutyryl group.
-
Protection of the 3' and 5' hydroxyl groups.
-
Fluorination of the 2' position.
-
Selective deprotection of the 5' hydroxyl group.
-
Tritylation of the 5' hydroxyl group.
-
Phosphitylation of the 3' hydroxyl group.[14]
-
4. Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-uridine-3'-CE-Phosphoramidite:
-
Starting Material: 2'-deoxy-uridine.
-
Key Steps:
-
Protection of the 3' and 5' hydroxyl groups.
-
Fluorination of the 2' position.
-
Selective deprotection of the 5' hydroxyl group.
-
Tritylation of the 5' hydroxyl group.
-
Phosphitylation of the 3' hydroxyl group.
-
Automated Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
The incorporation of 2'-fluoro modified phosphoramidites into oligonucleotides is achieved using standard automated solid-phase synthesis protocols on a DNA/RNA synthesizer. A typical synthesis cycle is as follows:
-
Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming 2'-fluoro modified phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
This four-step cycle is repeated for each nucleotide addition until the desired sequence is synthesized.
Signaling Pathways and Experimental Workflows
The unique properties of 2'-fluoro modified oligonucleotides have made them invaluable tools for dissecting and manipulating cellular signaling pathways.
Targeting the KRAS Signaling Pathway with 2'-Fluoro Modified siRNA
The KRAS oncogene is a critical driver in many cancers. The following diagram illustrates a simplified KRAS signaling pathway and how a 2'-fluoro modified siRNA can be used to inhibit its activity.
Caption: KRAS signaling pathway and its inhibition by a 2'-fluoro modified siRNA.
Experimental Workflow for Antisense Oligonucleotide-Mediated Targeting of BCL2
BCL2 is a key anti-apoptotic protein, and its overexpression is associated with various cancers. The following workflow outlines the use of a 2'-fluoro modified antisense oligonucleotide to downregulate BCL2 expression.
Caption: Workflow for targeting BCL2 with a 2'-fluoro modified antisense oligonucleotide.
Conclusion
The discovery and development of 2'-fluoro modified phosphoramidites have been a pivotal advancement in the field of nucleic acid therapeutics. The enhanced properties conferred by this modification have enabled the design of more potent, stable, and specific oligonucleotide-based drugs. As our understanding of the intricate interplay between chemical modifications and biological activity continues to grow, 2'-fluoro chemistry will undoubtedly remain a critical tool in the development of the next generation of genetic medicines.
References
- 1. ashansenlab.com [ashansenlab.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 2'-C-Branched Ribonucleosides: Synthesis of the Phosphoramidite Derivatives of 2'-C-beta-Methylcytidine and Their Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synoligo.com [synoligo.com]
- 6. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-Fluoro Nucleic Acid Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of fluorine into nucleic acid structures has emerged as a powerful tool in the development of therapeutic oligonucleotides and sophisticated research probes. The 2'-fluoro (2'-F) modification, in particular, has garnered significant attention for its ability to confer desirable properties such as enhanced binding affinity, increased nuclease resistance, and improved biological activity. This technical guide provides a comprehensive overview of 2'-fluoro nucleic acid chemistry, covering the synthesis, properties, and applications of two key variants: 2'-fluoro-ribonucleic acid (2'-F-RNA) and 2'-fluoro-arabinonucleic acid (2'-F-ANA). Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the practical knowledge required to harness the potential of these modifications.
Core Concepts in 2'-Fluoro Nucleic Acid Chemistry
The introduction of a highly electronegative fluorine atom at the 2'-position of the sugar ring profoundly influences the physicochemical and biological properties of nucleic acids. This single atomic substitution induces a conformational preference in the sugar pucker, which in turn dictates the overall helical geometry of the oligonucleotide duplex.
2'-Fluoro-ribonucleic Acid (2'-F-RNA): In 2'-F-RNA, the fluorine atom is in the down or ribo configuration. This modification favors a C3'-endo sugar pucker, which is characteristic of A-form helices, the native conformation of RNA-RNA duplexes. This pre-organization of the sugar into an RNA-like conformation leads to a significant increase in the thermal stability of duplexes formed with complementary RNA strands.
2'-Fluoro-arabinonucleic Acid (2'-F-ANA): In contrast, 2'-F-ANA possesses a fluorine atom in the up or arabino configuration. This stereochemistry promotes an O4'-endo or C2'-endo sugar pucker, which is more characteristic of B-form DNA helices. Despite this, 2'-F-ANA modified oligonucleotides exhibit high binding affinity to complementary RNA targets. A key structural feature of 2'-F-ANA is the potential for a pseudohydrogen bond between the 2'-fluorine and the H8 of a purine (B94841) base, which contributes to the stability of FANA/RNA duplexes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of 2'-fluoro modified nucleic acids, providing a basis for comparison with unmodified oligonucleotides and other common modifications.
Table 1: Thermal Stability of 2'-Fluoro Modified Duplexes
| Modification | Duplex Type | Change in Melting Temperature (ΔTm) per modification (°C) |
| 2'-F-RNA | RNA/RNA | +1.8 to +3.0[1] |
| 2'-F-RNA | DNA/RNA | +1.8[1] |
| 2'-F-ANA | RNA/RNA | +1.2 to +1.5[2] |
| 2'-F-ANA | DNA/RNA | Significant increase[3] |
| 2'-O-Methyl RNA | RNA/RNA | ~+1.5[1] |
| LNA | RNA/RNA | +3 to +8 |
| Unmodified DNA | DNA/RNA | Baseline |
Table 2: Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides
| Modification | Nuclease Type | Relative Resistance |
| 2'-F-RNA (Phosphodiester) | Exonucleases, Endonucleases | Minor increase over unmodified RNA |
| 2'-F-RNA (Phosphorothioate) | Exonucleases, Endonucleases | High resistance[1] |
| 2'-F-ANA (Phosphodiester) | 3'-Exonucleases | Moderate increase over unmodified DNA |
| 2'-F-ANA (Phosphorothioate) | 3'-Exonucleases | >20-fold more stable than PS-DNA[2] |
| Unmodified RNA | Exonucleases, Endonucleases | Highly susceptible |
| Unmodified DNA | Exonucleases, Endonucleases | Susceptible |
Table 3: In Vitro Potency of 2'-Fluoro Modified siRNAs
| siRNA Modification Pattern | Target Gene | Cell Line | IC50 (nM) | Reference |
| Unmodified | Factor VII | HeLa | 0.95 | [4][5] |
| 2'-F pyrimidines (both strands) | Factor VII | HeLa | 0.50 | [4][5] |
| Fully modified 2'-F-ANA sense strand | Luciferase | HeLa | 4-fold more potent than unmodified | [6] |
| Unmodified | PTEN | HeLa | ~1 | [7] |
| 2'-F at positions 5 & 6 (guide strand) | PTEN | HeLa | ~1 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2'-fluoro nucleic acids.
Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
Objective: To synthesize oligonucleotides containing 2'-fluoro-RNA or 2'-fluoro-ANA monomers using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
2'-Fluoro phosphoramidite (B1245037) monomers (A, C, G, U/T) dissolved in anhydrous acetonitrile
-
Standard DNA or RNA phosphoramidites
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))
-
For 2'-F-RNA with TBDMS protection: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP)
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer. Ensure all reagent bottles are filled and lines are primed.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.
-
Coupling: The 2'-fluoro phosphoramidite monomer and activator are delivered to the synthesis column. The coupling time for 2'-fluoro monomers may need to be extended (e.g., 3-6 minutes) compared to standard DNA monomers to ensure high coupling efficiency.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support, and the cyanoethyl phosphate protecting groups and exocyclic amine protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8 hours or AMA at 65°C for 10 minutes).
-
For 2'-F-RNA containing TBDMS protecting groups on the 2'-hydroxyl of standard RNA monomers, an additional deprotection step is required using TEA·3HF.
-
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Analysis: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Measurement of Duplex Thermal Stability (Tm)
Objective: To determine the melting temperature (Tm) of a duplex containing 2'-fluoro modified oligonucleotides.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
Purified oligonucleotides (modified and complementary strands)
Procedure:
-
Sample Preparation: Dissolve the modified oligonucleotide and its complementary strand in the melting buffer to a final concentration of, for example, 2 µM each.
-
Annealing: Heat the solution to 95°C for 5 minutes to ensure complete dissociation of any pre-existing duplexes, then slowly cool to room temperature to allow for proper annealing.
-
UV Absorbance Measurement:
-
Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).
-
Program the instrument to increase the temperature at a controlled rate (e.g., 1°C/minute) up to a high temperature (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
-
Protocol 3: Nuclease Resistance Assay
Objective: To assess the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.
Materials:
-
2'-Fluoro modified oligonucleotide and an unmodified control oligonucleotide, labeled with a fluorescent dye (e.g., 5'-FAM)
-
Nuclease source (e.g., fetal bovine serum (FBS), snake venom phosphodiesterase, or specific endonucleases/exonucleases)
-
Incubation buffer (e.g., PBS or Tris-HCl buffer)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system capable of detecting the fluorescent label
-
Loading buffer (e.g., formamide (B127407) with a tracking dye)
Procedure:
-
Reaction Setup: In separate tubes, mix the labeled oligonucleotide (modified or control) with the nuclease source in the incubation buffer.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and quench the nuclease activity by adding it to the loading buffer and placing it on ice or heating to 95°C.
-
PAGE Analysis:
-
Load the samples from each time point onto a denaturing polyacrylamide gel.
-
Run the gel to separate the oligonucleotides based on size.
-
-
Visualization and Quantification:
-
Visualize the gel using the imaging system.
-
The intensity of the full-length oligonucleotide band at each time point is quantified.
-
The percentage of intact oligonucleotide remaining is plotted against time to determine the degradation kinetics and half-life.
-
Mandatory Visualizations
Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Diagram 2: siRNA-Mediated Gene Silencing Pathway
Caption: The mechanism of RNA interference (RNAi) initiated by a 2'-fluoro modified siRNA.
Diagram 3: Antisense Oligonucleotide (ASO) RNase H Mechanism
Caption: RNase H-mediated degradation of mRNA by a 2'-F-ANA/DNA gapmer antisense oligonucleotide.
Diagram 4: Structural Differences between 2'-F-RNA and 2'-F-ANA
Caption: Key structural distinctions between 2'-F-RNA and 2'-F-ANA.
Conclusion
2'-Fluoro nucleic acid chemistry offers a versatile and powerful platform for the design and development of next-generation oligonucleotide therapeutics and research tools. The distinct structural and functional properties of 2'-F-RNA and 2'-F-ANA provide a rich chemical space for fine-tuning the characteristics of nucleic acid-based molecules to meet specific biological and pharmacological requirements. By understanding the fundamental principles of their synthesis, properties, and applications, researchers and drug developers can effectively leverage these modifications to create more potent, stable, and specific oligonucleotide agents. The data and protocols presented in this guide serve as a valuable resource for the practical implementation of 2'-fluoro nucleic acid chemistry in a variety of research and development settings.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The 2'-Fluoro Modification: A Technical Guide to Enhancing Nucleic Acid Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics. Among the arsenal (B13267) of available modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a uniquely powerful tool for enhancing the drug-like properties of RNA molecules, including aptamers and small interfering RNAs (siRNAs). This technical guide provides an in-depth exploration of the role of the 2'-fluoro modification, summarizing its impact on the physicochemical properties of oligonucleotides, detailing relevant experimental protocols, and illustrating key biological and experimental workflows.
Core Principles of the 2'-Fluoro Modification
The 2'-fluoro modification involves the replacement of the 2'-hydroxyl group (2'-OH) of a ribonucleotide with a fluorine atom. This seemingly subtle change imparts a profound influence on the structure and function of the nucleic acid. The high electronegativity of fluorine profoundly affects the sugar pucker, favoring a C3'-endo conformation. This pre-organizes the nucleotide into an A-form helical geometry, which is characteristic of RNA duplexes.[1] This structural bias is the foundation for many of the advantageous properties conferred by the 2'-F modification.
Key Physicochemical and Biological Properties:
-
Increased Binding Affinity: 2'-F modified oligonucleotides exhibit a higher binding affinity for their complementary RNA targets. This is reflected in an increased melting temperature (Tm) of the resulting duplexes.[2] The stabilization is primarily driven by a more favorable enthalpy of formation (ΔH°), suggesting stronger Watson-Crick base pairing and stacking interactions, rather than a significant entropic benefit.[3][4]
-
Enhanced Nuclease Resistance: The absence of the 2'-hydroxyl group, a key recognition element for many ribonucleases, renders 2'-F modified oligonucleotides significantly more resistant to degradation by nucleases present in serum and cellular environments.[5][6] This increased stability translates to a longer biological half-life, a critical attribute for therapeutic efficacy.[7]
-
Reduced Immunostimulation: Unmodified siRNAs can trigger an innate immune response. The 2'-F modification has been shown to significantly reduce or eliminate these off-target immunostimulatory effects.[3][5]
-
Compatibility with Biological Machinery: Crucially, the 2'-F modification is well-tolerated by the cellular machinery involved in RNA interference (RNAi).[7] 2'-F modified siRNAs are effectively loaded into the RNA-Induced Silencing Complex (RISC) and can guide the cleavage of target mRNA.[8][9] Similarly, 2'-F modified aptamer libraries can be generated using modified polymerases in the SELEX process.[10]
Quantitative Data Summary
The following tables summarize the quantitative impact of the 2'-fluoro modification on key performance parameters of oligonucleotides.
Table 1: In Vitro Potency and Nuclease Stability of siRNAs
| siRNA Sequence/Modification | Target Gene | In Vitro IC50 (nM) | Half-life (t1/2) in Serum | Citation(s) |
| Unmodified siRNA | Factor VII | 0.95 | < 4 hours | [2][5][7] |
| 2'-F Pyrimidine modified siRNA | Factor VII | 0.50 | > 24 hours | [2][5][7] |
Table 2: Thermodynamic Properties of RNA vs. 2'-F RNA Duplexes
| Duplex Type | Tm (°C) per modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Citation(s) |
| RNA/RNA Hairpin | +11.6 (for terminal A) | -4.3 | -10.1 | -1.4 | [3] |
| 2'-F RNA/RNA Hairpin | +17.0 (for terminal 2'-F A) | -8.7 | -15.1 | -2.2 | [3] |
| 2'F-ANA/RNA Duplex | - | -87.8 | -232 | -18.8 | [11] |
| DNA/RNA Duplex | - | -71.8 | -193 | -14.4 | [11] |
Note: Thermodynamic values can be highly sequence-dependent. The data presented here are illustrative examples from specific studies.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of 2'-fluoro modified oligonucleotides.
Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
Standard automated phosphoramidite (B1245037) chemistry is used for the synthesis of 2'-F modified oligonucleotides. The core principle involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[12][13][14]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Unmodified and 2'-Fluoro phosphoramidite monomers (e.g., 2'-F-A, 2'-F-C, 2'-F-G, 2'-F-U phosphoramidites) dissolved in anhydrous acetonitrile (B52724) (e.g., to 0.1 M).
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile).
-
Capping solutions (e.g., acetic anhydride (B1165640) and 1-methylimidazole).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine).
Protocol:
-
Synthesis Setup: The synthesizer is programmed with the desired oligonucleotide sequence. Vials containing the required phosphoramidites and reagents are placed on the instrument.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleotide on the solid support using the deblocking solution.
-
Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain. Coupling times for modified bases may need to be extended.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with the cleavage/deprotection solution at an elevated temperature (e.g., 55°C for 16 hours).[13]
-
Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Nuclease Stability Assay in Serum
This assay assesses the stability of oligonucleotides in a biologically relevant medium.[15][16]
Materials:
-
2'-F modified and unmodified control oligonucleotides.
-
Fetal Bovine Serum (FBS) or human serum.
-
Nuclease-free water and buffers.
-
Gel loading buffer.
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Gel electrophoresis apparatus and power supply.
-
Gel imaging system.
Protocol:
-
Reaction Setup: For each time point, prepare a reaction by mixing the oligonucleotide (e.g., 50 pmol) with 50% FBS in a total volume of 10-20 µL.[15]
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a gel loading buffer containing a denaturant and a proteinase K to digest serum proteins, and immediately freeze the sample at -80°C.
-
Gel Electrophoresis: Thaw the samples and load them onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: After electrophoresis, stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified. The half-life (t1/2) is calculated as the time it takes for 50% of the initial amount of the oligonucleotide to be degraded.
In Vitro Transcription for 2'-Fluoro RNA Synthesis
Enzymatic synthesis allows for the production of longer 2'-F modified RNA strands, often used in aptamer selection. This requires a modified T7 RNA polymerase that can efficiently incorporate 2'-F NTPs.[10][13]
Materials:
-
Linearized plasmid DNA or PCR product template with a T7 promoter.
-
Modified T7 RNA Polymerase (e.g., Y639F mutant).[10]
-
Ribonucleoside triphosphates (rATP, rGTP).
-
2'-Fluoro-modified ribonucleoside triphosphates (2'-F-CTP, 2'-F-UTP).
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine).
-
RNase inhibitor.
-
DNase I.
Protocol:
-
Reaction Assembly: In a nuclease-free tube, combine the transcription buffer, DTT, NTPs (both regular and 2'-F modified), RNase inhibitor, DNA template (e.g., 1 µg), and modified T7 RNA Polymerase.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours, or overnight.[10]
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.
-
Purification: Purify the transcribed RNA using a column-based purification kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or denaturing PAGE for size-specific selection.
-
Quantification and Quality Control: Determine the concentration of the RNA by UV-Vis spectrophotometry and assess its integrity by gel electrophoresis.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental processes where 2'-fluoro modifications are critically important.
The RNA Interference (RNAi) Pathway with Modified siRNA
Workflow for SELEX with a 2'-Fluoro Modified RNA Library
Description: This diagram outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for generating nuclease-resistant RNA aptamers.[19][20][21] The process starts with a DNA template library, which is transcribed into a highly diverse pool of 2'-fluoro modified RNA molecules. This pool is incubated with the target of interest. RNA molecules that bind to the target are separated, reverse transcribed back to DNA, and amplified by PCR. This enriched DNA pool is then used for subsequent rounds of selection, progressively isolating aptamers with high affinity and specificity.
Logical Benefits of 2'-Fluoro Modification
Description: This diagram provides a logical overview of how the 2'-fluoro modification translates into improved therapeutic properties. The chemical change influences the sugar pucker and blocks nuclease attack sites. These physicochemical changes lead directly to the functional outcomes of increased binding affinity and enhanced stability, which are the primary drivers for the improved therapeutic potential of 2'-F modified oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. synoligo.com [synoligo.com]
- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RNA interference - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Preliminary Studies of 2'-Fluoro-6-chloro-deoxyadenosine in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of modified nucleotides into RNA transcripts is a cornerstone of modern nucleic acid research and therapeutic development. This guide explores the preliminary studies and potential applications of 2'-Fluoro-6-chloro-deoxyadenosine (2'-F-6-chloro-dA), a novel purine (B94841) analog. By combining the unique chemical properties of a 2'-fluoro modification and a 6-chloro substitution, 2'-F-6-chloro-dA offers the potential to create RNA molecules with enhanced stability, tailored functionality, and unique structural characteristics. This document consolidates available data on related compounds to infer the synthesis, enzymatic incorporation, and potential impact of this specific modification, providing a foundational resource for its investigation and application.
Introduction to 2'-Fluoro and 6-Chloro Modifications
The modification of RNA with non-canonical nucleosides has become a critical tool in the development of RNA-based therapeutics and diagnostics. Two key modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar and the 6-chloro (6-Cl) substitution on the purine base, have independently shown significant promise in enhancing the properties of RNA molecules.
The 2'-fluoro modification is known to increase the thermal stability of RNA duplexes and confer resistance to nuclease degradation.[1][2][3] This is attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker, characteristic of A-form helices found in RNA.[3] In contrast, the 6-chloro-purine is a versatile synthetic intermediate that can be a precursor to various N6-substituted adenosines, which are important for modulating biological processes.
The combination of these two modifications in a single nucleoside, 2'-F-6-chloro-deoxyadenosine, presents an intriguing candidate for generating highly stable and functionally diverse RNA molecules.
Synthesis of Modified Nucleoside Triphosphates
Experimental Protocol: One-Pot dNTP Synthesis[4]
This protocol involves the monophosphorylation of the nucleoside, followed by a reaction with tributylammonium (B8510715) pyrophosphate, and subsequent hydrolysis of the cyclic intermediate.
Materials:
-
2'-F-6-chloro-deoxyadenosine
-
Phosphorus oxychloride (POCl3)
-
Proton sponge
-
Tributylammonium pyrophosphate
-
Triethylamine
-
Trimethyl phosphate
-
Anhydrous solvents
Procedure:
-
Monophosphorylation: The starting nucleoside is reacted with a phosphorylating agent like phosphorus oxychloride in an anhydrous solvent at a low temperature.
-
Reaction with Pyrophosphate: The resulting monophosphate is then reacted in the same pot with tributylammonium pyrophosphate.
-
Hydrolysis: The cyclic intermediate formed is hydrolyzed to yield the final 5'-triphosphate.
-
Purification: The final product is purified using anion-exchange chromatography.
The yields for this method are reported to be in the range of 65% to 70% for standard dNTPs.[4]
Enzymatic Incorporation into RNA
The ability of RNA polymerases to accept modified nucleotides as substrates is crucial for the synthesis of modified RNA. Studies have shown that various RNA polymerases can incorporate nucleotides with modifications at the 2'-position and the 6-position of purines.
Polymerase Selection
The choice of RNA polymerase is critical for efficient incorporation. While data for 2'-F-6-chloro-dATP is not available, studies on similar analogs provide valuable insights:
-
Syn5 RNA Polymerase: This polymerase has shown a low discrimination against the incorporation of 2'-fluoro dNMPs.[2][5] A mutant version, Syn5 RNA polymerase Y564F, further decreases this discrimination.[2][5]
-
T7 RNA Polymerase: The Y639F mutant of T7 RNA polymerase is a standard enzyme for preparing 2'-F RNA.[2]
Quantitative Data on Incorporation of Related Analogs
The following table summarizes the incorporation efficiency of related modified nucleotides by different polymerases. This data can serve as a preliminary guide for designing experiments with 2'-F-6-chloro-dATP.
| Modified Nucleotide | Polymerase | Observation | Reference |
| 2'-Fluoro-dNTPs | Syn5 RNA Polymerase | Low discrimination against incorporation. | [2][5] |
| 2'-Fluoro-dNTPs | Syn5 RNA Polymerase Y564F | Further decreased discrimination. | [2][5] |
| 2'-Fluoro-dNTPs | T7 RNA Polymerase Y639F | Standard enzyme for 2'-F RNA synthesis. | [2] |
| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | HIV-1 Reverse Transcriptase | Efficiently incorporated. | [6] |
| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | AMV Reverse Transcriptase | Efficiently incorporated. | [6] |
| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | Klenow Fragment | Intermediate ability to utilize the analog. | [6] |
| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | T4 DNA Polymerase | Least efficient incorporation. | [6] |
Experimental Protocol: In Vitro Transcription
The following is a general protocol for the enzymatic incorporation of a modified nucleotide into an RNA transcript.
Materials:
-
Linearized DNA template with a promoter for the chosen RNA polymerase
-
RNA Polymerase (e.g., Syn5 or T7 mutant)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
2'-F-6-chloro-dATP
-
Transcription buffer
-
RNase inhibitor
Procedure:
-
Assemble the transcription reaction by combining the DNA template, NTPs (with the modified nucleotide replacing or supplementing ATP), transcription buffer, and RNase inhibitor.
-
Initiate the reaction by adding the RNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for T7).
-
Terminate the reaction and purify the RNA transcript using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or spin column chromatography.
-
Analyze the incorporation and integrity of the transcript using techniques like denaturing polyacrylamide gel electrophoresis (PAGE).
Structural and Functional Implications
The incorporation of 2'-F-6-chloro-dA into an RNA molecule is expected to have significant structural and functional consequences.
Structural Effects
The 2'-fluoro group is known to stabilize the C3'-endo sugar pucker, which is characteristic of A-form helices.[3] This can lead to:
-
Increased Duplex Stability: Oligonucleotides containing 2'-F-RNA exhibit increased melting temperatures (Tm) when hybridized to a complementary RNA strand.[3] The enhancement in Tm can be approximately 1.8°C per 2'-F-RNA residue relative to a DNA oligonucleotide.[3]
-
A-form Helix Confirmation: Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes indicate they adopt an A-form helical structure.[3]
The 6-chloro modification introduces a reactive site on the purine base, which can be utilized for post-transcriptional modifications.
Functional Consequences
The presence of these modifications can impact the biological function of the RNA:
-
Nuclease Resistance: The 2'-fluoro modification confers significant resistance to degradation by nucleases, which is a major advantage for in vivo applications of RNA.[1][2]
-
Modulation of Protein Binding: The 6-chloro group can be a precursor for a variety of N6-substitutions, which can be designed to modulate the binding of proteins to the RNA.
Visualizations
Chemical Structure and Incorporation Workflow
Caption: Synthesis and enzymatic incorporation of 2'-F-6-chloro-dA.
Potential Signaling Pathway Modulation
Caption: Potential impact of 2'-F-6-chloro-dA on RNA function.
Conclusion and Future Directions
The preliminary analysis based on related compounds suggests that 2'-F-6-chloro-deoxyadenosine is a promising candidate for the development of novel RNA-based tools and therapeutics. The combined properties of enhanced stability from the 2'-fluoro group and the synthetic versatility of the 6-chloro group open up new avenues for RNA engineering.
Future research should focus on:
-
The successful chemical synthesis and purification of 2'-F-6-chloro-dATP.
-
Systematic evaluation of its incorporation efficiency with a panel of wild-type and mutant RNA polymerases.
-
Detailed biophysical and structural studies of RNA molecules containing this modification.
-
Investigation of the functional consequences of this modification in cellular and in vivo models.
This technical guide provides a starting point for researchers and drug developers interested in exploring the potential of 2'-F-6-chloro-dA in RNA synthesis. The strategic use of this and other novel modified nucleotides will undoubtedly continue to drive innovation in the field of nucleic acid research.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of Modified Phosphoramidite Utilization in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles governing the use of modified phosphoramidites in the chemical synthesis of oligonucleotides. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into the chemistry, experimental procedures, and applications of these critical molecules.
Introduction to Phosphoramidite (B1245037) Chemistry
The chemical synthesis of oligonucleotides, the short, single-stranded DNA or RNA molecules that are the cornerstone of modern molecular biology and genetic medicine, is predominantly achieved through the phosphoramidite method.[1] This robust and efficient solid-phase synthesis technique allows for the sequential addition of nucleotide building blocks, known as nucleoside phosphoramidites, to a growing oligonucleotide chain.[2] The success of this method hinges on the unique reactivity of the phosphoramidite moiety and the strategic use of protecting groups to ensure sequence fidelity.[3]
Modified phosphoramidites are derivatives of the standard DNA and RNA building blocks that incorporate chemical alterations to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone.[4] These modifications are instrumental in enhancing the therapeutic properties of oligonucleotides, such as increasing their stability against nuclease degradation, improving their binding affinity to target sequences, and facilitating cellular uptake.[5]
The Structure of a Modified Phosphoramidite
A typical phosphoramidite monomer consists of a nucleoside (a base linked to a sugar) with several key chemical groups attached, each serving a specific function in the synthesis cycle.
Key Components:
-
Nucleobase: The information-carrying part of the nucleotide (Adenine, Guanine, Cytosine, Thymine, or Uracil). In modified phosphoramidites, the base can be altered to enhance properties like binding affinity.[6]
-
Sugar Moiety: A pentose (B10789219) sugar, either deoxyribose (in DNA) or ribose (in RNA). The sugar can be modified, for example, at the 2' position, to increase nuclease resistance.[7]
-
5'-Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl of the sugar. It prevents self-polymerization and is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[8]
-
3'-Phosphoramidite Moiety: The reactive group that enables the formation of the internucleotide linkage. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a cyanoethyl group.
-
Cyanoethyl Group: A protecting group on the phosphorus atom that prevents unwanted side reactions. It is removed at the end of the synthesis.[3]
The Oligonucleotide Synthesis Cycle
The automated solid-phase synthesis of oligonucleotides using phosphoramidites is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four main steps in each cycle are: deblocking, coupling, capping, and oxidation.[9]
Step 1: Deblocking (Detritylation) The synthesis begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][8] The resulting free 5'-hydroxyl group is then available for the coupling reaction.
Step 2: Coupling The next phosphoramidite monomer, activated by a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is delivered to the synthesis column.[10] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[4] This reaction is highly efficient, with coupling efficiencies typically exceeding 98-99%.[4]
Step 3: Capping To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. This is usually achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4][5]
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced with a sulfurization step.[11]
Common Modifications and Their Properties
A wide array of modified phosphoramidites are commercially available, each designed to impart specific desirable characteristics to the resulting oligonucleotide. These modifications can be broadly categorized into three types: backbone modifications, sugar modifications, and base modifications.
Backbone Modifications
The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom.[12] This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo half-life of the oligonucleotide.[]
| Modification | Structure (Symbolic) | Key Property | Application |
| Phosphodiester (PO) | -O-P(O)₂-O- | Natural linkage | Standard oligonucleotides |
| Phosphorothioate (PS) | -O-P(O)(S)-O- | Increased nuclease resistance | Antisense oligonucleotides, siRNAs |
Sugar Modifications
Modifications to the sugar moiety, particularly at the 2' position of the ribose, are crucial for enhancing binding affinity and nuclease resistance.
| Modification | Abbreviation | ΔTm per modification (°C) | Key Properties | Applications |
| 2'-O-Methyl | 2'-OMe | +1.0 to +1.5 | Increased binding affinity, nuclease resistance | Antisense, siRNA, aptamers |
| 2'-Fluoro | 2'-F | +2.0 to +4.0 | High binding affinity, nuclease resistance | siRNA, aptamers |
| Locked Nucleic Acid | LNA | +2.0 to +9.6 | Exceptional binding affinity, nuclease resistance | Diagnostics, antisense, miRNA inhibitors |
Note: ΔTm is the change in the melting temperature of a nucleic acid duplex upon incorporation of the modification, a measure of binding affinity. Data compiled from various sources.[14]
Base Modifications
Modifications to the nucleobases can be used to alter hybridization properties, introduce labels, or create cross-linking agents.
| Modification | Abbreviation | Key Property | Application |
| 5-Methyl-dC | 5-Me-dC | Increases duplex stability | Probes, antisense |
| 2-Amino-dA | 2-amino-dA | Increases duplex stability | Probes, antisense |
| Deoxyinosine | dI | Universal base (pairs with A, C, G, T) | Degenerate primers and probes |
| Fluorescent Dyes | e.g., FAM, HEX, Cy3 | Fluorescence emission | qPCR probes, FISH probes, microarrays |
| Quenchers | e.g., BHQ, TAMRA | Quenches fluorescence | qPCR probes |
Experimental Protocols
The following are generalized protocols for the key steps in automated solid-phase oligonucleotide synthesis. Specific parameters may vary depending on the synthesizer, scale, and specific phosphoramidites used.
Deblocking (Detritylation) Protocol
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Flush the synthesis column with anhydrous acetonitrile (B52724).
-
Deliver the deblocking solution to the column and allow it to react for the specified time (typically 60-120 seconds).
-
Wash the column thoroughly with anhydrous acetonitrile to remove the detritylation solution and the cleaved DMT cation.
-
Coupling Protocol
-
Reagents:
-
Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (e.g., 30-180 seconds for standard phosphoramidites; longer times may be required for modified or bulky phosphoramidites).[11]
-
Wash the column with anhydrous acetonitrile.
-
Capping Protocol
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride in THF/Pyridine).
-
Capping Reagent B (e.g., N-Methylimidazole in THF).
-
-
Procedure:
-
Deliver a mixture of Capping Reagents A and B to the column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Oxidation Protocol
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure:
-
Deliver the oxidizing solution to the column.
-
Allow the oxidation to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Cleavage and Deprotection Protocol
The conditions for cleaving the oligonucleotide from the solid support and removing the protecting groups depend on the nature of the protecting groups used.
Standard Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Procedure: Incubate the solid support in concentrated ammonium hydroxide at 55°C for 8-16 hours.
UltraMILD Deprotection:
-
Reagents: 0.05 M potassium carbonate in methanol (B129727).
-
Procedure: For sensitive modifications, deprotection can be carried out with 0.05 M potassium carbonate in methanol at room temperature for 4 hours.[1]
UltraFAST Deprotection:
-
Reagent: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).
-
Procedure: Deprotection can be achieved in as little as 5-10 minutes at 65°C.[]
Applications in Drug Development
Modified oligonucleotides are at the forefront of a new wave of therapeutics, with applications spanning a wide range of diseases.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded oligonucleotides that are designed to be complementary to a specific messenger RNA (mRNA) sequence. Upon binding to the target mRNA, they can modulate protein expression through several mechanisms, including RNase H-mediated degradation of the mRNA or steric hindrance of translation.[16]
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. glenresearch.com [glenresearch.com]
- 4. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. idtdna.com [idtdna.com]
- 14. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Incorporating DMT-2'-F-6-chloro-dA into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the incorporation of 5'-O-Dimethoxytrityl-2'-deoxy-2'-fluoro-6-chloroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-6-chloro-dA) into synthetic oligonucleotides. This modified nucleoside analogue is a valuable tool for the development of therapeutic oligonucleotides and diagnostic probes. The 2'-fluoro modification confers increased nuclease resistance and enhanced binding affinity to target RNA, while the 6-chloro substituent serves as a versatile precursor for post-synthetic modifications, allowing for the introduction of a wide range of functionalities.
The protocols outlined below cover the automated solid-phase synthesis, deprotection strategies to either retain or convert the 6-chloro group, and subsequent purification and analysis of the modified oligonucleotides.
Chemical Structure and Properties
The DMT-2'-F-6-chloro-dA phosphoramidite (B1245037) is the key building block for introducing the 2'-deoxy-2'-fluoro-6-chloroadenosine modification into an oligonucleotide sequence.
Caption: Chemical structure of DMT-2'-F-6-chloro-dA phosphoramidite.
Quantitative Data Summary
The incorporation of DMT-2'-F-6-chloro-dA and its effect on oligonucleotide properties are summarized below.
| Parameter | Value/Range | Notes |
| Synthesis | ||
| Coupling Efficiency | >97% | Comparable to standard DNA and RNA phosphoramidites. A slightly extended coupling time may be beneficial.[1] |
| Recommended Coupling Time | 3 - 5 minutes | Standard coupling time for phosphoramidite chemistry. |
| Oligonucleotide Properties | ||
| Thermal Stability (Tm) | Increase of 1.2 - 1.8 °C per modification | The 2'-fluoro modification enhances duplex stability with complementary RNA targets.[2][3] |
| Nuclease Resistance | Increased | The 2'-fluoro modification provides significant resistance to degradation by nucleases.[2] |
| Post-Synthetic Modification | ||
| 6-Chloro Group Reactivity | Susceptible to nucleophilic substitution | Can be displaced by primary amines and other nucleophiles to create a diverse range of modified adenosines.[4][5] |
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of DMT-2'-F-6-chloro-dA is performed using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
Protocol:
-
Dissolve this compound in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vial on the synthesizer.
-
Program the desired oligonucleotide sequence, incorporating the 2'-F-6-chloro-dA at the desired position(s).
-
Initiate the automated synthesis protocol. The synthesis cycle consists of the following steps for each monomer addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT group from the growing oligonucleotide chain.
-
Coupling: Addition of the activated phosphoramidite to the free 5'-hydroxyl group. An extended coupling time of 3-5 minutes is recommended for the modified amidite.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with protecting groups on the nucleobases and phosphate backbone.
Caption: Oligonucleotide synthesis cycle for incorporating DMT-2'-F-6-chloro-dA.
Deprotection Protocols
Two primary deprotection strategies are presented, depending on the desired outcome for the 6-chloro group.
Protocol 4.2.1: Deprotection with Retention of the 6-Chloro Group
This protocol aims to remove all other protecting groups while leaving the 6-chloro moiety intact for potential post-synthetic modifications. A milder deprotection agent is used to minimize the displacement of the chlorine atom.
Materials:
-
Oligonucleotide-bound CPG support
-
0.5 M Lithium hydroxide (B78521) (LiOH) in water
-
3.5 M Triethylamine (TEA) in methanol
-
Glacial acetic acid
Protocol:
-
Transfer the CPG support with the synthesized oligonucleotide to a 1.5 mL microcentrifuge tube.
-
Add a mixture of 30 µL of 0.5 M aqueous LiOH and 300 µL of 3.5 M TEA in methanol.[6]
-
Incubate the mixture at 75°C for 60 minutes.
-
Cool the reaction mixture to -20°C for 5 minutes.
-
Add 75 µL of glacial acetic acid to neutralize the solution.
-
Carefully remove the supernatant containing the deprotected oligonucleotide from the CPG support.
Protocol 4.2.2: Deprotection and Post-Synthetic Modification of the 6-Chloro Group
This protocol utilizes standard ammonium (B1175870) hydroxide deprotection, which can facilitate the subsequent nucleophilic substitution of the 6-chloro group with a primary amine.
Materials:
-
Oligonucleotide-bound CPG support
-
Concentrated ammonium hydroxide (NH₄OH)
-
Primary amine of choice (e.g., methylamine (B109427) for N6-methyladenosine)
Protocol:
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis).
-
Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the standard protecting groups.
-
Cool the vial and transfer the ammoniacal solution to a new tube.
-
To perform the post-synthetic modification, add the desired primary amine to the ammoniacal solution. The reaction conditions (concentration, temperature, and time) will depend on the specific amine used.[4][5]
-
After the reaction is complete, evaporate the solution to dryness.
Caption: Workflow for deprotection and optional post-synthetic modification.
Purification and Analysis
Purification: The crude deprotected oligonucleotide should be purified by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is generally suitable for modified oligonucleotides.[7][8] The choice of column and gradient will depend on the length and overall hydrophobicity of the oligonucleotide.
Analysis: The purity and identity of the final oligonucleotide product should be confirmed by:
-
Analytical HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the 2'-F-6-chloro-dA or its modified counterpart. Electrospray ionization (ESI) mass spectrometry is a common and effective technique for this purpose.[7][8]
Applications
Oligonucleotides incorporating 2'-F-6-chloro-dA are valuable for a range of applications, including:
-
Antisense Oligonucleotides: The 2'-fluoro modification enhances stability and binding affinity, making these oligos potent inhibitors of gene expression.
-
siRNA: Incorporation into small interfering RNAs can improve their stability and therapeutic potential.
-
Aptamers: The enhanced binding properties can lead to the development of high-affinity aptamers for diagnostic and therapeutic purposes.
-
Chemical Biology Probes: The 6-chloro group serves as a handle for the attachment of fluorescent dyes, quenchers, or other reporter groups for studying biological processes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Poor quality phosphoramidite, wet reagents. | Use fresh, high-quality phosphoramidite and anhydrous acetonitrile. Ensure the synthesizer fluidics are dry. Consider a double coupling for the modified base. |
| Loss of 6-Chloro Group | Harsh deprotection conditions. | Use the milder deprotection protocol (4.2.1) with LiOH/TEA/MeOH. Reduce the temperature or time of ammonium hydroxide treatment if some retention of the 6-chloro group is desired for subsequent reactions. |
| Incomplete Post-Synthetic Modification | Inefficient nucleophilic substitution. | Optimize the reaction conditions for the post-synthetic modification step (amine concentration, temperature, time). Ensure complete removal of protecting groups that might interfere with the reaction. Purify the intermediate oligonucleotide before modification. |
| Complex HPLC Profile | Incomplete deprotection, side reactions. | Ensure complete deprotection by optimizing the deprotection time and temperature. Use analytical HPLC and mass spectrometry to identify the impurities and adjust the protocol accordingly. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. users.ox.ac.uk [users.ox.ac.uk]
Application Notes and Protocols: Solid-Phase Synthesis Using DMT-2'-F-6-chloro-dA Phosphoramidite
Audience: Researchers, scientists, and drug development professionals.
Introduction
DMT-2'-F-6-chloro-dA phosphoramidite (B1245037) is a specialized monomer for the chemical synthesis of modified oligonucleotides. This building block incorporates two key features: a fluorine atom at the 2' position of the deoxyribose sugar and a chloro group at the 6-position of the adenine (B156593) base. The 2'-fluoro modification is known to enhance the thermal stability of duplexes and confer significant resistance to nuclease degradation, making it valuable for therapeutic applications like antisense oligonucleotides and siRNAs.[1] The 6-chloropurine (B14466) moiety serves as a versatile synthetic handle for post-synthesis modification, allowing for the introduction of various functional groups at this position via nucleophilic substitution.[2] This document provides detailed protocols and application notes for the efficient incorporation of DMT-2'-F-6-chloro-dA into synthetic oligonucleotides.
Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides using DMT-2'-F-6-chloro-dA phosphoramidite follows the standard phosphoramidite solid-phase synthesis cycle.[3][4] This cycle consists of four main steps: detritylation, coupling, capping, and oxidation, which are repeated for each monomer addition.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Experimental Protocol: Automated Synthesis Cycle
This protocol outlines a single cycle for the addition of this compound to a growing oligonucleotide chain on a solid support (e.g., Controlled Pore Glass, CPG).
-
Step 1: Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flow the detritylation solution through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[3][4]
-
Wash: Wash the column thoroughly with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine coupling efficiency from the previous cycle.[3]
-
-
Step 2: Coupling
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group on the solid support.[]
-
Note: Due to the steric hindrance from the 2'-fluoro group, an extended coupling time is recommended to achieve high coupling efficiency.
-
-
Step 3: Capping
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Treat the support with the capping mixture to acetylate any unreacted 5'-hydroxyl groups.[3] This prevents the formation of deletion mutant sequences (n-1 mers) in subsequent cycles.
-
-
Step 4: Oxidation
-
Reagent: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.
-
Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite triester linkage to a stable pentavalent phosphate triester.[6]
-
Wash: Wash the column with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
Data Presentation: Synthesis Parameters
Achieving high yield and purity requires optimization of synthesis parameters. The following table provides typical values for the incorporation of this compound.
| Parameter | Standard Monomers (dA, dC, dG, T) | DMT-2'-F-6-chloro-dA | Rationale for Change |
| Monomer Concentration | 0.08 - 0.15 M in Acetonitrile | 0.1 - 0.15 M in Acetonitrile | No change needed. |
| Activator | 0.45 M Tetrazole or 0.25 M DCI | 0.45 M ETT or 0.25 M DCI | ETT is often recommended for sterically hindered phosphoramidites. |
| Coupling Time | 30 - 90 seconds | 3 - 5 minutes | Extended time is required to overcome the reduced reactivity caused by the 2'-fluoro group. |
| Typical Coupling Yield | >99% | >98% | A slight decrease in efficiency can be expected with modified monomers.[7] |
| Capping Reagents | Acetic Anhydride / NMI | Acetic Anhydride / NMI | Standard capping is sufficient. |
| Oxidation Reagent | 0.02 M I₂ in THF/Pyridine/H₂O | 0.02 M I₂ in THF/Pyridine/H₂O | Standard oxidation is sufficient. |
Post-Synthetic Conversion of 6-Chloropurine
The 6-chloropurine base is an excellent electrophile, allowing for facile nucleophilic aromatic substitution. This enables the conversion of the 6-chloro-dA residue into a wide array of N6-substituted adenosine (B11128) derivatives post-synthesis.
Caption: Conversion of 6-chloropurine to an N6-substituted adenine.
Experimental Protocol: Conversion to N6-Alkyl-Adenosine
This protocol describes the conversion of the 6-chloropurine residue on a solid support to an N6-substituted adenosine derivative.
-
Reagents:
-
Synthesized oligonucleotide on CPG support containing the 6-chloropurine base.
-
Desired primary amine (e.g., propylamine (B44156), hexylamine) as a solution in a suitable solvent (e.g., ethanol, DMSO, or neat).
-
-
Procedure:
-
After completion of the synthesis, wash the CPG support with anhydrous acetonitrile and dry thoroughly under argon or vacuum.
-
Prepare a solution of the desired amine (e.g., 2 M propylamine in ethanol).
-
Add the amine solution to the CPG support in a sealed vial.
-
Heat the reaction mixture at 55 °C for 12-16 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Wash the CPG support extensively with ethanol, then acetonitrile, to remove excess amine.
-
Dry the support under argon or vacuum.
-
-
Next Step: Proceed to the cleavage and deprotection protocol.
Cleavage and Deprotection Protocols
The final step involves cleaving the oligonucleotide from the solid support and removing all remaining protecting groups (cyanoethyl from phosphates and acyl groups from standard bases). The choice of deprotection reagent is critical and depends on the desired final product.
Protocol A: Deprotection with Conversion of 6-Chloropurine to Adenosine
This is the most common procedure, where the 6-chloropurine is intentionally converted to a standard adenosine residue.
-
Reagent: Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%).
-
Procedure:
-
Place the CPG support in a sealed vial with concentrated ammonium hydroxide.
-
Heat the vial at 55 °C for 8-12 hours. This single step simultaneously cleaves the oligo from the support, removes cyanoethyl and base protecting groups, and converts the 6-chloropurine to adenosine.[8][9]
-
Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the ammonia (B1221849).
-
Resuspend the deprotected oligonucleotide in nuclease-free water for purification.
-
Protocol B: Deprotection while Preserving the 6-Chloropurine Moiety
Specialized, milder conditions are required to cleave and deprotect the oligonucleotide while leaving the 6-chloropurine base intact for subsequent modifications.
-
Reagents:
-
Phosphate Deprotection: 20% Diethylamine (B46881) in anhydrous acetonitrile.[8]
-
Cleavage & Base Deprotection: Anhydrous methanolic ammonia or other mild base systems. A method using a mixture of 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine (B128534) in methanol (B129727) at 75°C for 60 minutes has also been reported for sensitive oligonucleotides.[10]
-
-
Two-Step Procedure:
-
Step 1 (Phosphate Deprotection): While the oligo is still on the column, pass a solution of 20% diethylamine in acetonitrile through the column for 10-15 minutes at room temperature. This selectively removes the 2-cyanoethyl phosphate protecting groups.[8] Wash thoroughly with acetonitrile.
-
Step 2 (Cleavage): Treat the support with anhydrous methanolic ammonia at room temperature for 24 hours or at 55 °C for 4 hours to cleave the oligonucleotide from the support and remove the standard base protecting groups.
-
Evaporate the solvent and resuspend the oligonucleotide for purification.
-
| Deprotection Strategy | Reagent(s) | Temperature | Time | Outcome on 6-Cl-dA Residue |
| Standard Conversion | Conc. NH₄OH | 55 °C | 8-12 hours | Converted to Adenosine |
| UltraFAST Conversion | AMA (NH₄OH / 40% MeNH₂) | 65 °C | 10 minutes | Converted to Adenosine or N6-Methyl-Adenosine |
| Preservation | 1. Diethylamine in MeCN2. Anhydrous Methanolic NH₃ | 1. RT2. 55 °C | 1. 15 min2. 4 hours | 6-Chloropurine is retained |
Purification and Analysis
Following deprotection, the crude oligonucleotide should be purified and its identity confirmed.
-
Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice, especially for DMT-ON purification. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) can also be used for high-resolution separation.
-
Analysis: The mass of the final product should be verified using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry to confirm the successful incorporation of the modified nucleotide and any subsequent conversions.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-Fluoro and 6-Chloro-Purine Modifications in Aptamer Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2'-fluoro (2'-F) modifications in aptamer development, a well-established strategy to enhance aptamer properties. Due to the absence of specific literature on 2'-F-6-chloro-deoxyadenosine (2'-F-6-chloro-dA) in aptamer development, this guide also discusses the known chemistry of 6-chloropurines and extrapolates the potential applications and experimental considerations for the combined modification.
Application Notes: 2'-Fluoro Modified Aptamers
Introduction to 2'-Fluoro Modifications
Aptamers, single-stranded DNA or RNA oligonucleotides, are selected for their high affinity and specificity to a wide range of targets. However, their therapeutic application can be limited by their susceptibility to nuclease degradation. Chemical modifications, particularly at the 2'-position of the ribose sugar, are a key strategy to overcome this limitation.[1][2] The substitution of the 2'-hydroxyl group with a 2'-fluoro group is a widely adopted modification that significantly enhances nuclease resistance and can also improve binding affinity.[3][1]
Key Advantages of 2'-Fluoro Modified Aptamers
-
Enhanced Nuclease Resistance: The 2'-fluoro modification sterically hinders the approach of nucleases, leading to a significantly longer half-life in biological fluids such as serum.[3] For instance, the FDA-approved aptamer drug Macugen, which is modified with 2'-fluoro pyrimidines, has a half-life of up to 18 hours in human plasma.[3]
-
Improved Binding Affinity: The 2'-fluoro modification can favor a C3'-endo sugar pucker, similar to that found in A-form RNA helices. This pre-organization of the sugar-phosphate backbone can lead to more stable secondary structures and, in some cases, enhanced binding affinity to the target molecule.[4] The increased ionic character of 2'-F modified RNA may also contribute to stronger interactions with targets.[4][5]
-
Increased Structural Stability: The thermodynamic stability of duplexes and other secondary structures within the aptamer can be increased by the incorporation of 2'-fluoro modifications.
Applications in Aptamer Development
2'-Fluoro modified aptamers have shown significant promise in both diagnostic and therapeutic applications:
-
Therapeutics: Their enhanced stability and affinity make them excellent candidates for in vivo applications. They are being developed as antagonists for a variety of disease targets.
-
Diagnostics: The robustness of 2'-F modified aptamers makes them suitable for use in diagnostic assays where they may be exposed to complex biological samples.
Quantitative Data Summary
The following table summarizes key performance data for aptamers incorporating 2'-fluoro modifications, based on available literature.
| Aptamer/Modification | Target | Binding Affinity (Kd) | Nuclease Resistance (Half-life) | Reference |
| 2'-F pyrimidine (B1678525) RNA | HIV-1 Reverse Transcriptase | Varies (strong inhibition observed) | Enhanced | [4][5] |
| Macugen (2'-F pyrimidine) | VEGF | Not specified | Up to 18 hours in human plasma | [3] |
| 2'-F purine (B94841) aptamers (2fHNE-1, 2fHNE-2) | Human Neutrophil Elastase | "Reasonable affinity" | Enhanced | [6] |
| 2'-F-modified thrombin-binding aptamers | Thrombin | ~4-fold increased affinity | Up to 48-fold increase in 10% FBS | [1] |
| 2'-NH2 modified RNA aptamer | Human Neutrophil Elastase | Good binding affinity | 10-fold enhanced stability in serum | [1] |
Experimental Protocols: 2'-Fluoro Modified Aptamer Selection
Protocol 1: SELEX for 2'-Fluoro Modified Aptamers
This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for the selection of 2'-fluoro modified RNA aptamers.
Materials:
-
ssDNA library with constant regions for primer annealing flanking a central random region.
-
2'-F-dCTP and 2'-F-dUTP (or 2'-F-dATP and 2'-F-dGTP for purine modification).
-
Natural dNTPs (dATP, dGTP, dTTP as required).
-
Modified T7 RNA Polymerase (e.g., Y639F mutant) capable of incorporating 2'-F nucleotides.
-
Reverse Transcriptase.
-
Taq DNA Polymerase or other thermostable polymerase.
-
Forward and Reverse Primers.
-
Target molecule.
-
SELEX binding buffer (composition is target-dependent).
-
Wash buffer.
-
Elution buffer.
-
Nitrocellulose filter membranes or magnetic beads for partitioning.
Methodology:
-
Library Preparation: Synthesize the initial ssDNA library.
-
Transcription to 2'-F RNA Pool:
-
Amplify the ssDNA library by PCR to generate a double-stranded DNA (dsDNA) template.
-
Perform in vitro transcription using the dsDNA template, a modified T7 RNA polymerase, and a nucleotide mix containing 2'-F pyrimidines (or purines) and natural purines (or pyrimidines).
-
-
Selection Step:
-
Denature the 2'-F RNA pool by heating and then renature by cooling in the SELEX binding buffer.
-
Incubate the folded RNA pool with the immobilized target molecule.
-
Wash away unbound sequences with the wash buffer.
-
-
Elution: Elute the bound RNA sequences from the target.
-
Reverse Transcription and Amplification:
-
Reverse transcribe the eluted 2'-F RNA to cDNA using a reverse primer.
-
Amplify the cDNA by PCR using both forward and reverse primers to generate dsDNA for the next round.
-
-
Iterative Rounds: Repeat steps 2-5 for multiple rounds (typically 8-15), increasing the selection stringency in later rounds (e.g., by decreasing target concentration or increasing wash times).
-
Sequencing and Analysis: Sequence the enriched pool using next-generation sequencing to identify candidate aptamer sequences.
-
Characterization: Synthesize individual candidate aptamers and characterize their binding affinity and specificity.
Caption: Workflow for the SELEX process to generate 2'-fluoro modified aptamers.
Discussion: The Potential of 2'-F-6-chloro-dA in Aptamer Development
While there is no direct literature on the use of 2'-F-6-chloro-dA in aptamer development, we can infer its potential properties and applications based on the known characteristics of its constituent modifications.
Properties of 6-Chloropurine (B14466) Nucleosides
6-Chloropurine is a reactive purine analog. The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic substitution. This property has been exploited for the synthesis of various 6-substituted purine derivatives.[7][8][9]
Key Features:
-
Reactive Intermediate: 6-chloropurine can serve as a precursor for introducing a wide range of functional groups at the 6-position of adenine (B156593) through post-synthetic modification of an oligonucleotide.[7]
-
Potential for Cross-linking: The reactivity of the 6-chloro group could potentially be utilized for covalent cross-linking to the target molecule, a strategy that can significantly enhance binding affinity and create irreversible inhibitors.
Hypothetical Advantages and Challenges of 2'-F-6-chloro-dA Aptamers
Potential Advantages:
-
Combined Stability and Reactivity: An aptamer containing 2'-F-6-chloro-dA would theoretically possess the enhanced nuclease resistance conferred by the 2'-fluoro modification, along with the reactive handle provided by the 6-chloro group.
-
Post-SELEX Functionalization: Aptamers could be selected with the 2'-F-6-chloro-dA modification, and then the 6-chloro group could be used to attach other moieties such as fluorophores, biotin, or therapeutic payloads after the selection process is complete. This allows for the introduction of functionalities that might not be compatible with the enzymatic steps of SELEX.
-
Development of Covalent Aptamers: The 6-chloro group could act as an electrophilic warhead to form a covalent bond with a nucleophilic residue on the target protein.
Challenges:
-
Synthesis of 2'-F-6-chloro-dATP: The synthesis of the triphosphate form of this modified nucleoside (2'-F-6-chloro-dATP) would be a critical and potentially challenging first step.[10][11]
-
Enzymatic Incorporation: The efficiency of incorporation of 2'-F-6-chloro-dATP by polymerases during SELEX would need to be determined. The bulky and electronegative chlorine atom at the 6-position might affect the ability of DNA or RNA polymerases to recognize and incorporate this modified nucleotide.
-
Stability of the 6-Chloro Group: The stability of the 6-chloro group under the conditions of SELEX (e.g., pH, temperature) would need to be assessed to ensure it remains intact throughout the selection process.
Proposed Experimental Workflow for 2'-F-6-chloro-dA Aptamer Development
Caption: A proposed workflow for the development of aptamers containing 2'-F-6-chloro-dA.
The use of 2'-fluoro modifications is a powerful and well-documented strategy for improving the drug-like properties of aptamers. While the specific modification 2'-F-6-chloro-dA is not yet described in the context of aptamer development, the individual properties of 2'-fluoro and 6-chloropurine suggest that their combination could offer a novel route to generating highly stable and functionalizable aptamers. The development of such aptamers would require overcoming challenges in the synthesis of the modified nucleotide and its enzymatic incorporation but could open up new avenues for creating advanced aptamer-based therapeutics and diagnostics. Researchers in this field are encouraged to explore this and other novel modifications to further expand the capabilities of aptamer technology.
References
- 1. Chemical Modifications of Aptamers | Encyclopedia MDPI [encyclopedia.pub]
- 2. SELEX with modified nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 9. US2815346A - Novel 6-chloropurine compounds and method of preparing them - Google Patents [patents.google.com]
- 10. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2'-Fluoro-6-chloropurine in siRNA and Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) is a cornerstone of modern therapeutic oligonucleotide design. These modifications are crucial for enhancing nuclease resistance, improving thermal stability, modulating immune responses, and optimizing silencing activity. Among the various modifications, 2'-fluoro (2'-F) substitutions on the ribose sugar have demonstrated significant promise. This document provides detailed application notes and protocols for the use of a versatile building block, 2'-fluoro-6-chloropurine ribonucleoside, in the synthesis of siRNAs and antisense oligonucleotides.
The 6-chloro-purine moiety serves as a reactive precursor, enabling post-synthetic modification to introduce a diverse array of functionalities at the 6-position of the purine (B94841) ring. This dual-modification strategy, combining the benefits of the 2'-fluoro group with the chemical versatility of the 6-chloropurine (B14466), opens new avenues for creating highly potent and specific oligonucleotide-based therapeutics.
Key Advantages of 2'-Fluoro Modified Oligonucleotides
Oligonucleotides incorporating 2'-fluoro modifications exhibit several advantageous properties compared to their unmodified RNA counterparts:
-
Increased Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by endo- and exonucleases present in serum and cellular environments.[1][2][3] This enhanced stability leads to a longer biological half-life, a critical factor for in vivo applications.[1][2][3]
-
Enhanced Thermal Stability: The C3'-endo conformation favored by the 2'-fluoro substitution pre-organizes the sugar pucker for an A-form helix, resulting in increased duplex stability (higher melting temperature, Tm).[1][4][5] This enhanced affinity for target RNA can contribute to improved potency.
-
Improved In Vivo Activity: siRNAs containing 2'-fluoro modifications have shown improved gene silencing activity in animal models.[1][6] In some cases, 2'-F-modified siRNAs were approximately twice as potent as their unmodified counterparts.[1][3][6]
-
Reduced Immunostimulation: Unmodified siRNAs can trigger innate immune responses. The incorporation of 2'-fluoro modifications has been shown to significantly reduce or abrogate these immunostimulatory effects.[1][7]
-
Compatibility with RNAi Machinery: The 2'-fluoro modification is well-tolerated by the RNA-induced silencing complex (RISC), allowing the modified siRNAs to effectively mediate target mRNA cleavage.[1][7]
Data Presentation
Table 1: Nuclease Stability of 2'-Fluoro Modified siRNA
| Oligonucleotide Type | Incubation Time in Serum | Remaining Full-Length Oligonucleotide | Reference |
| Unmodified siRNA | 4 hours | Completely degraded | [1][3] |
| 2'-Fluoro Modified siRNA | > 24 hours | > 50% | [1][3] |
| FANA/RNA Hybrid | < 15 minutes (unmodified) vs. ~6 hours (modified) | - | [2][8] |
Table 2: Thermodynamic Properties of Duplexes with 2'-Fluoro Modifications
| Duplex Type | ΔTm per modification | Enthalpy Contribution | Reference |
| 2'-F-RNA/RNA | +1.8 °C | Predominantly enthalpy-driven | [4][5] |
| 2'-F-RNA/DNA | +0.5 °C (fully substituted) | - | [5] |
| Unmodified RNA/RNA | Baseline | - | [1] |
| siRNA with 2'-F pyrimidines | +15 °C (vs. unmodified) | - | [1] |
Table 3: In Vitro and In Vivo Silencing Efficiency
| siRNA Modification | IC50 (in vitro) | In Vivo Potency | Target Gene | Reference |
| Unmodified siRNA | 0.95 nM | Baseline | Factor VII | [1] |
| 2'-Fluoro Modified siRNA (pyrimidines) | 0.50 nM | ~2-fold higher than unmodified | Factor VII | [1] |
| FANA/RNA Hybrid | - | 4-fold more potent than unmodified | - | [2][8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing 2'-Fluoro-6-chloropurine
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the 2'-fluoro-6-chloropurine phosphoramidite (B1245037).
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA and RNA phosphoramidites (A, U, C, G)
-
2'-Fluoro-6-chloropurine phosphoramidite (requires custom synthesis or commercial sourcing)
-
Activator solution (e.g., 5-Ethylthiotetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare all reagents and load them onto the DNA/RNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the 2'-fluoro-6-chloropurine phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (including the 2'-fluoro-6-chloropurine phosphoramidite) and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed using a suitable deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine). Note that the 6-chloro group is susceptible to nucleophilic attack, so deprotection conditions should be carefully controlled if the chloro group is to be retained for post-synthetic modification.
Protocol 2: Post-Synthetic Modification of Oligonucleotides Containing 6-chloropurine
This protocol describes the conversion of the 6-chloropurine moiety to other purine analogs via nucleophilic aromatic substitution.
Materials:
-
Crude oligonucleotide containing 6-chloropurine, cleaved from the solid support and with protecting groups removed.
-
Nucleophilic reagent (e.g., primary amines, thiols, alkoxides)
-
Suitable solvent (e.g., DMSO, DMF, or aqueous buffer)
-
Base (if required, e.g., triethylamine, DBU)
-
HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve the crude oligonucleotide in the chosen solvent.
-
Nucleophilic Addition: Add an excess of the nucleophilic reagent and, if necessary, a base to the oligonucleotide solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by HPLC or mass spectrometry. Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.
-
Quenching and Precipitation: Once the reaction is complete, quench any excess reagents and precipitate the oligonucleotide using a suitable salt and ethanol (B145695) or butanol.
-
Purification: Purify the modified oligonucleotide by HPLC to remove unreacted starting material, reagents, and byproducts.
Protocol 3: Nuclease Resistance Assay
This assay compares the stability of modified and unmodified oligonucleotides in the presence of serum.
Materials:
-
Modified and unmodified siRNA duplexes
-
Fetal bovine serum (FBS) or human serum
-
Incubator at 37 °C
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation: Incubate a known amount of each siRNA duplex in a solution containing 50% serum at 37 °C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the nuclease activity by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
PAGE Analysis: Analyze the samples on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Stain the gel and visualize the bands under UV light. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the degradation rate. The half-life (t1/2) of the oligonucleotide can then be calculated.[1][3]
Protocol 4: In Vitro Gene Silencing Assay
This protocol assesses the gene silencing efficiency of modified siRNAs in a cell culture model.
Materials:
-
Cell line expressing the target gene (e.g., HeLa cells stably expressing a reporter gene like luciferase or a specific endogenous gene)
-
Modified and unmodified siRNA duplexes
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Reagents for quantifying target gene expression (e.g., qPCR primers and probes for mRNA analysis, or a luciferase assay kit for reporter gene analysis)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfection: Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol and add them to the cells at various concentrations.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of Gene Expression:
-
mRNA Level: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.
-
Protein Level: If a suitable antibody is available, perform a Western blot to assess the reduction in target protein levels. For reporter genes like luciferase, measure the enzymatic activity using a luminometer.
-
-
Data Analysis: Calculate the percentage of gene silencing for each siRNA concentration and determine the IC50 value (the concentration at which 50% of gene expression is inhibited).[1]
Visualizations
RNA Interference (RNAi) Signaling Pathway
Caption: The RNA interference pathway initiated by a modified siRNA.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for modified oligonucleotide synthesis and evaluation.
Post-Synthetic Modification of 6-chloropurine
Caption: Post-synthetic conversion of 6-chloropurine in an oligonucleotide.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Unique gene-silencing and structural properties of 2'-fluoro-modified siRNAs. | Semantic Scholar [semanticscholar.org]
- 8. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthetic Modification of Oligonucleotides Containing 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides with post-synthetic modifications are pivotal in the development of novel therapeutics, diagnostics, and research tools. The incorporation of a 6-chloropurine (B14466) nucleoside into an oligonucleotide sequence provides a versatile reactive handle for the introduction of a wide array of functional groups. The electron-withdrawing nature of the chlorine atom at the C6 position of the purine (B94841) ring renders it susceptible to nucleophilic aromatic substitution. This allows for the efficient post-synthetic conjugation of various molecules, including amines and thiols, thereby enabling the fine-tuning of oligonucleotide properties such as cellular uptake, nuclease resistance, and target binding affinity.
These application notes provide detailed protocols for the post-synthetic modification of oligonucleotides containing 6-chloropurine with primary amines and thiols. The protocols cover both on-support and in-solution modification strategies, followed by purification and characterization of the final products.
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and diagnostic applications.
-
Bioconjugation: Covalent linkage to peptides, proteins, antibodies, and other biomolecules to enhance targeting and delivery.
-
Therapeutic Modifications: Introduction of moieties that improve pharmacokinetic and pharmacodynamic properties.
-
Structural Biology: Incorporation of probes for studying nucleic acid structure and function.
Experimental Workflows
The general workflow for the post-synthetic modification of a 6-chloropurine containing oligonucleotide involves synthesis of the precursor oligonucleotide, reaction with a chosen nucleophile, and subsequent purification and analysis of the modified product.
Caption: General workflow for post-synthetic modification of 6-chloropurine oligonucleotides.
Part 1: Modification with Primary Amines
The reaction of 6-chloropurine with primary amines is a robust method for introducing diverse functionalities. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of an N6-substituted purine derivative.
Quantitative Data Summary
The efficiency of the amination reaction is dependent on the nucleophilicity of the amine, reaction conditions (temperature, time, and solvent), and whether the reaction is performed on-support or in-solution.
| Nucleophile (Amine) | Reaction Type | Conditions | Yield (%) | Reference |
| Methylamine (B109427) | On-Support (Oligoribonucleotide) | 1:9 (v/v) Methylamine/Acetonitrile (B52724), 5h, RT | 91 | [1] |
| Isopentenylamine | On-Support (Oligoribonucleotide) | 1:9 (v/v) Isopentenylamine/Acetonitrile, 5h, RT | 85 | [1] |
| Propargylamine | On-Support (Oligoribonucleotide) | 1:9 (v/v) Propargylamine/Acetonitrile, 5h, RT | 42 | [1] |
| Cadaverine | On-Support (Oligoribonucleotide) | 1:9 (v/v) Cadaverine/Acetonitrile, 5h, RT | 67 | [1] |
| TAMRA-cadaverine | In-Solution (Oligodeoxyribonucleotide) | Diisopropylethylamine, DMSO, 75°C, 3 days | 61 | [2] |
Yields are reported as overall yields from the synthesis of the precursor oligonucleotide and subsequent modification and deprotection.
Experimental Protocols
Protocol 1.1: On-Support Amination of a 6-Chloropurine Containing Oligonucleotide
This protocol is adapted for the modification of a controlled pore glass (CPG) solid support-bound oligonucleotide.
Materials:
-
CPG-bound oligonucleotide containing 6-chloropurine (1 µmol scale)
-
Primary amine solution (e.g., 33% methylamine in ethanol, or a solution of the desired amine in acetonitrile)
-
Acetonitrile (anhydrous)
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Standard deprotection solutions for oligonucleotide synthesis
-
HPLC purification system and columns
-
Mass spectrometer (LC-MS or MALDI-TOF)
Procedure:
-
Oligonucleotide Synthesis: Synthesize the 6-chloropurine containing oligonucleotide using standard automated solid-phase DNA/RNA synthesis protocols. The final detritylation step should be omitted (DMT-on).
-
On-Support Amination:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Prepare a 1:9 (v/v) solution of the desired primary amine in anhydrous acetonitrile. For solid amines, prepare a saturated solution.
-
Add the amine solution to the CPG and seal the vial tightly.
-
Allow the reaction to proceed at room temperature for 5-16 hours with gentle agitation. Reaction time may need to be optimized depending on the amine's reactivity.
-
-
Washing: After the reaction, carefully remove the amine solution and wash the CPG extensively with acetonitrile (3 x 1 mL) and then with diethyl ether (3 x 1 mL). Dry the support under a stream of argon or nitrogen.
-
Deprotection and Cleavage:
-
Treat the CPG with concentrated ammonium hydroxide at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the modified oligonucleotide to a new tube.
-
-
Purification: Purify the crude modified oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC). The DMT group at the 5'-end facilitates purification. After collection of the DMT-on product, treat with 80% acetic acid to remove the DMT group, followed by desalting.
-
Analysis: Confirm the identity and purity of the final product by LC-MS or MALDI-TOF mass spectrometry.
Protocol 1.2: In-Solution Amination of a 6-Chloropurine Containing Oligonucleotide
This protocol is suitable for the modification of a deprotected and purified oligonucleotide.
Materials:
-
Purified 6-chloropurine containing oligonucleotide (e.g., 1 mg)
-
Primary amine (e.g., TAMRA-cadaverine, 1.4 mg)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
HPLC purification system and columns
-
Mass spectrometer (LC-MS or MALDI-TOF)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the 6-chloropurine oligonucleotide (1 mg) in 100 µL of anhydrous DMSO.
-
Add the primary amine (e.g., 1.4 mg of TAMRA-cadaverine).
-
Add 50 µL of DIPEA to the reaction mixture.
-
-
Incubation: Heat the reaction mixture at 75°C for up to 3 days. Monitor the reaction progress by HPLC to determine the optimal reaction time.
-
Work-up: After the reaction is complete, add water to the mixture and lyophilize to dryness.
-
Purification: Purify the crude product by RP-HPLC.
-
Analysis: Characterize the purified modified oligonucleotide by LC-MS or MALDI-TOF mass spectrometry to confirm the molecular weight and assess purity.
Part 2: Modification with Thiols to form 6-Mercaptopurine (B1684380)
The conversion of 6-chloropurine to 6-mercaptopurine introduces a thiol group, which is a versatile functional handle for further modifications, such as the formation of disulfide bonds or reaction with maleimides.
Quantitative Data Summary
Detailed quantitative data for the conversion of 6-chloropurine to 6-mercaptopurine within an oligonucleotide context is less commonly reported in the literature compared to amination. The following protocol is based on established chemical principles for this conversion. Yields are expected to be high but should be empirically determined.
| Nucleophile | Reaction Type | Conditions | Expected Yield (%) |
| Sodium Hydrosulfide (B80085) (NaSH) | On-Support | NaSH in DMF/Water, RT | >80 (Estimated) |
Experimental Protocol
Protocol 2.1: On-Support Conversion to 6-Mercaptopurine
Materials:
-
CPG-bound oligonucleotide containing 6-chloropurine (1 µmol scale)
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Concentrated ammonium hydroxide
-
Standard deprotection solutions
-
HPLC purification system and columns
-
Mass spectrometer (LC-MS or MALDI-TOF)
Procedure:
-
Oligonucleotide Synthesis: Synthesize the 6-chloropurine containing oligonucleotide on a solid support as described in Protocol 1.1 (DMT-on).
-
Thiolation Reaction:
-
Prepare a fresh solution of 0.5 M NaSH in a 1:1 mixture of DMF and deionized water.
-
Add the NaSH solution to the CPG support in a sealed vial.
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.
-
-
Washing: After the reaction, remove the NaSH solution and wash the CPG support thoroughly with a 1:1 mixture of DMF and water, followed by acetonitrile, and finally diethyl ether. Dry the support completely.
-
Deprotection and Cleavage: Cleave and deprotect the oligonucleotide using concentrated ammonium hydroxide as described in Protocol 1.1.
-
Purification and Analysis: Purify the resulting 6-mercaptopurine containing oligonucleotide by RP-HPLC and confirm its identity by mass spectrometry.
Characterization of Modified Oligonucleotides
Accurate characterization of the modified oligonucleotides is crucial to ensure the success of the post-synthetic modification.
High-Performance Liquid Chromatography (HPLC)
-
Method: Ion-pair reverse-phase HPLC (IP-RP-HPLC) is the most common method for the analysis and purification of oligonucleotides.[3]
-
Stationary Phase: C18 columns are typically used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP) with an amine base is commonly employed.[4]
-
Detection: UV absorbance at 260 nm is used to detect the oligonucleotides.
Mass Spectrometry (MS)
-
Techniques: Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the primary MS techniques for oligonucleotide analysis.[5]
-
Information Obtained: MS provides the exact molecular weight of the oligonucleotide, confirming the successful incorporation of the modification and the absence of impurities. Fragmentation analysis (MS/MS) can be used to confirm the sequence and locate the modification.[6]
Caption: Workflow for the purification and characterization of modified oligonucleotides.
Conclusion
The post-synthetic modification of oligonucleotides containing 6-chloropurine is a powerful and flexible strategy for the development of novel nucleic acid-based tools and therapeutics. The protocols provided herein offer a starting point for researchers to functionalize oligonucleotides with a wide range of amines and to introduce the versatile thiol group. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality modified oligonucleotides for downstream applications.
References
- 1. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. idtdna.com [idtdna.com]
- 6. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 2'-Fluoro Modified Oligonucleotides by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of oligonucleotides at the 2' position of the ribose sugar has become a cornerstone in the development of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). Among these modifications, the 2'-fluoro (2'-F) substitution has gained prominence due to its ability to confer desirable drug-like properties. The 2'-F modification enhances nuclease resistance, increases thermal stability of duplexes, and can improve binding affinity to target RNA sequences, all while being well-tolerated by the cellular machinery involved in gene silencing.[1][2]
Accurate and robust analytical methods are crucial for the characterization, quality control, and pharmacokinetic assessment of these modified oligonucleotides. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), coupled with mass spectrometry (MS), stands as the gold standard for the analysis of synthetic oligonucleotides and their impurities.[3][4][5] This application note provides a detailed protocol and supportive data for the analysis of 2'-fluoro modified oligonucleotides using UPLC-MS.
Advantages of 2'-Fluoro Modification
The introduction of a fluorine atom at the 2' position of the ribose sugar offers several key advantages for therapeutic oligonucleotides:
-
Enhanced Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endo- and exonucleases, prolonging the half-life of the oligonucleotide in biological fluids.[2]
-
Increased Thermal Stability: Duplexes containing 2'-F modified strands exhibit higher melting temperatures (Tm) compared to their unmodified RNA counterparts, indicating stronger binding to the target sequence.
-
Favorable Structural Conformation: The 2'-fluoro substitution favors a C3'-endo sugar pucker, which is characteristic of A-form helices found in RNA, pre-organizing the oligonucleotide for target binding.
-
Reduced Immunostimulation: Fully 2'-F modified siRNAs have been shown to have a reduced immunostimulatory profile compared to unmodified siRNAs.[2]
Analytical Challenges and Solutions
The analysis of oligonucleotides, including their 2'-fluoro modified variants, presents unique challenges such as the presence of synthesis-related impurities (e.g., shortmers (n-1) and longmers (n+1)), diastereomers (in the case of phosphorothioate (B77711) backbones), and their polyanionic nature.[4][6] IP-RP-HPLC is the method of choice as it effectively separates these species based on both their length and hydrophobicity.[3][7] The use of volatile ion-pairing reagents, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), is crucial for compatibility with mass spectrometry, allowing for simultaneous separation and mass determination.[1][5]
Experimental Workflow
The overall workflow for the analysis of 2'-fluoro modified oligonucleotides involves sample preparation, HPLC separation, and mass spectrometric detection and data analysis.
Experimental Protocols
Materials and Reagents
-
2'-Fluoro modified oligonucleotide standard
-
Nuclease-free water (LC-MS grade)
-
Acetonitrile (ACN), Methanol (MeOH) (LC-MS grade)
-
Triethylamine (TEA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
IP-RP-HPLC column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm)
Mobile Phase Preparation
-
Mobile Phase A: 15 mM TEA, 400 mM HFIP in nuclease-free water.
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 (v/v) Acetonitrile/Water or Methanol/Water.
Note: The concentrations of TEA and HFIP can be optimized to improve peak shape and MS sensitivity. Lower concentrations may be suitable for routine analyses.
HPLC-MS Conditions
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY Premier Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 60 °C (to denature secondary structures) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| UV Detection | 260 nm |
| Gradient | 35-45% B over 15 minutes (This is a starting point and should be optimized for the specific oligo) |
| Mass Spectrometer | Waters Q-Tof Premier, Thermo Fisher Orbitrap Exploris 240, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 2.5 - 3.0 kV |
| Cone Voltage | 30 - 50 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Mass Range | 400 - 2000 m/z (or higher depending on the oligonucleotide) |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with optimized collision energy |
Sample Preparation
-
Reconstitute the lyophilized 2'-fluoro modified oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Vortex briefly and centrifuge to ensure the sample is completely dissolved.
-
Dilute the stock solution with Mobile Phase A or nuclease-free water to a working concentration of 1-10 µM for injection.
Data Presentation and Analysis
Expected HPLC Chromatogram
The IP-RP-HPLC separation should yield a main peak for the full-length product (FLP) of the 2'-fluoro modified oligonucleotide. Impurities such as shortmers (n-1, n-2, etc.) will typically elute earlier than the FLP, while longmers (n+1) will elute later.
Mass Spectrometry Data
The ESI-MS spectrum in negative ion mode will show a distribution of multiply charged ions. The raw mass spectrum can be deconvoluted to obtain the zero-charge mass of the oligonucleotide. This experimentally determined mass should be compared to the theoretical mass to confirm the identity of the product.
Quantitative Data Summary
The following table provides representative data for a hypothetical 21-mer 2'-fluoro modified siRNA sense strand.
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Retention Time (min) |
| 21-mer FLP | 6845.2 | 6845.1 | 10.5 |
| n-1 Shortmer (20-mer) | 6515.0 | 6514.9 | 9.8 |
| n+1 Longmer (22-mer) | 7175.4 | 7175.3 | 11.2 |
Note: Retention times are illustrative and will vary based on the specific oligonucleotide sequence, modification pattern, and exact chromatographic conditions.
Mass Spectrometry Fragmentation
Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the 2'-fluoro modified oligonucleotide. The fragmentation of oligonucleotides typically yields a, a-B, w, and y-type ions. The presence of the 2'-fluoro modification does not significantly alter the primary fragmentation pathways, allowing for sequence verification.[8]
Logical Relationship of Analysis Steps
The following diagram illustrates the logical flow from sample to final analytical result.
Conclusion
The combination of ion-pair reversed-phase HPLC and high-resolution mass spectrometry provides a powerful and indispensable tool for the comprehensive analysis of 2'-fluoro modified oligonucleotides. The protocols and data presented in this application note offer a robust starting point for researchers, scientists, and drug development professionals to establish reliable analytical methods for the characterization and quality control of this important class of therapeutic molecules. Optimization of the described methods will be necessary based on the specific properties of the oligonucleotide of interest.
References
Application Notes and Protocols for Automated Synthesis of Oligonucleotides Containing 2'-F-6-chloro-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified oligonucleotides are critical tools in modern drug development, diagnostics, and biomedical research. The incorporation of nucleoside analogues with altered sugar or base moieties can confer desirable properties such as enhanced nuclease resistance, increased binding affinity to target sequences, and novel functionalities. 2'-fluoro (2'-F) modifications, in particular, are known to stabilize the C3'-endo sugar pucker characteristic of A-form RNA helices, leading to increased thermal stability of duplexes with RNA targets.[1][2] The 6-chloropurine (B14466) group serves as a versatile precursor for post-synthetic modifications, allowing for the introduction of a wide range of functional groups at this position.[3]
This document provides a detailed experimental setup and protocols for the automated synthesis of oligonucleotides incorporating 2'-F-6-chloro-deoxyadenosine (2'-F-6-chloro-dA). The protocols cover the entire workflow from automated solid-phase synthesis and deprotection to purification and post-synthetic modification.
Experimental Workflow
The overall experimental workflow for the automated synthesis and purification of oligonucleotides containing 2'-F-6-chloro-dA is depicted below.
Caption: Experimental workflow for the automated synthesis of 2'-F-6-chloro-dA containing oligonucleotides.
Quantitative Data Summary
The following table summarizes the key quantitative parameters and expected outcomes for the synthesis of a model 20-mer oligonucleotide containing a single 2'-F-6-chloro-dA incorporation.
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.2 - 1.0 µmol | Standard scale for research applications. |
| Phosphoramidite (B1245037) Concentration | 0.1 M in anhydrous acetonitrile | A standard concentration for efficient coupling.[3] |
| Coupling Time for 2'-F-6-chloro-dA | 3 minutes | 2'-Fluoro phosphoramidites generally require a longer coupling time than standard DNA monomers.[2] |
| Average Coupling Efficiency | > 95% | Expected efficiency for modified phosphoramidites. |
| Crude Oligonucleotide Yield (OD260) | 20 - 50 OD | Dependent on synthesis scale and sequence length. |
| Purity of Crude Oligonucleotide | 50 - 70% | Varies based on synthesis efficiency and length. |
| Purity after HPLC Purification | > 99% | Achievable with optimized ion-pair reversed-phase HPLC. |
| Final Yield after Purification | 5 - 15 OD | Dependent on crude purity and purification efficiency. |
Experimental Protocols
Materials and Reagents
-
Phosphoramidites: Standard DNA/RNA phosphoramidites (dA, dG, dC, T) and 5'-O-DMT-2'-deoxy-2'-fluoro-6-chloroadenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the initial nucleoside.
-
Synthesis Reagents:
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.
-
Capping solution A: Acetic anhydride/2,6-Lutidine/THF.
-
Capping solution B: 16% 1-Methylimidazole in THF.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous Acetonitrile.
-
-
Deprotection Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).
-
Purification Reagents:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile.
-
Automated Oligonucleotide Synthesis
The synthesis is performed on a standard automated DNA/RNA synthesizer (e.g., ABI 394/3900, MerMade, etc.) using the phosphoramidite method.
Protocol:
-
Synthesizer Setup:
-
Install the required phosphoramidites, including a 0.1 M solution of 2'-F-6-chloro-dA phosphoramidite in anhydrous acetonitrile, and synthesis reagents on the synthesizer.[3]
-
Program the desired oligonucleotide sequence.
-
Select the appropriate synthesis cycle for the incorporation of the 2'-F-6-chloro-dA monomer, ensuring a coupling time of 3 minutes.[2] For standard DNA monomers, a shorter coupling time can be used.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repetitive cycles of the following four steps:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group with trichloroacetic acid to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The activated 2'-F-6-chloro-dA phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.
-
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification can aid in the separation of the full-length product from truncated sequences.
Cleavage and Deprotection
Protocol:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (1-2 mL).
-
Incubate the vial at 55 °C for 8-12 hours.[3] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Cool the vial to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the crude oligonucleotide pellet in an appropriate volume of sterile water or purification buffer.
Note on Deprotection: For applications where the 6-chloro group is to be retained for post-synthetic modification, it is crucial to avoid harsh basic conditions that could lead to its hydrolysis. While concentrated ammonium hydroxide at 55°C has been used successfully for oligonucleotides containing 6-chloropurine, milder deprotection conditions such as potassium carbonate in methanol (B129727) can be considered if hydrolysis is a concern.[3][4]
Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile.
-
-
Gradient: A linear gradient from 10% to 70% Buffer B over 30 minutes at a flow rate of 1 mL/min. The optimal gradient may vary depending on the sequence and length of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the resuspended crude oligonucleotide.
-
Collect fractions corresponding to the major peak (the full-length product).
-
Pool the fractions containing the purified oligonucleotide.
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Lyophilize the final product to obtain a dry powder.
-
Post-Synthetic Modification of the 6-Chloro Group
The 6-chloro group on the purine (B94841) ring is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various functionalities.
Caption: Post-synthetic modification of the 6-chloropurine moiety.
Protocol Example (Amine Substitution):
-
Dissolve the purified oligonucleotide containing the 2'-F-6-chloro-dA in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add an excess of the desired amine-containing molecule (e.g., a fluorescent dye with a primary amine linker, an amino-modified peptide, etc.).
-
Incubate the reaction mixture at an elevated temperature (e.g., 55-65 °C) for several hours to overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the modified oligonucleotide using IP-RP-HPLC to remove unreacted starting materials and byproducts.
-
Desalt and lyophilize the final functionalized oligonucleotide.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful automated synthesis, purification, and modification of oligonucleotides containing 2'-F-6-chloro-dA. The use of this versatile building block opens up a wide range of possibilities for creating novel oligonucleotide-based therapeutics, diagnostics, and research tools with tailored properties and functionalities. Careful optimization of coupling and deprotection conditions, along with rigorous purification, is key to obtaining high-quality modified oligonucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diagnostic Probes with 2'-Fluoro Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides represents a significant advancement in the development of diagnostic probes. This chemical modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, confers a unique combination of properties that enhance probe performance in a variety of diagnostic applications.[1][2][3] Key advantages include increased nuclease resistance, which prolongs the probe's half-life in biological samples, and enhanced hybridization affinity to target sequences, which improves sensitivity and specificity.[1][4][5] These characteristics make 2'-F modified probes highly valuable for techniques such as quantitative PCR (qPCR), Fluorescence In Situ Hybridization (FISH), and aptamer-based assays.[6][7][8]
Key Properties and Advantages
The 2'-fluoro modification imparts several beneficial biophysical and biochemical properties to nucleic acid probes. The high electronegativity of the fluorine atom locks the sugar pucker into a C3'-endo conformation, similar to that of RNA, which pre-organizes the probe for binding to RNA targets and results in a more stable A-form duplex.[9][10] This conformational rigidity is a primary reason for the observed increase in thermal stability (Tm) and binding affinity.[1][10]
Furthermore, the replacement of the 2'-hydroxyl group, a target for many ribonucleases, renders the oligonucleotide highly resistant to nuclease degradation.[11][12][13] This enhanced stability is critical for applications requiring probe integrity in nuclease-rich environments like serum or cell lysates.[4][6]
Caption: Comparison of an unmodified ribonucleotide and a 2'-fluoro modified ribonucleotide.
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data regarding the performance of 2'-fluoro modified probes compared to their unmodified counterparts.
Table 1: Biophysical and Biochemical Properties of 2'-Fluoro Modified Oligonucleotides
| Property | Unmodified RNA/DNA | 2'-Fluoro Modified RNA | Advantage of 2'-F Modification | Reference |
| Hybridization Affinity (Tm) | Baseline | Increase of ~1-2 °C per substitution | Higher sensitivity and specificity | [1] |
| Duplex Stability (vs. RNA) | RNA:RNA > DNA:RNA | 2'-F RNA:RNA > RNA:RNA | More stable duplexes with RNA targets | [9] |
| Nuclease Resistance | Low (Rapidly degraded) | High (Significantly increased half-life) | Suitable for in vivo and complex samples | [5][11][12][13] |
| Sugar Pucker Conformation | C3'-endo (RNA), C2'-endo (DNA) | C3'-endo (A-form helix) | Pre-organized for RNA target binding | [10] |
| Chemical Stability | Prone to hydrolysis at high pH | More stable than unmodified RNA | Increased shelf-life and robustness | [1] |
Table 2: Nuclease Degradation Assay Comparison (Illustrative)
| Time Point | % Intact Unmodified Probe | % Intact 2'-F Modified Probe |
| 0 min | 100% | 100% |
| 30 min | 45% | 98% |
| 1 hour | 15% | 95% |
| 4 hours | <5% | 85% |
| 24 hours | Undetectable | 70% |
| Note: Data are representative and can vary based on the specific nuclease and buffer conditions. |
Application 1: Aptamer-Based Diagnostics
2'-Fluoro modified pyrimidines are frequently used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate nuclease-resistant RNA aptamers, often called "chemical antibodies."[6][7] These aptamers can bind to a wide range of targets, from small molecules to proteins, with high affinity and specificity, making them ideal for diagnostic assays like lateral flow assays and biosensors.[8][14][15] The 2'-F modification not only provides the necessary stability for use in biological fluids but can also contribute to the binding affinity of the selected aptamer.[5][6]
Caption: Workflow for generating 2'-fluoro modified RNA aptamers using SELEX.
Experimental Protocol 1: SELEX for 2'-F Modified RNA Aptamers
This protocol describes a general method for selecting 2'-F modified RNA aptamers against a protein target.
-
Library Design: Synthesize a single-stranded DNA library (~10^14 to 10^15 unique sequences) consisting of a central random region (e.g., 40 nucleotides) flanked by constant regions for PCR amplification.
-
Initial Pool Generation:
-
Perform PCR to generate a double-stranded DNA template from the initial library.
-
Use an in vitro transcription kit with a modified T7 RNA polymerase (e.g., Y639F mutant) that efficiently incorporates 2'-F-CTP and 2'-F-UTP alongside natural ATP and GTP.[16]
-
Purify the resulting 2'-F modified RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Binding and Partitioning (Selection Cycle 1):
-
Immobilize the target protein on a solid support (e.g., magnetic beads or nitrocellulose filter).
-
Refold the 2'-F RNA pool by heating to 85°C for 5 minutes and cooling slowly to room temperature in a selection buffer (e.g., PBS with 5 mM MgCl2).
-
Incubate the folded RNA pool with the immobilized target for 30-60 minutes at room temperature to allow binding.
-
Wash the support several times with the selection buffer to remove unbound RNA sequences.
-
-
Elution and Amplification:
-
Elute the bound RNA sequences, typically using a high-salt buffer or by denaturing the target protein.
-
Perform reverse transcription using a specific primer to convert the eluted RNA back to cDNA.
-
Amplify the cDNA pool via PCR for a limited number of cycles (e.g., 10-15 cycles) to prepare the DNA template for the next round.
-
-
Subsequent Selection Cycles:
-
Repeat steps 2 (transcription), 3 (binding), and 4 (elution/amplification) for 8-12 cycles.
-
In each subsequent cycle, increase the stringency of the selection by reducing the target concentration, decreasing incubation time, or increasing the number/volume of washes.
-
-
Sequencing and Characterization:
-
After the final selection round, clone and sequence the resulting DNA pool to identify individual aptamer candidates.
-
Synthesize individual 2'-F modified aptamers and characterize their binding affinity (e.g., using filter binding assays or surface plasmon resonance) to identify the highest-affinity candidates.[17]
-
Application 2: Fluorescence In Situ Hybridization (FISH)
In FISH, probes are used to detect specific DNA or RNA sequences within cells or tissues.[18] The enhanced stability and binding affinity of 2'-F modified probes make them particularly effective for this application.[1] They can provide brighter signals and allow for more stringent washing conditions, reducing background noise and improving the signal-to-noise ratio. Their resistance to cellular nucleases ensures probe integrity throughout the hybridization and washing steps.
Caption: General experimental workflow for FISH using 2'-fluoro modified probes.
Experimental Protocol 2: FISH with 2'-F Modified Probes
This protocol is a general guideline for detecting RNA targets in cultured cells.
-
Probe Preparation:
-
Synthesize a 20-50 nucleotide long oligonucleotide with 2'-F modifications.
-
The probe should be labeled with a fluorophore (e.g., FAM, Cy3, Cy5) at the 5' or 3' end.
-
Purify the probe using HPLC to ensure high purity.
-
-
Cell Preparation:
-
Grow cells on sterile glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells by incubating in 70% ethanol (B145695) overnight at 4°C.
-
-
Hybridization:
-
Prepare a hybridization buffer (e.g., 4X SSC, 10% dextran (B179266) sulfate, 25-50% formamide).
-
Dilute the 2'-F probe in the hybridization buffer to a final concentration of 1-5 ng/µL.
-
Apply the probe mixture to the coverslip, cover it to prevent evaporation, and denature at 75-80°C for 5 minutes.[19]
-
Incubate overnight in a humidified chamber at 37°C.
-
-
Washing:
-
Prepare a wash buffer. Due to the higher Tm of 2'-F probes, a higher stringency wash can be used. Start with 2X SSC, 50% formamide (B127407) at 42°C for 15 minutes.
-
Follow with two washes in 1X SSC at 42°C for 10 minutes each.
-
Finally, wash with 1X PBS at room temperature.
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets. The target RNA will appear as distinct fluorescent spots.
-
Application 3: Quantitative PCR (qPCR)
In qPCR, dual-labeled hydrolysis probes (e.g., TaqMan® probes) are widely used for specific target quantification.[20][21][22] Incorporating 2'-F modifications into these probes enhances their thermal stability and nuclease resistance. This is particularly beneficial as the probe must remain intact until it is cleaved by the 5' to 3' exonuclease activity of the DNA polymerase during extension. The increased Tm allows for higher annealing temperatures, which can improve specificity by reducing non-specific probe binding.
Caption: Action of a 2'-fluoro modified hydrolysis probe during a qPCR cycle.
Experimental Protocol 3: qPCR with a 2'-F Modified Hydrolysis Probe
This protocol provides a template for a single-target qPCR assay.
-
Probe and Primer Design:
-
Design forward and reverse primers to amplify a 70-150 bp region of the target gene. Primers should have a Tm of ~60°C.
-
Design a 20-30 nucleotide 2'-F modified probe to bind to the target sequence between the primers.
-
The probe's Tm should be 5-10°C higher than the primers' Tm. This is readily achievable with 2'-F modifications.
-
Label the probe with a reporter fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ-1) at the 3' end.
-
Ensure the probe does not have a guanine (B1146940) residue at the 5' end, as this can quench the reporter dye.
-
-
Reaction Setup:
-
Prepare a master mix on ice. For a 20 µL reaction, combine:
-
10 µL of 2x qPCR Master Mix (containing polymerase, dNTPs, MgCl2)
-
0.8 µL of Forward Primer (10 µM stock, final concentration 400 nM)
-
0.8 µL of Reverse Primer (10 µM stock, final concentration 400 nM)
-
0.4 µL of 2'-F Modified Probe (10 µM stock, final concentration 200 nM)[23]
-
PCR-grade water to 18 µL
-
-
Add 2 µL of template DNA (e.g., 1-100 ng cDNA) to each reaction well.
-
-
Thermal Cycling:
-
Program the qPCR instrument with the following conditions:
-
Initial Denaturation: 95°C for 2 minutes (activates the polymerase).
-
Cycling (40 cycles):
-
Denaturation: 95°C for 5-15 seconds.
-
Annealing/Extension: 60-65°C for 20-30 seconds (acquire fluorescence data at this step).
-
-
-
-
Data Analysis:
-
The qPCR instrument software will generate an amplification plot.
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample.
-
Use the Cq values to quantify the initial amount of target nucleic acid, either relatively (using a reference gene) or absolutely (using a standard curve).
-
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize conditions for their specific targets, probes, and experimental systems.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological applications of fluoro-modified nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. synoligo.com [synoligo.com]
- 5. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 6. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of nucleic acid aptamer-based lateral flow assays: A robust platform for cost-effective point-of-care diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 19. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RT-PCR Dual-Labeled Probes for qPCR - Generi Biotech [generi-biotech.com]
- 21. goldbio.com [goldbio.com]
- 22. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]
- 23. sopachem.com [sopachem.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of DMT-2'-F-6-chloro-dA
Welcome to the technical support center for DMT-2'-F-6-chloro-dA phosphoramidite (B1245037). This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low coupling efficiency during your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMT-2'-F-6-chloro-dA and what are its common applications?
A1: DMT-2'-F-6-chloro-dA is a modified phosphoramidite used in the chemical synthesis of oligonucleotides.[1] The 5'-Dimethoxytrityl (DMT) group is a protecting group for the 5'-hydroxyl function, the 2'-fluoro (2'-F) modification enhances the nuclease resistance and binding affinity of the resulting oligonucleotide, and the 6-chloropurine (B14466) base allows for post-synthetic modification with various nucleophiles.[2][3] It is often used in the development of therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides.[3]
Q2: I am observing low coupling efficiency with DMT-2'-F-6-chloro-dA. What are the most common causes?
A2: Low coupling efficiency with any phosphoramidite, including modified ones like DMT-2'-F-6-chloro-dA, can stem from several factors. The most common culprits are:
-
Reagent Quality: Degradation of the phosphoramidite due to moisture or oxidation, impure or degraded activator, and wet acetonitrile (B52724) are frequent causes.[4][5][6]
-
Synthesis Protocol: Suboptimal coupling time, incorrect activator concentration, or inefficient capping can lead to reduced efficiency.[][]
-
Instrument and Setup: Leaks in the system allowing moisture to enter, or clogged lines can also contribute to poor coupling.
Q3: How can I assess the quality of my DMT-2'-F-6-chloro-dA phosphoramidite?
A3: You can assess the purity of the phosphoramidite using methods like ³¹P NMR, HPLC, or mass spectrometry.[9][10] For ³¹P NMR, a sharp singlet at the expected chemical shift indicates a high-quality product, while the presence of other peaks suggests degradation to the corresponding H-phosphonate or other byproducts.
Q4: What is the recommended activator and coupling time for DMT-2'-F-6-chloro-dA?
A4: For sterically hindered or electronically modified phosphoramidites like 2'-fluoro derivatives, a stronger activator than the standard tetrazole may be required. 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are often recommended. An extended coupling time of 2 to 5 minutes may also be necessary to achieve optimal coupling efficiency.[11]
Q5: Can the 6-chloro group be affected during standard oligonucleotide synthesis cycles?
A5: The 6-chloropurine is generally stable during the standard phosphoramidite synthesis cycle. However, it is important to be aware that certain reagents or prolonged exposure to specific conditions could potentially lead to side reactions. Post-synthesis, the 6-chloro group is intended for reaction with amines or other nucleophiles to introduce further modifications.[12]
Troubleshooting Guide
If you are experiencing low coupling efficiency, follow this step-by-step guide to identify and resolve the issue.
Step 1: Evaluate Reagent Quality and Handling
-
Phosphoramidite: Ensure your DMT-2'-F-6-chloro-dA is fresh and has been stored under anhydrous conditions (e.g., in a desiccator or under argon/nitrogen).[5] Avoid repeated exposure to ambient moisture. Consider dissolving the phosphoramidite in anhydrous acetonitrile immediately before use.
-
Acetonitrile (ACN): Use only anhydrous grade ACN (<30 ppm water) for phosphoramidite solutions and synthesizer reagents.[6]
-
Activator: Use a fresh solution of a suitable activator like ETT or DCI at the recommended concentration. Degradation of the activator can significantly reduce coupling efficiency.[4]
Step 2: Optimize Synthesis Protocol
-
Coupling Time: Increase the coupling time for the DMT-2'-F-6-chloro-dA monomer. A longer reaction time can compensate for any reduced reactivity due to the 2'-fluoro modification.
-
Activator Concentration: Ensure the activator concentration is optimal. Too low a concentration may not be sufficient for complete activation, while an excessively high concentration can lead to side reactions.
Step 3: Check Synthesizer and Fluidics
-
System Leaks: Perform a leak test on your synthesizer to ensure no moisture is entering the system.
-
Reagent Delivery: Check for any blockages in the reagent lines that might prevent the phosphoramidite or activator from being delivered efficiently to the synthesis column.
Step 4: Analyze Synthesis Data
-
Trityl Monitoring: The colorimetric response of the DMT cation release during the deblocking step is a good real-time indicator of coupling efficiency.[4] A drop in the trityl signal for the cycle following the incorporation of DMT-2'-F-6-chloro-dA points to a problem with that specific monomer.
-
Mass Spectrometry: Analyze the final oligonucleotide product by mass spectrometry. The presence of a significant peak corresponding to the n-1 deletion product is a clear indication of a coupling failure at that position.[4]
Quantitative Data Summary
The following table provides illustrative data on how different parameters can influence the coupling efficiency of DMT-2'-F-6-chloro-dA. Please note that these are typical values and actual results may vary depending on the specific synthesizer, reagents, and laboratory conditions.
| Parameter | Condition A | Efficiency (%) | Condition B | Efficiency (%) |
| Activator | 0.25 M DCI | 98.5 | 0.45 M Tetrazole | 95.0 |
| Coupling Time | 120 seconds | 98.0 | 30 seconds | 92.0 |
| Phosphoramidite Age | Fresh | 99.0 | 6 months (improperly stored) | < 80.0 |
| Acetonitrile Water Content | < 30 ppm | 98.8 | > 100 ppm | < 90.0 |
Experimental Protocols
Standard Protocol for Incorporation of DMT-2'-F-6-chloro-dA
This protocol assumes a standard solid-phase oligonucleotide synthesis cycle on an automated synthesizer.
-
Deblocking (Detritylation): The 5'-DMT protecting group of the growing oligonucleotide chain attached to the solid support is removed using a solution of a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). The orange color of the released trityl cation is monitored to quantify the efficiency of the previous coupling step.
-
Coupling: The this compound (e.g., 0.1 M in anhydrous acetonitrile) is activated by an activator (e.g., 0.25 M DCI in anhydrous acetonitrile) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 2-5 minutes is recommended for this modified phosphoramidite.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles. This is typically done with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
These four steps are repeated for each monomer in the desired oligonucleotide sequence.
Visual Guides
Troubleshooting workflow for low coupling efficiency.
Key steps in the phosphoramidite coupling reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 6. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing coupling times for 2'-fluoro phosphoramidites
Welcome to the technical support center for the optimization of coupling times for 2'-fluoro (2'-F) phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for synthesizing high-quality 2'-fluoro modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting coupling time for 2'-fluoro phosphoramidites?
A1: A general starting point for 2'-fluoro phosphoramidites is a 3-minute coupling time.[1] However, due to the increased steric hindrance of the 2'-fluoro modification compared to DNA phosphoramidites, longer coupling times may be necessary to achieve optimal efficiency.[2] For some modified nucleosides, coupling times of 5 minutes or longer have been used successfully, achieving incorporation yields of over 95%. It is crucial to optimize the coupling time for each specific phosphoramidite (B1245037) and synthesis scale.
Q2: How does the choice of activator impact the coupling of 2'-fluoro phosphoramidites?
A2: The choice of activator is critical. While 1H-Tetrazole is a standard activator, more nucleophilic activators like 4,5-Dicyanoimidazole (DCI) can significantly improve coupling efficiency and reduce reaction times, especially for sterically hindered monomers like 2'-F phosphoramidites.[2][3][4] In one large-scale synthesis of a 34-mer containing 2'-fluoropyrimidines, using 1.0 M DCI resulted in a 54% yield of the full-length product, whereas activation with 0.45 M tetrazole yielded no detectable product.[2][3][4] More acidic activators, while potentially faster, can increase the risk of side reactions like detritylation of the phosphoramidite monomer, leading to n+1 impurities.[2]
Q3: What is "double coupling" and when should I use it for 2'-fluoro phosphoramidites?
A3: Double coupling is a technique where the coupling step is performed twice in a row for the same base addition before proceeding to the capping and oxidation steps. This method is highly recommended for valuable or sterically hindered monomers, such as 2'-fluoro phosphoramidites, where single coupling may not achieve the desired high efficiency.[5] By repeating the coupling step, you provide a second opportunity for the reaction to go to completion, significantly increasing the stepwise yield.
Q4: Can I use the same coupling times for all four 2'-fluoro phosphoramidites (A, C, G, U)?
A4: Not necessarily. While you can start with the same initial coupling time, the optimal time may vary slightly between the different bases due to differences in their chemical structure and steric bulk of their protecting groups. For instance, the isobutyryl protecting group on guanine (B1146940) is known to be bulky and may require slightly longer coupling times for optimal efficiency.[6] It is best practice to validate the coupling efficiency for each 2'-F phosphoramidite under your specific experimental conditions.
Q5: How do I accurately measure the coupling efficiency for my 2'-fluoro phosphoramidites?
A5: The most common method for measuring stepwise coupling efficiency in real-time is by monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking (detritylation) step of each cycle.[7][8][9] The intensity of the orange color produced by the DMT cation is proportional to the number of molecules that were successfully coupled in the previous step. Most automated oligonucleotide synthesizers are equipped with a UV-Vis spectrophotometer to quantify this absorbance, allowing for the calculation of stepwise yield.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield of Full-Length Product | 1. Suboptimal Coupling Time: Insufficient time for the coupling reaction to complete.[8] 2. Moisture Contamination: Water in the acetonitrile (B52724) or other reagents hydrolyzes the activated phosphoramidite.[8] 3. Poor Activator Performance: The activator is not efficient enough for the sterically hindered 2'-F phosphoramidite.[3][4][10] 4. Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or handling. | 1. Optimize Coupling Time: Perform a time course experiment (e.g., 3, 5, 7, 10 minutes) and measure stepwise efficiency via DMT monitoring.[8] 2. Use Anhydrous Reagents: Ensure all reagents, especially acetonitrile, are of high quality and anhydrous. Store phosphoramidites in a desiccator. 3. Switch Activator: Consider using a more effective activator like DCI, especially for large-scale or challenging syntheses.[2][3][4] 4. Perform Double Coupling: For all 2'-F phosphoramidite additions, program the synthesizer to perform the coupling step twice.[5] 5. Use Fresh Phosphoramidite: Dissolve phosphoramidites immediately before use and use a fresh batch if degradation is suspected. |
| Presence of n-1 Sequences | 1. Incomplete Coupling: A primary cause of n-1 (deletion) sequences is failed coupling at a particular step.[6][9] 2. Inefficient Capping: Unreacted 5'-hydroxyl groups that are not properly capped in one cycle can react in a subsequent cycle, leading to a deletion.[6][9] | 1. Increase Coupling Time/Use Double Coupling: As per the solutions for low yield. 2. Check Capping Reagents: Ensure capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active. 3. Extend Capping Time: If inefficient capping is suspected, slightly increasing the capping time may be beneficial. |
| Presence of n+1 Sequences | 1. Premature Detritylation: The activator may be too acidic, causing some removal of the DMT group from the phosphoramidite monomer in solution. This "dimer" can then be incorporated, resulting in an n+1 impurity.[2][] 2. Inefficient Oxidation: If the phosphite (B83602) triester is not fully oxidized to the more stable phosphate (B84403) triester, side reactions can occur. | 1. Use a Less Acidic Activator: Switch from highly acidic tetrazole derivatives to a less acidic activator like DCI (pKa 5.2 vs. Tetrazole pKa 4.8).[2] 2. Ensure Fresh Monomer Solution: Prepare phosphoramidite solutions fresh to minimize the time they are in contact with the activator before being delivered to the column. 3. Verify Oxidizer: Check the age and concentration of the iodine oxidation solution. |
| Difficulty Synthesizing G-Rich Sequences | 1. G-Quadruplex Formation: Guanine-rich sequences can form stable secondary structures (G-quadruplexes) on the solid support, hindering the accessibility of the 5'-hydroxyl group for coupling.[12] 2. Bulky Protecting Group: The standard isobutyryl (iBu) protecting group on guanine is sterically demanding. | 1. Use Modified Base Protection: Consider using a phosphoramidite with a more labile or less bulky protecting group on the guanine base, such as dimethylformamidine (dmf).[6] 2. Extended Coupling Time: Use a significantly longer coupling time or double/triple coupling for G residues within these sequences. |
Data Presentation
Table 1: Representative Coupling Efficiencies for 2'-Fluoro Phosphoramidites
| Phosphoramidite | Activator | Coupling Time (min) | Average Stepwise Yield (%) | Reference |
| 2'-F Pyrimidines | 1.0 M DCI | Not Specified | >98% (Implied from 54% overall yield of 34-mer) | [3][4] |
| 2'-F Pyrimidines | 0.45 M 1H-Tetrazole | 20-30 | 0% (No full-length product) | [13] |
| 2'-F-U | Not Specified | 3 | Recommended | [1] |
| F-CeNA (modified) | DCI | 5 | >95% | |
| 2'-F-N3'→P5' | 1H-Tetrazole | Not Specified | ~94-96% (single); >96% (double) | [5] |
Note: The data above is compiled from various sources and may not be directly comparable due to differences in synthesis platforms, scales, and sequences. It is intended to provide a general guideline.
Experimental Protocols
Protocol 1: Optimization of Coupling Time for a 2'-Fluoro Phosphoramidite
This protocol describes a method to determine the optimal coupling time for a specific 2'-fluoro phosphoramidite by measuring the stepwise coupling efficiency.
Objective: To find the shortest coupling time that provides the highest stepwise yield (>99%).
Materials:
-
Automated DNA/RNA synthesizer
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
2'-Fluoro phosphoramidite to be tested (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Standard synthesis reagents (Deblocking, Capping, Oxidation solutions)
-
Anhydrous acetonitrile for washing
Methodology:
-
Synthesizer Setup: Prepare the synthesizer with fresh, anhydrous reagents. Ensure all lines are properly primed.
-
Sequence Design: Program the synthesis of a short, simple test sequence, such as a T-homopolymer with the 2'-F monomer at a specific position (e.g., TTTT-[2'F-N]-TTTT). This allows for easy comparison.
-
Time-Course Synthesis: Set up a series of identical syntheses where only the coupling time for the 2'-F phosphoramidite is varied. A typical range to test would be 2, 3, 5, 8, and 12 minutes.
-
DMT Cation Monitoring: Ensure the synthesizer's conductivity or UV detector is set to monitor and record the absorbance of the DMT cation released after each coupling step.[8][9]
-
Data Collection: Collect the DMT absorbance readings for every cycle in each of the syntheses.
-
Calculate Stepwise Efficiency: The stepwise coupling efficiency for the 2'-F monomer at each time point is calculated by comparing the DMT absorbance after the 2'-F coupling to the absorbance from the preceding (or succeeding) standard DNA coupling. The formula is: Efficiency (%) = (Absorbance of DMT at cycle n+1 / Absorbance of DMT at cycle n) x 100
-
Analysis: Plot the calculated stepwise efficiency against the coupling time. The optimal time is the minimum duration required to reach a plateau of maximum efficiency (ideally >99%).
Visualizations
A well-defined workflow is essential for systematically troubleshooting issues in oligonucleotide synthesis.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. atdbio.com [atdbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. glenresearch.com [glenresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Oligonucleotide Synthesis with 6-Chloropurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloropurine (B14466) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 6-chloropurine and why is it used in oligonucleotide synthesis?
6-Chloropurine is a modified purine (B94841) nucleobase, an analog of adenine (B156593) where the amino group at the 6th position is replaced by a chlorine atom. In oligonucleotide synthesis, 6-chloropurine-2'-deoxyriboside (B7971090) phosphoramidite (B1245037) is used to introduce a reactive site into the DNA or RNA sequence. The chloro group at the 6th position is a good leaving group, allowing for post-synthesis modification with various nucleophiles, such as fluorescent dyes, quenchers, or other functional moieties.
Q2: What are the most common side reactions observed when using 6-chloropurine phosphoramidite?
The primary side reactions involving 6-chloropurine during oligonucleotide synthesis occur during the final deprotection step. The two most common side reactions are:
-
Ammonolysis/Amination: The 6-chloro group can be displaced by ammonia (B1221849) or primary amines present in the deprotection solution.
-
Hydrolysis: The 6-chloro group can be hydrolyzed to a hydroxyl group, converting the 6-chloropurine base to hypoxanthine.
Additionally, like other purine derivatives, 6-chloropurine is susceptible to depurination under the acidic conditions of the detritylation step.
Q3: How do these side reactions affect my final oligonucleotide product?
These side reactions lead to a heterogeneous mixture of oligonucleotides, which can complicate downstream applications.
-
Ammonolysis/Amination results in the formation of oligonucleotides containing adenine (from reaction with ammonia) or N6-alkylaminopurines (from reaction with alkylamines like methylamine (B109427) in AMA deprotection). This changes the intended sequence and can affect hybridization properties.
-
Hydrolysis leads to the formation of oligonucleotides containing hypoxanthine, which has different base-pairing properties than adenine and can lead to mismatches.
-
Depurination results in the loss of the purine base, creating an abasic site in the oligonucleotide chain. This abasic site is labile and can lead to chain cleavage during the basic deprotection step, resulting in truncated oligonucleotide fragments.[1]
Q4: Can I use standard deprotection conditions for oligonucleotides containing 6-chloropurine?
Standard deprotection conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) or AMA (Ammonium Hydroxide/Methylamine), can lead to the side reactions mentioned above. While 6-chloropurine has some stability under these conditions, the extent of side product formation can be significant. For applications requiring high purity of the 6-chloropurine-containing oligonucleotide, milder deprotection methods are recommended.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of oligonucleotides containing 6-chloropurine.
Issue 1: Low Yield of the Desired 6-Chloropurine Oligonucleotide
Possible Causes:
-
Inefficient coupling of the 6-chloropurine phosphoramidite.
-
Significant depurination during the detritylation steps.
-
Loss of product during purification due to the presence of multiple side products.
Troubleshooting Steps:
-
Verify Coupling Efficiency:
-
Ensure the 6-chloropurine phosphoramidite is fresh and has been stored under anhydrous conditions.
-
Use a slightly longer coupling time for the 6-chloropurine monomer.
-
Perform a trityl cation assay after the coupling step to quantify the efficiency.
-
-
Minimize Depurination:
-
Use a milder deblocking agent, such as 3% dichloroacetic acid (DCA) in dichloromethane, instead of trichloroacetic acid (TCA).[2]
-
Reduce the deblocking time to the minimum required for complete detritylation.
-
-
Optimize Deprotection and Purification:
-
Employ a mild deprotection protocol (see Experimental Protocols section).
-
Analyze the crude product by HPLC-MS to identify and quantify the main product and side products before purification.
-
Choose a purification method that provides good resolution between the desired product and the side products (e.g., ion-exchange HPLC or reversed-phase HPLC with an appropriate ion-pairing reagent).
-
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Possible Causes:
-
Formation of ammonolysis/amination or hydrolysis side products during deprotection.
-
Presence of truncated sequences due to depurination and subsequent chain cleavage.
-
Incomplete removal of protecting groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying side products.
Quantitative Data
The extent of side product formation is highly dependent on the deprotection conditions. The following table summarizes the expected outcomes with different deprotection reagents. Note: The exact percentages can vary based on the oligonucleotide sequence, synthesis scale, and reaction time and temperature.
| Deprotection Reagent | Temperature | Time | Expected 6-Chloropurine Conversion | Primary Side Product(s) | Reference |
| Concentrated Ammonium Hydroxide | 55°C | 12-16 h | 10-30% | 6-aminopurine, Hypoxanthine | [3][4] |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65°C | 10-15 min | 15-40% | 6-methylaminopurine, 6-aminopurine | [3][5] |
| 0.4 M NaOH in Methanol/Water (4:1) | Room Temp | 17 h | 5-15% | Hypoxanthine | |
| Aniline (B41778)/DBU in DMF | Room Temp | 24 h | <5% | Minimal | [6] |
Experimental Protocols
Protocol 1: Mild Deprotection of 6-Chloropurine Containing Oligonucleotides
This protocol is recommended to minimize the formation of ammonolysis and hydrolysis side products.
Reagents:
-
Anhydrous DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous Aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
After synthesis, wash the CPG support thoroughly with anhydrous acetonitrile (B52724) and dry under a stream of argon.
-
Prepare a deprotection solution of 0.5 M DBU and 0.5 M aniline in anhydrous DMF.
-
Add the deprotection solution to the CPG support in a sealed vial.
-
Incubate at room temperature for 24 hours.
-
After incubation, transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the CPG support with DMF and then with acetonitrile, and combine the washes with the supernatant.
-
Evaporate the solvent to dryness.
-
Resuspend the oligonucleotide in water for HPLC-MS analysis and purification.
Protocol 2: HPLC-MS Analysis of Crude 6-Chloropurine Oligonucleotides
This protocol allows for the identification and quantification of the desired product and major side products.
Instrumentation and Columns:
-
HPLC system with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST).
Mobile Phases:
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in water.[7]
-
Mobile Phase B: Methanol.
Procedure:
-
Dissolve the crude deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotides using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
Analyze the mass spectra of the eluting peaks to identify the full-length product and any side products based on their molecular weights.
-
Expected Mass: Calculate the theoretical mass of the 6-chloropurine oligonucleotide.
-
Ammonolysis Product: Expected Mass - 17.03 Da (Cl replaced by NH2).
-
Hydrolysis Product: Expected Mass - 18.99 Da (Cl replaced by OH).
-
Methylamination Product: Expected Mass - 4.00 Da (Cl replaced by NHCH3).
-
Visualizations
Signaling Pathway: Primary Side Reactions of 6-Chloropurine
Caption: Major side reaction pathways of 6-chloropurine during deprotection.
Experimental Workflow: From Synthesis to Purified Product
Caption: Recommended workflow for synthesizing 6-chloropurine oligonucleotides.
Logical Relationship: Deprotection Method Selection
Caption: Decision tree for selecting a deprotection method.
References
Improving the stability of DMT-2'-F-6-chloro-dA in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of DMT-2'-F-6-chloro-dA in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for DMT-2'-F-6-chloro-dA in solution?
A1: The two main potential degradation pathways for this modified nucleoside are:
-
Acid-catalyzed Depurination: This involves the cleavage of the N-glycosidic bond that connects the 6-chloropurine (B14466) base to the 2'-deoxyribose sugar. This process is highly dependent on pH. However, the presence of the 2'-fluoro (2'-F) group significantly stabilizes the glycosidic bond, making this compound much more resistant to acid hydrolysis compared to its non-fluorinated counterparts[1].
-
Hydrolysis of the 6-chloro group: The chlorine atom at the 6-position of the purine (B94841) ring can be substituted by a hydroxyl group (-OH) from water or other nucleophiles in the solution. This converts the 6-chloro-purine into a 6-hydroxy-purine (an inosine (B1671953) analog). This reaction is influenced by pH, temperature, and the presence of nucleophiles[2][3].
Q2: How does pH affect the stability of DMT-2'-F-6-chloro-dA?
A2: While the 2'-fluoro group offers substantial protection against acid-catalyzed depurination, pH remains a critical factor[1]. For analogous compounds like 2-chloro-2'-deoxyadenosine, acidic conditions (pH 1-2) lead to rapid degradation, while the compound is stable at neutral and basic pH[4]. For DMT-2'-F-6-chloro-dA, it is recommended to maintain a neutral to slightly acidic pH (pH 6-7.5) to minimize both potential depurination and base-catalyzed hydrolysis of the 6-chloro group.
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: For the phosphoramidite (B1245037) form of DMT-2'-F-6-chloro-dA, which is used in oligonucleotide synthesis, it is crucial to use anhydrous solvents like acetonitrile (B52724) or DMSO to prevent premature degradation. Stock solutions should be stored under an inert atmosphere (e.g., argon) and at low temperatures. Based on data for similar modified phosphoramidites, the recommended storage periods are:
For the deprotected nucleoside, aqueous solutions should be buffered and stored frozen. Systematic studies on various modified nucleosides show that storage at -80°C is the most effective long-term condition[7].
Q4: How does the 2'-Fluoro modification impact the compound's stability?
A4: The electron-withdrawing fluorine atom at the 2'-position of the sugar has a profound stabilizing effect on the N-glycosidic bond. This modification makes the bond significantly more resistant to acid-catalyzed hydrolysis (depurination), a common issue for 2'-deoxypurine nucleosides[1]. This enhanced stability is a key advantage for applications that may involve acidic conditions.
Troubleshooting Guide
Issue 1: LC-MS analysis of my dissolved nucleoside shows multiple unexpected peaks.
-
Possible Cause: Degradation of the compound has occurred. The primary unexpected peaks would correspond to the depurinated 6-chloropurine base and/or the 6-hydroxy (inosine) analog.
-
Troubleshooting Steps:
-
Verify Solvent pH: Check the pH of the solvent used to dissolve the compound. If it is acidic (pH < 5), this could be the cause of depurination.
-
Use Buffered Solutions: Prepare fresh samples using a buffered solvent (e.g., TE buffer, pH 7.5) to maintain a stable pH.
-
Minimize Time in Solution: Analyze samples as quickly as possible after preparation. Avoid leaving the compound in aqueous solutions at room temperature for extended periods.
-
Check for Nucleophiles: Ensure the solvent does not contain strong nucleophiles that could react with the 6-chloro group.
-
Issue 2: The yield of my custom oligonucleotide synthesis is low when incorporating 2'-F-6-chloro-dA.
-
Possible Cause: The DMT-2'-F-6-chloro-dA phosphoramidite has degraded due to moisture or prolonged storage after being dissolved.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure the acetonitrile used to dissolve the phosphoramidite is of the highest quality and is anhydrous.
-
Prepare Fresh Solutions: Prepare only the amount of phosphoramidite solution needed for the synthesis run. Do not store dissolved phosphoramidite for extended periods.
-
Confirm Storage Conditions: Verify that the undissolved phosphoramidite has been stored correctly at -20°C or -80°C in a desiccated environment.
-
Quantitative Data on Nucleoside Stability
The tables below provide stability data for related compounds, which can serve as a guideline for handling DMT-2'-F-6-chloro-dA.
Table 1: Effect of pH on the Stability of 2-chloro-2'-deoxyadenosine at 37°C (Note: The 2'-Fluoro group in DMT-2'-F-6-chloro-dA is expected to provide significantly greater stability against acid-catalyzed degradation than shown here[1].)
| pH | Half-life (T½) | Remaining Compound after 6 hours | Data Source |
| 1.0 | 0.37 hours | < 2% (after 2h) | [4] |
| 2.0 | 1.6 hours | 13% | [4] |
| Neutral/Basic | Stable | > 99% | [4] |
Table 2: Recommended Storage of Modified Nucleoside Phosphoramidite Stock Solutions in Anhydrous Acetonitrile
| Storage Temperature | Recommended Maximum Storage Duration | Data Source |
| -20°C | 1 Month | [5][6] |
| -80°C | 6 Months | [5][6] |
Visual Diagrams
Caption: Key degradation pathways for DMT-2'-F-6-chloro-dA.
Caption: Troubleshooting logic for stability issues.
Experimental Protocols
Protocol: Assessing Nucleoside Stability via HPLC
This protocol outlines a method to determine the stability of DMT-2'-F-6-chloro-dA under various conditions.
1. Materials and Reagents:
-
DMT-2'-F-6-chloro-dA
-
HPLC-grade acetonitrile and water
-
Buffers of various pH values (e.g., pH 2, 4, 7, 10)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Thermostated incubator or water baths
2. Sample Preparation:
-
Prepare a stock solution of DMT-2'-F-6-chloro-dA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., pH 4 at 37°C), dilute the stock solution into the respective buffer to a final concentration of ~50 µg/mL.
-
Prepare enough volume for all time points.
3. Incubation and Sampling:
-
Place the prepared solutions in a thermostated environment set to the desired temperature (e.g., 25°C, 37°C, 60°C).
-
Immediately take a "time zero" (T=0) sample from each solution and inject it into the HPLC.
-
Collect samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). Immediately freeze samples or inject them into the HPLC.
4. HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and run a linear gradient to a high percentage of B over 15-20 minutes to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a suitable UV wavelength (e.g., 260 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Integrate the peak area of the parent compound (DMT-2'-F-6-chloro-dA) at each time point.
-
Normalize the peak area at each time point (Tx) to the peak area at time zero (T0).
-
Plot the percentage of remaining compound versus time for each condition.
-
If degradation follows first-order kinetics, calculate the degradation rate constant (k) and the half-life (T½ = 0.693/k) for each condition.
Caption: Experimental workflow for stability testing via HPLC.
References
- 1. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Deprotection of 2'-Fluoro Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 2'-fluoro (2'-F) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in deprotecting 2'-fluoro modified oligonucleotides?
The main challenge lies in the removal of the 2'-hydroxyl protecting group, which is typically a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS). The electron-withdrawing nature of the fluorine atom at the 2' position increases the stability of the adjacent silyl ether, making it more resistant to cleavage compared to standard RNA oligonucleotides. This necessitates harsher deprotection conditions, which can in turn lead to degradation of the oligonucleotide backbone or other side reactions.
Q2: Why can't I use standard DNA deprotection methods for my 2'-fluoro modified oligonucleotide?
Standard DNA deprotection protocols, which typically involve treatment with ammonium (B1175870) hydroxide (B78521) or other amines, are designed to remove protecting groups from the nucleobases and the phosphate (B84403) backbone.[1][2] These reagents are generally not effective for cleaving the stable 2'-O-TBDMS group. While the deprotection of base and phosphate groups for 2'-F-RNA can be similar to that of DNA, the removal of the 2'-silyl group is a distinct and necessary step.[1][2]
Q3: What are the most common reagents used for the deprotection of 2'-O-TBDMS in 2'-fluoro modified oligonucleotides?
The most common reagents are fluoride (B91410) sources that can effectively cleave the silicon-oxygen bond. These include:
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF): A widely used and reliable reagent, often used in a solution with N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA).[3][4][5]
-
Tetrabutylammonium fluoride (TBAF): Another common fluoride reagent, typically used as a 1M solution in tetrahydrofuran (B95107) (THF).[3][6] However, its effectiveness can be highly sensitive to water content.[6]
-
Ammonium fluoride/hydrogen fluoride (NH4F·HF): A milder alternative that can be used for desilylation.[7]
Q4: How does the 2'-fluoro modification affect the stability of the oligonucleotide?
The 2'-fluoro modification generally increases the thermal stability of duplexes (higher Tm) and enhances resistance to nuclease degradation compared to unmodified RNA.[8][9][10] It also shows greater stability against chemical hydrolysis at high pH.[8]
Q5: How can I confirm that the deprotection of my 2'-fluoro modified oligonucleotide is complete?
Complete deprotection is typically verified using a combination of analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to determine the molecular weight of the final product.[11][12][13] Incomplete deprotection will result in a mass corresponding to the oligonucleotide plus the mass of the remaining protecting groups (e.g., TBDMS adds approximately 114 Da).[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or ion-exchange (IEX-HPLC) can be used to assess the purity of the oligonucleotide.[14][15][16] Incompletely deprotected species will have different retention times compared to the fully deprotected oligonucleotide.
Troubleshooting Guide
Problem 1: Incomplete Deprotection
Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of the oligonucleotide plus the mass of one or more TBDMS groups. HPLC analysis shows multiple peaks, with some eluting later (in RP-HPLC) than the expected product.[6]
| Potential Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Increase the deprotection time or temperature according to the protocol. For TEA·3HF, a common condition is 65°C for 90 minutes to 2.5 hours.[3][17] |
| Water contamination in the TBAF reagent. | The presence of water can significantly reduce the efficacy of TBAF.[6] Use a fresh bottle of anhydrous TBAF or dry the reagent using molecular sieves.[6] Consider switching to TEA·3HF, which is reported to be a more reliable alternative.[5] |
| Suboptimal reagent concentration. | Ensure the correct concentration of the deprotection reagent is used as specified in the protocol. |
| Poor solubility of the oligonucleotide. | Ensure the oligonucleotide is fully dissolved in the deprotection solution. For TEA·3HF deprotection, DMSO is often used as a solvent, and gentle heating (e.g., 65°C for 5 minutes) can aid dissolution.[4][17] |
Problem 2: Oligonucleotide Degradation
Symptom: Mass spectrometry shows peaks corresponding to fragments of the oligonucleotide. HPLC analysis shows a complex profile with multiple peaks, indicating the presence of impurities.
| Potential Cause | Recommended Solution |
| Harsh deprotection conditions. | Prolonged exposure to high temperatures or strong basic conditions can lead to degradation. Optimize the deprotection time and temperature. |
| Depurination or depyrimidination. | Acidic conditions can cause the loss of purine (B94841) or pyrimidine (B1678525) bases.[18] Ensure that the pH of the deprotection and subsequent workup steps is controlled. Some TEA·3HF cocktails are buffered with TEA to prevent DMT removal and depurination.[4] |
| Nuclease contamination. | After deprotection, oligonucleotides are susceptible to nuclease degradation. Use nuclease-free water, tubes, and pipette tips.[3] |
Problem 3: Low Recovery Yield
Symptom: The final yield of the purified oligonucleotide is lower than expected.
| Potential Cause | Recommended Solution |
| Inefficient precipitation. | If using a precipitation step for desalting, ensure optimal conditions. For TEA·3HF reactions, precipitation with n-butanol after adding sodium acetate (B1210297) is a common method.[3] |
| Loss during purification. | Optimize the purification method (e.g., HPLC, cartridge purification). Ensure the column or cartridge is appropriate for the scale of the synthesis and that the loading and elution conditions are correct. |
| Incomplete cleavage from the solid support. | Ensure the initial cleavage from the CPG support is complete by following the recommended time and temperature for the cleavage reagent (e.g., aqueous methylamine (B109427) or ammonium hydroxide/ethanol).[3] |
Quantitative Data
Table 1: Comparison of Common Deprotection Conditions for 2'-O-TBDMS Removal
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Triethylamine trihydrofluoride (TEA·3HF) | 65°C for 1.5 - 2.5 hours in DMSO or NMP/TEA.[3][17] | Reliable, less sensitive to water than TBAF, compatible with various downstream processing methods.[4][5] | Requires careful handling due to its corrosive nature. |
| Tetrabutylammonium fluoride (TBAF) | Room temperature for 24 hours in THF.[3][19] | Milder temperature conditions. | Highly sensitive to water, which can lead to incomplete deprotection.[6] |
| Ammonium Fluoride (NH4F) | Mild conditions, can be used for "RNA only" substrates.[7] | Milder reagent. | May require longer reaction times. |
Experimental Protocols
Protocol 1: Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)
This protocol is adapted from common laboratory procedures for the deprotection of RNA oligonucleotides.[3][17]
Materials:
-
Dried, crude oligonucleotide with 2'-O-TBDMS protecting groups.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
3M Sodium Acetate (NaOAc), RNase-free.
-
n-Butanol.
-
70% Ethanol (B145695), RNase-free.
-
Nuclease-free water.
Procedure:
-
Dissolution: Fully dissolve the dried oligonucleotide in anhydrous DMSO. For a 1 µmol scale synthesis, 115 µL of DMSO can be used. If necessary, heat at 65°C for 5 minutes to ensure complete dissolution.[17]
-
Addition of Reagents:
-
Add 60 µL of TEA to the DMSO/oligonucleotide solution and mix gently.
-
Carefully add 75 µL of TEA·3HF to the mixture.
-
-
Deprotection Reaction: Heat the mixture at 65°C for 2.5 hours.
-
Precipitation:
-
Cool the reaction mixture.
-
Add 25 µL of 3M NaOAc and vortex to mix.
-
Add 1 mL of n-butanol and vortex thoroughly.
-
Cool the mixture at -20°C for at least 2 hours or overnight.
-
-
Pelleting and Washing:
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again for 10 minutes.
-
Decant the supernatant and dry the pellet under vacuum.
-
-
Resuspension: Resuspend the purified oligonucleotide in an appropriate volume of nuclease-free water or buffer.
Visualizations
Experimental Workflow
Caption: General workflow for the deprotection and analysis of 2'-fluoro modified oligonucleotides.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2' Fluoro RNA Modification [biosyn.com]
- 9. mdpi.com [mdpi.com]
- 10. idtdna.com [idtdna.com]
- 11. web.colby.edu [web.colby.edu]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. users.ox.ac.uk [users.ox.ac.uk]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. glenresearch.com [glenresearch.com]
- 18. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of 2'-F-6-chloro-dA Containing Oligonucleotides
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the purity of synthetic oligonucleotides containing 2'-Fluoro-6-chloro-deoxyadenosine (2'-F-6-chloro-dA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2'-F-6-chloro-dA containing oligonucleotide synthesis?
A1: Synthetic oligonucleotides, including those with modifications like 2'-F-6-chloro-dA, typically contain a range of impurities. The most common are:
-
Truncated sequences (n-1, n-2, etc.): These are shorter oligonucleotides that result from incomplete coupling at each synthesis cycle.
-
Depurination products: The glycosidic bond between the purine (B94841) base and the deoxyribose sugar can be cleaved under acidic conditions used for detritylation, leading to abasic sites.[1][2]
-
Products of incomplete deprotection: Failure to remove all protecting groups from the bases or the phosphate (B84403) backbone results in modified impurities.
-
Side-reaction products: Modifications can sometimes lead to specific side reactions. For the 6-chloropurine (B14466) moiety, while it is generally stable to standard deprotection with ammonium (B1175870) hydroxide (B78521), prolonged or harsh basic conditions could potentially lead to substitution of the chlorine.
Q2: Which purification method is best for my 2'-F-6-chloro-dA containing oligo?
A2: The optimal purification method depends on the required purity for your downstream application.
-
Desalting: Removes residual salts and small molecule impurities but not failure sequences. Suitable for non-critical applications like routine PCR.
-
Solid-Phase Extraction (SPE): Provides a moderate level of purity by removing many truncated sequences, especially when using a "Trityl-On" strategy.[3]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): A high-resolution technique that is very effective for purifying modified oligonucleotides, including those with 2'-fluoro modifications.[4] It separates based on hydrophobicity and is excellent for removing failure sequences.
-
Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on the number of phosphate groups (i.e., length). It is particularly useful for resolving oligonucleotides with significant secondary structure.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution, capable of separating oligonucleotides that differ by a single nucleotide. It is the method of choice when the highest purity is required, though yields can be lower.
Q3: What purity level can I expect from different purification methods for my modified oligonucleotide?
| Purification Method | Typical Purity of Full-Length Product | Key Advantages | Key Disadvantages |
| Desalting | Variable, does not remove n-1 | Fast and inexpensive | Does not remove oligonucleotide impurities |
| Solid-Phase Extraction (SPE) | 70-85% | Fast, removes some truncated sequences | Lower resolution than HPLC or PAGE |
| IP-Reversed-Phase HPLC | >85% | High resolution, good for modified oligos | Can be complex to develop methods |
| Anion-Exchange HPLC | >90% | Excellent for resolving by length | Resolution decreases for longer oligos |
| Denaturing PAGE | >95% | Highest resolution | Lower yield, more labor-intensive |
Q4: Is the 6-chloro group stable during standard deprotection and purification?
A4: Yes, the 6-chloropurine moiety is generally stable under standard oligonucleotide deprotection conditions, such as treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for several hours). However, it is always advisable to use the mildest deprotection conditions that are effective for the other nucleobases in your sequence to minimize any potential side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low final yield after purification | - Suboptimal synthesis efficiency.- Loss of product during extraction from PAGE gel.- Poor recovery from HPLC fractions. | - Review trityl monitoring data from synthesis to assess coupling efficiency.- Optimize elution/extraction from the purification matrix.- Ensure complete precipitation of the oligonucleotide from HPLC fractions. |
| Presence of significant n-1 peak after HPLC or PAGE purification | - Low coupling efficiency during synthesis.- Co-migration of n-1 species with the full-length product. | - Optimize synthesis coupling times and activator.- For HPLC, adjust the gradient slope and ion-pairing reagent concentration for better resolution.- For PAGE, use a higher percentage acrylamide (B121943) gel for better separation of shorter oligos. |
| Broad peaks in RP-HPLC chromatogram | - Presence of diastereomers (if phosphorothioates are present).- Secondary structures in the oligonucleotide.- Poor interaction with the column matrix. | - This can be inherent to phosphorothioate-containing oligos.- Add a denaturant like urea (B33335) to the mobile phase or increase the column temperature.- Optimize the ion-pairing reagent and its concentration. |
| Unexpected peaks in chromatogram | - Incomplete deprotection.- Formation of side products during synthesis or deprotection.- Depurination. | - Ensure sufficient deprotection time and temperature.- Use milder deprotection conditions if the modification is labile.- Use a less acidic deblocking agent during synthesis, like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), to minimize depurination.[5] |
| Loss of 6-chloro group | - Excessively harsh basic conditions during deprotection. | - Use standard ammonium hydroxide deprotection; avoid stronger bases unless necessary for other modifications.- Reduce deprotection time and temperature to the minimum required. |
Purification Workflows & Logic
General Purification Workflow
Caption: General workflow for oligonucleotide purification.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Disclaimer: These are general protocols for modified oligonucleotides and may require optimization for your specific 2'-F-6-chloro-dA containing sequence.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is recommended for high-purity applications and is generally suitable for oligonucleotides up to 50-60 bases in length.
Materials:
-
HPLC System: With a UV detector and gradient capability.
-
Column: A C8 or C18 reversed-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
Detritylation Solution (for Trityl-On purification): 80% acetic acid in water.
-
Sample: Crude, deprotected oligonucleotide dissolved in nuclease-free water.
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A or nuclease-free water to a concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the sample onto the column. The loading amount will depend on the column dimensions and capacity.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 50% B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product.
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Lyophilize the pooled fractions to dryness.
-
If "Trityl-On" purification was performed, resuspend the dried sample in 80% acetic acid for 30 minutes at room temperature to remove the DMT group, then immediately freeze and lyophilize.
-
Desalt the final product using a desalting column or ethanol (B145695) precipitation to remove the ion-pairing salts.
-
-
Purity Analysis: Assess the purity of the final product by analytical HPLC, PAGE, and/or mass spectrometry.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method provides the highest resolution and is ideal for applications requiring extremely pure oligonucleotides.
Materials:
-
Electrophoresis unit: Vertical gel electrophoresis system.
-
Gel solution: Acrylamide/bis-acrylamide solution (e.g., 19:1), Urea, 10x TBE buffer, TEMED, Ammonium persulfate (APS). The percentage of acrylamide will depend on the oligonucleotide length (e.g., 15-20% for oligos up to 40 bases).
-
Running Buffer: 1x TBE.
-
Loading Buffer: Formamide-based loading dye.
-
Staining/Visualization: UV shadowing or a suitable stain like Stains-All.
-
Elution Buffer: 0.5 M ammonium acetate, 1 mM EDTA.
Methodology:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel containing 7 M urea. For example, for a 20% gel, mix the acrylamide/bis-acrylamide solution, urea, and TBE buffer, degas the solution, and then add TEMED and APS to initiate polymerization.
-
Sample Preparation: Dissolve the crude oligonucleotide in loading buffer (e.g., 1:1 ratio of oligo to loading buffer). Heat at 95°C for 3-5 minutes to denature, then immediately place on ice.
-
Electrophoresis: Pre-run the gel until it reaches approximately 50°C. Load the denatured sample into the wells. Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands by UV shadowing. The main, slowest-migrating band should be the full-length product.
-
Excision: Carefully excise the band corresponding to the full-length oligonucleotide from the gel.
-
Elution:
-
Crush the gel slice into small pieces.
-
Add elution buffer and incubate overnight at 37°C with gentle agitation.
-
Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation or filtration.
-
-
Desalting: Remove acrylamide and salts from the eluted oligonucleotide using a desalting column or by ethanol precipitation.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC or mass spectrometry.
References
Refinement of ammonolysis conditions for 6-chloropurine conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the ammonolysis conditions for the conversion of 6-chloropurine (B14466) to adenine (B156593).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the ammonolysis of 6-chloropurine?
A1: The most prevalent method involves heating 6-chloropurine with aqueous ammonia (B1221849) in a sealed vessel, typically an autoclave, at elevated temperatures and pressures. This process facilitates the nucleophilic substitution of the chlorine atom at the 6-position with an amino group to form adenine.
Q2: What are the typical reaction conditions for this conversion?
A2: Typical reaction conditions involve temperatures ranging from 120°C to 140°C and pressures generated by heating the aqueous ammonia solution in a closed system. Reaction times can vary from a few hours to over 15 hours.
Q3: What is the major potential side reaction to be aware of during the ammonolysis of 6-chloropurine?
A3: The primary side reaction of concern is the hydrolysis of 6-chloropurine to hypoxanthine. This can occur if water acts as a nucleophile instead of ammonia, and is often promoted by prolonged reaction times or excessively high temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and identification of the starting material (6-chloropurine), the desired product (adenine), and potential byproducts like hypoxanthine.
Q5: What are the common purification methods for adenine produced from this reaction?
A5: Purification typically involves cooling the reaction mixture to precipitate the crude adenine. The crude product can then be further purified by recrystallization from water. Decolorizing agents, such as activated carbon, are often used to remove colored impurities. Adjusting the pH of the solution can also aid in the precipitation and purification of adenine.
Troubleshooting Guides
Issue 1: Incomplete Conversion of 6-Chloropurine
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted 6-chloropurine.
-
The final yield of adenine is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or HPLC at regular intervals. - Extend the reaction time until the starting material is consumed. |
| Inadequate Temperature or Pressure | - Ensure the autoclave is reaching and maintaining the target temperature (typically 120-140°C). - Verify that the pressure inside the autoclave corresponds to the vapor pressure of aqueous ammonia at the reaction temperature. Inadequate sealing can lead to pressure loss. |
| Low Concentration of Ammonia | - Use a sufficiently concentrated aqueous ammonia solution. Some protocols specify saturating the aqueous solution with ammonia gas. |
| Poor Mixing | - Ensure adequate stirring or agitation within the autoclave to promote contact between the reactants. |
Issue 2: Low Yield of Adenine
Symptoms:
-
The isolated amount of adenine is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of 6-Chloropurine | - Avoid excessively high reaction temperatures or prolonged reaction times. Optimize the temperature and time to favor amination over hydrolysis. - Ensure a high concentration of ammonia to outcompete water as the nucleophile. |
| Loss of Product During Workup | - Carefully control the pH during precipitation of adenine. The optimal pH for precipitation is typically around 7-8. - Minimize the volume of solvent used for washing the purified product to reduce losses due to solubility. |
| Incomplete Precipitation | - Ensure the reaction mixture is sufficiently cooled to maximize the precipitation of adenine. |
Issue 3: Product Contamination and Discoloration
Symptoms:
-
The final adenine product is off-white or colored.
-
TLC or HPLC analysis shows the presence of impurities other than the starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Byproducts | - Besides hypoxanthine, other side reactions might occur, leading to colored impurities. - Optimize reaction conditions (temperature, time) to minimize byproduct formation. |
| Impurities in Starting Material | - Ensure the purity of the 6-chloropurine starting material. |
| Contamination from Reaction Vessel | - Ensure the cleanliness of the autoclave and other reaction vessels. |
| Ineffective Purification | - Use activated carbon during recrystallization to remove colored impurities. The amount of activated carbon and the treatment time may need to be optimized. - Perform multiple recrystallizations if necessary. - Consider alternative purification techniques like column chromatography if simple recrystallization is insufficient.[1] |
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various experimental protocols for the ammonolysis of 6-chloropurine.
Table 1: Reaction Conditions for Ammonolysis of 6-Chloropurine
| Parameter | Value | Reference |
| Temperature | 120 - 140 °C | Patent CN102321086B |
| Pressure | Autogenous pressure in a sealed reactor | Patent CN102321086B |
| Reaction Time | 15 - 20 hours | Patent CN102321086B |
| Solvent | Water | Patent CN102321086B |
| Ammonia Source | Aqueous ammonia saturated with ammonia gas | Patent CN102321086B |
Table 2: Yield and Purity of Adenine
| Parameter | Value | Reference |
| Yield | 91.2% | Patent CN102321086B |
| HPLC Purity | 99.5% | Patent CN102321086B |
Experimental Protocols
Key Experiment: Ammonolysis of 6-Chloropurine in an Autoclave
This protocol is based on the method described in patent CN102321086B.
Materials:
-
6-chloropurine
-
Deionized water
-
Ammonia gas
-
10% Hydrochloric acid
-
Activated carbon
Equipment:
-
Autoclave with stirring capability
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the autoclave with 30.7 grams (0.2 mol) of 6-chloropurine and 500 grams of deionized water.
-
Saturate the aqueous solution with ammonia gas.
-
Seal the autoclave and heat the mixture to 140°C with stirring.
-
Maintain the reaction at 140°C for 15-20 hours. The reaction progress can be monitored by TLC or HPLC until the 6-chloropurine is essentially consumed.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Transfer the reaction mixture to a beaker and adjust the pH to 7-8 with 10% hydrochloric acid to precipitate the crude adenine.
-
Cool the mixture further to induce complete precipitation.
-
Collect the crude adenine by filtration.
-
Recrystallize the crude product from water. Add activated carbon to the hot solution and stir for a period to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to crystallize the pure adenine.
-
Collect the purified adenine by filtration, wash with a small amount of cold water, and dry in an oven.
Visualizations
References
Preventing side product formation in 2'-fluoro oligo synthesis
Welcome to the technical support center for 2'-fluoro oligonucleotide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products encountered in 2'-fluoro oligonucleotide synthesis?
A1: During the synthesis of 2'-fluoro oligonucleotides, you may encounter several classes of impurities:
-
Standard Synthesis-Related Impurities: These are common to most oligonucleotide syntheses and include:
-
n-1 Deletions (Shortmers): Oligonucleotides missing one or more nucleotides due to incomplete coupling reactions.
-
n+1 Additions (Longmers): Oligonucleotides with an extra nucleotide, which can arise from issues like GG dimer addition.[1]
-
Truncated Sequences: Resulting from premature termination of the synthesis.
-
Depurination Products: The loss of purine (B94841) bases (adenine and guanine) can occur during the acidic detritylation step, leading to chain cleavage upon final deprotection.[1]
-
Products of Protecting Group-Related Side Reactions: For instance, the cyanoethyl protecting group used on the phosphate (B84403) backbone can lead to the formation of acrylonitrile (B1666552) during deprotection. This can then react with thymidine (B127349) bases to form N3-cyanoethylated adducts, which have a mass addition of 53 Da.[1]
-
-
Side Products Specific to 2'-Fluoro Modifications: The presence of the highly electronegative fluorine atom at the 2' position introduces unique side reactions:
-
HF Elimination Products: Under basic deprotection conditions, there is a risk of eliminating hydrogen fluoride (B91410) (HF) from the 2'-position. This results in the formation of a double bond in the sugar ring and subsequent rearrangement.
-
Formation of 2'-arabino-uridine: Isomerization at the 2'-position can lead to the formation of the arabino-uridine stereoisomer, which can impact the structural and functional properties of the oligonucleotide.
-
Q2: What is HF elimination and how can I prevent it?
A2: HF (hydrogen fluoride) elimination is a base-promoted side reaction where the fluorine atom at the 2'-position and a proton from an adjacent carbon are removed, leading to the formation of a double bond in the sugar ring. This can be a significant issue during the basic deprotection step of oligonucleotide synthesis. The proposed mechanism involves an E1cB-like (Elimination Unimolecular conjugate Base) pathway, where a proton is first removed by a base, followed by the departure of the fluoride ion.
To minimize HF elimination, it is crucial to use the mildest basic conditions possible for deprotection that are still effective in removing the protecting groups from the nucleobases and the phosphate backbone. The choice of deprotection reagent, temperature, and time are all critical factors.
Q3: How do I choose the right deprotection strategy to minimize side products?
A3: The optimal deprotection strategy depends on the specific sequence and any other modifications present in your oligonucleotide. Here are some general guidelines:
-
Standard Deprotection: For robust 2'-fluoro oligonucleotides without other sensitive modifications, standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) can be used. However, reaction time and temperature should be carefully optimized to avoid side reactions.
-
Mild Deprotection: For more sensitive sequences, milder deprotection conditions are recommended. Options include:
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): This mixture allows for significantly shorter deprotection times compared to ammonium hydroxide alone, which can reduce the exposure of the oligonucleotide to harsh basic conditions.[2][3][4]
-
UltraMILD Deprotection: For highly sensitive oligonucleotides, using UltraMILD phosphoramidites with phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) protecting groups allows for deprotection with potassium carbonate in methanol (B129727) at room temperature.[3]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of n-1 deletion sequences (shortmers) in final product. | Incomplete coupling during synthesis. | - Ensure high-purity phosphoramidites and anhydrous solvents. - Optimize coupling time; 2'-fluoro phosphoramidites may require longer coupling times than standard DNA amidites. - Use a more reactive activator. |
| Detection of species with a mass of +53 Da. | N3-cyanoethylation of thymidine residues. | - Use a larger volume of deprotection solution (e.g., ammonium hydroxide) to better scavenge acrylonitrile. - Consider using AMA for deprotection, as methylamine is an effective scavenger of acrylonitrile.[1] |
| Significant depurination observed, leading to truncated products. | The detritylation step using a strong acid (e.g., trichloroacetic acid) is too harsh. | - Reduce the time of the detritylation step. - Use a milder acid for detritylation, such as dichloroacetic acid (DCA). |
| Presence of unexpected peaks in HPLC, potentially corresponding to HF elimination or isomerization products. | Deprotection conditions (time, temperature, base concentration) are too harsh. | - Reduce the deprotection temperature and time. - Switch to a milder deprotection reagent, such as AMA or an UltraMILD deprotection protocol.[2][3][4] - Perform a time-course study to find the optimal deprotection time that removes protecting groups without significant side product formation. |
Quantitative Data on Deprotection Conditions
| Deprotection Reagent | Temperature | Time | Notes |
| 30% Ammonium Hydroxide | 55 °C | 17 hours | Sufficient to deprotect standard A, C, G, and T bases.[3] |
| 30% Ammonium Hydroxide | 65 °C | 2 hours | Sufficient for A, C, and dmf-dG.[3] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65 °C | 10 minutes | Requires Ac-dC to avoid base modification.[2] |
| t-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | Sufficient for A, C, and dmf-dG.[2][3] |
| 50 mM Potassium Carbonate in Methanol | Room Temp. | 4 hours | For use with UltraMILD monomers.[3] |
Experimental Protocols
Protocol 1: Standard Deprotection of 2'-Fluoro Oligonucleotides
This protocol is suitable for routine 2'-fluoro oligonucleotides without other sensitive modifications.
-
Cleavage and Deprotection:
-
Place the synthesis column containing the CPG-bound oligonucleotide into a vial.
-
Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and heat at 55°C for 8-12 hours. Note: The optimal time should be determined empirically for your specific sequence.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Transfer the ammonium hydroxide solution to a new tube, leaving the CPG behind.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
Analysis:
-
Resuspend the dried oligonucleotide in an appropriate buffer.
-
Analyze the purity by HPLC and confirm the mass by mass spectrometry.
-
Protocol 2: AMA Deprotection for Reduced Side Product Formation
This protocol is recommended to minimize base-labile side products.
-
Cleavage and Deprotection:
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.
-
Add 1 mL of the freshly prepared AMA solution to the CPG-bound oligonucleotide in a vial.
-
Seal the vial and heat at 65°C for 10-15 minutes.
-
-
Work-up:
-
Cool the vial in an ice bath.
-
Transfer the AMA solution to a new tube.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
-
Analysis:
-
Resuspend and analyze as described in Protocol 1.
-
Visualizations
Caption: Workflow for selecting an appropriate deprotection strategy.
References
Technical Support Center: Optimization of Cleavage & Deprotection for Sensitive Modifications
Welcome to the technical support center for the optimization of cleavage and deprotection of peptides and oligonucleotides with sensitive modifications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of the final steps in synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the cleavage and deprotection of sensitive modifications.
Problem 1: Incomplete Deprotection or Cleavage
Symptoms:
-
Presence of protecting groups on the final product, detected by mass spectrometry.
-
Low yield of the desired product.
-
The peptide or oligonucleotide remains attached to the resin.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time | For complex peptides or those with sterically hindered protecting groups (e.g., multiple Arg(Pmc/Pbf) residues), extend the cleavage time. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.[1] |
| Inappropriate Cleavage Cocktail | Ensure the cleavage cocktail is appropriate for the protecting groups and the resin linker used. For instance, some linkers require specific cleavage conditions.[1][2] |
| Degraded Reagents | Use fresh, high-quality TFA and scavengers. Old or degraded reagents can lead to incomplete reactions and side products. Prepare cleavage cocktails immediately before use.[1] |
| Peptide Aggregation | Aggregation on the solid support can hinder reagent access.[3] Consider switching to a different solvent system, adding chaotropic salts, or using microwave-assisted synthesis to disrupt aggregation.[3] |
Problem 2: Side Reactions and Impurity Formation
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram.
-
Mass spectrometry data showing adducts or modifications.
-
Low purity of the final product.
Common Side Reactions & Mitigation Strategies:
-
Oxidation of Methionine (Met) and Tryptophan (Trp): The thioether of Met and the indole (B1671886) ring of Trp are susceptible to oxidation.[4]
-
Solution: Use a cleavage cocktail containing scavengers like dithiothreitol (B142953) (DTT) or N-mercaptoacetamide to reduce any oxidized species. For Met-containing peptides, a combination of TMSCl and PPh3 in the cleavage cocktail can effectively prevent oxidation.[4] Minimize the exposure of the peptide to the cleavage cocktail and protect it from light.[1]
-
-
Alkylation of Sensitive Residues: Carbocations generated from the cleavage of protecting groups (e.g., t-butyl from Boc or tBu) can alkylate nucleophilic side chains like Met, Trp, Cys, and Tyr.[5][6]
-
Solution: Employ a scavenger cocktail to trap these reactive carbocations. Common scavengers include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[7] The choice of scavenger depends on the protecting groups being cleaved.
-
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) can form a five-membered ring intermediate (aspartimide) under both acidic and basic conditions, which can then open to form a mixture of α- and β-aspartyl peptides.[3]
-
Solution: In Fmoc-based synthesis, adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.[3] For Boc-based synthesis, using the beta-cyclohexyl ester of aspartic acid is recommended.[3]
-
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues in Fmoc-based synthesis.[3]
-
Solution: Synthesizing on 2-chlorotrityl chloride resin can suppress diketopiperazine formation due to steric hindrance.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of scavengers in a cleavage cocktail?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive electrophilic species, primarily carbocations, that are generated during the removal of protecting groups.[5][7] Without scavengers, these carbocations can react with sensitive amino acid side chains, leading to undesired modifications and impurities.[5]
Q2: How do I choose the right cleavage cocktail for my peptide?
The selection of a cleavage cocktail depends on several factors:
-
The synthetic strategy: Boc or Fmoc chemistry.
-
The amino acid composition: The presence of sensitive residues like Met, Trp, Cys, His, and Arg requires specific scavengers.[1]
-
The protecting groups used: Different protecting groups have different acid lability and generate different reactive species upon cleavage.[1]
-
The solid support linker: The linker determines the conditions required to release the peptide from the resin.[1]
Q3: How can I optimize the cleavage of a peptide containing multiple arginine residues?
Arginine protecting groups like Mtr and Pmc can be difficult to remove, often requiring extended cleavage times.
-
Recommendation: The use of the Pbf protecting group for arginine is highly recommended as it is more easily cleaved (typically within 2-4 hours) and the resulting carbocation is more readily scavenged.[1][8] If using Mtr or Pmc, it is crucial to monitor the deprotection by HPLC to ensure complete removal without significant degradation of the peptide.
Q4: What are the best practices for cleaving and deprotecting oligonucleotides with sensitive modifications?
Oligonucleotide deprotection is a multi-step process involving cleavage from the support, phosphate (B84403) deprotection (removal of cyanoethyl groups), and base deprotection.[9]
-
For sensitive modifications: Standard deprotection with ammonium (B1175870) hydroxide (B78521) may be too harsh.[9][10] UltraMILD monomers and deprotection with potassium carbonate in methanol (B129727) are often recommended for very sensitive labels and modifications.[9][11] Always review the deprotection requirements for each specific modification in your sequence.[9][11]
Q5: What is an orthogonal protection strategy and why is it important?
An orthogonal protection strategy uses a set of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[6][12] This is crucial for the synthesis of complex peptides, such as those with multiple disulfide bonds or those requiring site-specific modifications, as it allows for the selective deprotection of specific residues while the rest of the peptide remains protected.[12][13]
Data & Protocols
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Target Residues/Protecting Groups |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg(Pmc/Pbf), Cys(Trt), His(Trt) |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for sequences containing Trp, His, Met, Cys.[1] |
| TFA / TIS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common general-purpose cleavage cocktail. |
| TFA / DMS / Water | TFA / Dimethyl Sulfide / Water (95:2.5:2.5) | Alternative for Met-containing peptides to reduce oxidation. |
Experimental Protocol: General Cleavage and Deprotection for Fmoc-SPPS
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum for at least one hour.[12]
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for the recommended time (typically 2-4 hours).
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting groups.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualized Workflows
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Peptide release, side-chain deprotection, work-up, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. glenresearch.com [glenresearch.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Analysis of Nuclease Resistance: 2'-F-6-chloro-dA versus 2'-OMe Modified Oligonucleotides
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical step in the development of effective nucleic acid-based therapeutics. Nuclease degradation is a primary obstacle to overcome. This guide provides a comparative analysis of the nuclease resistance conferred by two common chemical modifications: 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe). A particular focus is placed on the 2'-F modification in the context of a 6-chloroadenosine (6-chloro-dA) nucleobase, though specific data for this combination is currently limited.
Both 2'-F and 2'-OMe modifications are known to significantly enhance the stability of oligonucleotides against nuclease-mediated degradation when compared to their unmodified counterparts. This increased resistance is a key factor in improving the pharmacokinetic properties and overall efficacy of therapeutic oligonucleotides.
General Comparison of 2'-F and 2'-OMe Modifications
The introduction of a fluorine atom at the 2' position of the ribose sugar (2'-F) or a methyl group (2'-OMe) sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage.
Studies have shown that fully 2'-O-Methyl modified oligonucleotides exhibit very long half-lives in serum[1]. For instance, 2'-O-methyl modified oligonucleotides with a phosphorothioate (B77711) backbone have demonstrated a half-life of over 72 hours in 10% fetal bovine serum (FBS)[2]. The phosphorothioate backbone itself contributes significantly to nuclease resistance, and its combination with 2'-sugar modifications often results in a synergistic effect on stability[2][3].
The 2'-Fluoro modification is also recognized for its ability to confer nuclease resistance, leading to a prolonged half-life in human plasma[3]. However, the degree of protection can be context-dependent. One study surprisingly found that 2'-fluoro modified RNA was only about as stable as unmodified DNA in serum, whereas fully 2'-O-Methyl modified oligonucleotides demonstrated the most substantial resistance to degradation[1][4]. This highlights the importance of considering the overall modification pattern of the oligonucleotide, including the extent of modification (full vs. partial) and the presence of other stabilizing modifications.
It is important to note that while these modifications enhance stability, they can also influence other properties of the oligonucleotide, such as binding affinity to the target sequence and potential off-target effects. For example, 2'-F modifications have been reported to sometimes lead to unforeseen biological consequences[3][5][6].
Nuclease Resistance of 2'-F-6-chloro-dA
Currently, there is a notable lack of specific experimental data in the public domain directly assessing the nuclease resistance of oligonucleotides incorporating the 2'-F-6-chloro-dA modification. The 6-chloro-purine is often used as a synthetic precursor to introduce other functionalities at the 6-position of the purine (B94841) ring. While the 2'-F modification is expected to confer a degree of nuclease resistance, the combined effect with the 6-chloro substitution on adenosine (B11128) has not been well-characterized in terms of enzymatic stability. Further experimental investigation is required to quantify the nuclease resistance of oligonucleotides containing this specific modification and to draw a direct comparison with 2'-OMe modified oligonucleotides.
Quantitative Data on Nuclease Resistance
The following table summarizes available data on the half-life of modified oligonucleotides in serum, providing a general comparison between 2'-F and 2'-OMe modifications. It is crucial to interpret this data with the understanding that the specific sequence, length, and presence of other modifications (like phosphorothioates) can significantly impact stability.
| Modification | Oligonucleotide Type | Serum Concentration | Half-life | Citation |
| Unmodified DNA | Oligodeoxynucleotide | Human Serum | 1.5 hours | [7] |
| 2'-O-Methyl (with Phosphorothioate backbone) | Oligodeoxynucleotide | 10% Fetal Bovine Serum | > 72 hours | [2] |
| 2'-Fluoro RNA (fYrR) | RNA | Human Serum | Roughly as stable as DNA | [1][4] |
| Fully 2'-O-Methyl | Oligonucleotide | Human Serum | Longest half-lives (among those tested) | [1][4] |
Experimental Protocol: Serum Stability Assay
To assess and compare the nuclease resistance of modified oligonucleotides, a serum stability assay is a standard in vitro method.
Objective: To determine the half-life of oligonucleotides in the presence of serum nucleases.
Materials:
-
Modified oligonucleotides (e.g., 2'-F-6-chloro-dA and 2'-OMe modified sequences) and an unmodified control.
-
Human or Fetal Bovine Serum (FBS).
-
Nuclease-free water.
-
Phosphate-buffered saline (PBS).
-
Gel loading buffer (containing a tracking dye and a denaturant like formamide).
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
Gel staining solution (e.g., SYBR Gold or similar nucleic acid stain).
-
Imaging system for gel visualization.
Procedure:
-
Oligonucleotide Preparation: Dissolve the test and control oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Incubation: a. In separate microcentrifuge tubes, dilute the oligonucleotides to a final concentration of 2 µM in a solution containing 90% serum (human or FBS) and 10% PBS. b. Incubate the tubes at 37°C.
-
Time-course Sampling: a. At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take an aliquot from each incubation tube. b. Immediately mix the aliquot with an equal volume of gel loading buffer to stop the enzymatic degradation. c. Store the samples at -20°C until analysis.
-
Gel Electrophoresis: a. Prepare a denaturing polyacrylamide gel (e.g., 15-20%). b. Load the collected samples onto the gel. Include a lane with the untreated oligonucleotide as a reference. c. Run the gel according to standard procedures to separate the oligonucleotides based on size.
-
Visualization and Analysis: a. Stain the gel with a nucleic acid stain. b. Visualize the gel using an appropriate imaging system. c. Quantify the intensity of the full-length oligonucleotide band for each time point. d. Plot the percentage of intact oligonucleotide against time and calculate the half-life (the time at which 50% of the oligonucleotide is degraded).
Experimental Workflow Diagram
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Logical Relationship of Factors Affecting Nuclease Resistance
Caption: Factors influencing oligonucleotide nuclease resistance.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Thermal Stability Analysis of Duplexes with 2'-Fluoro-6-Chloropurine: A Comparative Guide
For researchers and professionals in drug development, understanding the thermal stability of modified nucleic acid duplexes is paramount for the design of effective therapeutic oligonucleotides. This guide provides a comparative analysis of the thermal stability of duplexes containing 2'-fluoro modifications and offers a discussion on the potential, though not yet experimentally determined, impact of a 6-chloropurine (B14466) modification.
Impact of 2'-Fluoro Modification on Duplex Stability
The introduction of a 2'-fluoro (2'-F) modification to the ribose sugar of a nucleotide is a well-established strategy to enhance the thermal stability of both RNA and DNA duplexes. This stabilizing effect is attributed to the fluorine atom's high electronegativity, which favors the C3'-endo sugar pucker characteristic of A-form helices, the preferred conformation for RNA duplexes.
Quantitative Analysis of 2'-Fluoro Modified RNA Duplexes
Experimental data from UV melting studies consistently demonstrates a significant increase in the melting temperature (T_m) of RNA duplexes upon incorporation of 2'-fluoro nucleotides. The stabilizing effect has been quantified to be approximately an increase of 1.8°C per 2'-F modified nucleotide in an RNA duplex.
Below is a table summarizing thermodynamic data for RNA hairpins with and without 2'-fluoro modifications, illustrating the stabilizing effect.
| Sequence | Modification | T_m (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°_37 (kcal/mol) |
| 5'-GCGUUUUCGC-3' | Unmodified RNA | 65.5 | -52.3 | -154.2 | -4.5 |
| 5'-GCGUUUUCGC-Af -3' | 2'-F Adenosine | 82.3 | -61.0 | -173.0 | -6.7 |
| 5'-GfCfGf UUUUCGfCf -3' | 2'-F G and C | 77.1 | -60.8 | -177.9 | -6.4 |
| 5'-GfCfGf UUUUCGfCf -Af -3' | 2'-F G, C, and A | > 90 | - | - | - |
Data adapted from a study on 2'-Fluoro RNA, which demonstrated increased Watson-Crick H-Bonding Strength and Stacking. The study notes that the stabilizing effect of 2'-F modification as measured by thermal melting of RNA duplexes amounts to ca. 1.8°C per nucleotide[1].
Qualitative Analysis of 2'-Fluoro Modified DNA Duplexes
While comprehensive tabular data is less readily available for DNA duplexes, studies have shown that 2'-fluoro modifications also confer increased thermal stability to DNA duplexes. The introduction of 2'-fluoro modifications pre-organizes the deoxyribose sugar into a conformation that is favorable for duplex formation, leading to a more stable structure. However, the magnitude of this stabilization can be sequence-dependent and may vary with the number and position of the modifications.
Hypothetical Impact of 6-Chloropurine Modification on Duplex Stability
As of the latest literature review, there is no direct experimental data on the thermal stability of DNA or RNA duplexes containing a 2'-fluoro-6-chloropurine nucleoside. Therefore, the following is a theoretical discussion based on the known effects of similar modifications.
The 6-chloro modification on a purine (B94841) base introduces a bulky and electronegative chlorine atom at a position involved in the major groove of the DNA double helix. The impact of this modification on duplex stability is not straightforward to predict and could be influenced by several competing factors:
-
Steric Effects: The chlorine atom is larger than the amino group it would typically replace in adenine (B156593) or guanine. This steric bulk in the major groove could potentially disrupt the regular helical structure and interfere with optimal base stacking, which would likely have a destabilizing effect.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom could alter the electronic properties of the purine base, potentially affecting hydrogen bonding and stacking interactions.
-
Solvation Effects: The hydrophobic nature of the chloro group might influence the hydration spine in the major groove, which plays a crucial role in duplex stability.
It is worth noting that studies on other halogenated purines, such as 8-bromoguanine, have shown a significant destabilizing effect on DNA duplexes. This is often attributed to the bulky halogen promoting a syn conformation of the base, which disrupts standard Watson-Crick base pairing. While the 6-position is different, the potential for steric hindrance and electronic perturbation remains a significant consideration.
In contrast, a study on 6-thioguanine, which replaces the oxygen at the 6-position with sulfur, found that it destabilizes a G·C base pair. This suggests that modifications at this position can indeed be disruptive to duplex stability.
Without direct experimental evidence, it is hypothesized that the 6-chloropurine modification, when incorporated into a DNA or RNA duplex, may have a net destabilizing effect due to steric hindrance and altered electronic properties. However, this remains a topic for future experimental investigation. The combination with a 2'-fluoro modification would likely offset some of this destabilization, but the overall effect is uncertain.
Experimental Protocols
UV Thermal Denaturation Analysis
A standard method for determining the thermal stability of nucleic acid duplexes is UV thermal denaturation, also known as a melting curve analysis.
Objective: To determine the melting temperature (T_m) of a nucleic acid duplex, which is the temperature at which 50% of the duplex molecules have dissociated into single strands.
Materials:
-
Lyophilized single-stranded oligonucleotides (unmodified and modified).
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Nuclease-free water.
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized single-stranded oligonucleotides in nuclease-free water to create stock solutions of a known concentration. Determine the precise concentration by measuring the absorbance at 260 nm (A_260) at a high temperature (e.g., 85°C).
-
Duplex Annealing: Mix equimolar amounts of the complementary single strands in the annealing buffer to the desired final concentration (e.g., 1-5 µM). Heat the solution to 95°C for 5 minutes to ensure complete dissociation of any secondary structures. Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
Spectrophotometer Setup: Turn on the spectrophotometer's UV lamp and temperature controller at least 30 minutes before the experiment to allow them to stabilize. Set the wavelength to 260 nm.
-
Melting Curve Acquisition:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled holder.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 10-15 minutes.
-
Program the spectrophotometer to increase the temperature at a slow, constant rate (e.g., 0.5°C or 1°C per minute) up to a final temperature where the duplex is fully denatured (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. The resulting curve should be sigmoidal.
-
The increase in absorbance as the duplex melts is due to the hyperchromic effect.
-
The T_m is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the T_m. Alternatively, it can be calculated as the temperature at which the absorbance is halfway between the initial (fully duplex) and final (fully single-stranded) absorbance values.
-
Visualizations
Experimental Workflow for UV Thermal Denaturation
Caption: Workflow for determining duplex thermal stability via UV melting.
Logical Relationship of Duplex Stability Factors
Caption: Factors influencing the thermal stability of nucleic acid duplexes.
References
A Comparative Analysis of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA) and 2'-Fluoro-6-chloro-2'-deoxyadenosine (2'-F-6-chloro-dA) in siRNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: 2'-F-dA vs. 2'-F-6-chloro-dA in siRNA
The following tables summarize the known performance of 2'-F-dA and the predicted performance of 2'-F-6-chloro-dA in key siRNA characteristics.
| Parameter | 2'-F-dA | 2'-F-6-chloro-dA (Predicted) |
| Thermal Stability (Tm) | Increased | Significantly Decreased |
| Nuclease Resistance | Increased | Increased |
| Gene Silencing Activity | Maintained or Increased | Likely Decreased or Abolished |
| Off-Target Effects | Potentially Reduced | Not Applicable (if inactive) |
Note: The properties of 2'-F-6-chloro-dA are predicted based on chemical principles and require experimental validation.
Detailed Performance Analysis
Thermal Stability
2'-F-dA: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar moiety leads to a more stable duplex upon hybridization with a target RNA strand. Experimental data consistently shows that the incorporation of 2'-F nucleotides, including 2'-F-dA, significantly increases the melting temperature (Tm) of siRNA duplexes compared to their unmodified counterparts.[1][2] This enhanced thermal stability is primarily due to a favorable enthalpic contribution.[1]
2'-F-6-chloro-dA (Predicted): The 6-chloro substitution on the adenine (B156593) base fundamentally alters its hydrogen bonding capability. The chlorine atom at the 6-position prevents the formation of a standard Watson-Crick base pair with uracil (B121893) (U) or thymine (B56734) (T). This disruption of canonical base pairing would be highly destabilizing to the siRNA duplex, leading to a significant decrease in its melting temperature.
Nuclease Resistance
2'-F-dA: The presence of the electronegative fluorine atom at the 2' position provides steric hindrance and alters the electronic properties of the phosphodiester backbone, rendering it less susceptible to cleavage by endo- and exonucleases. siRNAs containing 2'-F modifications have demonstrated substantially increased stability in serum compared to unmodified siRNAs.[1][2] For instance, while unmodified siRNAs can be completely degraded within hours in serum, 2'-F-modified siRNAs can have a half-life exceeding 24 hours.[1]
2'-F-6-chloro-dA (Predicted): The nuclease resistance is primarily conferred by the 2'-fluoro modification. Therefore, it is predicted that siRNAs containing 2'-F-6-chloro-dA would also exhibit enhanced resistance to nuclease degradation, similar to that of siRNAs with 2'-F-dA.
Gene Silencing Activity
2'-F-dA: The 2'-fluoro modification is generally well-tolerated by the RNA-induced silencing complex (RISC).[2] Studies have shown that siRNAs with 2'-F purine (B94841) modifications can maintain, and in some cases, even exhibit superior gene silencing activity compared to unmodified siRNAs.[2] This indicates that the 2'-F-dA modification does not significantly impede the recognition and processing of the siRNA by the RISC machinery.
2'-F-6-chloro-dA (Predicted): The ability of the guide strand of an siRNA to effectively silence its target mRNA is critically dependent on precise base pairing. Due to the inability of 6-chloroadenine to form a proper Watson-Crick base pair with uracil, it is highly probable that an siRNA containing this modification would have significantly reduced or completely abolished gene silencing activity. The mismatch created by the 6-chloro modification would likely prevent the efficient binding of the guide strand to the target mRNA within the RISC.
Experimental Protocols
Synthesis of 2'-F-dA and 2'-F-6-chloro-dA containing siRNAs
Oligonucleotide synthesis is performed using standard solid-phase phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.
-
Phosphoramidite Preparation: 2'-F-dA and 2'-F-6-chloro-dA are converted into their respective 5'-O-DMT-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite monomers.
-
Solid Support: Synthesis is initiated from a controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the next phosphoramidite monomer, activated by a catalyst (e.g., tetrazole), to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed using a concentrated ammonia (B1221849) solution.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting (Tm) Analysis
-
Sample Preparation: The siRNA duplex is prepared by annealing equimolar amounts of the sense and antisense strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV Spectrophotometry: The absorbance of the siRNA duplex solution at 260 nm is monitored as a function of temperature using a UV spectrophotometer equipped with a temperature controller.
-
Data Acquisition: The temperature is increased at a constant rate (e.g., 1 °C/minute), and the absorbance is recorded at regular intervals.
-
Tm Determination: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).
Serum Stability Assay
-
Incubation: The siRNA duplex is incubated in a solution of fetal bovine serum (FBS) or human serum (e.g., 50% v/v) at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: The degradation reaction in each aliquot is stopped by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
PAGE Analysis: The samples are analyzed by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Visualization: The RNA bands are visualized by staining with a fluorescent dye (e.g., SYBR Gold or ethidium (B1194527) bromide). The intensity of the full-length siRNA band at each time point is quantified to determine the rate of degradation.
In Vitro Gene Silencing Assay
-
Cell Culture: A suitable cell line expressing a reporter gene (e.g., luciferase or GFP) is cultured in appropriate media.
-
Transfection: The cells are transfected with the siRNA duplexes at various concentrations using a transfection reagent (e.g., lipofectamine). An unmodified siRNA and a non-targeting siRNA are used as positive and negative controls, respectively.
-
Incubation: The transfected cells are incubated for a period sufficient to allow for mRNA and protein turnover (e.g., 24-48 hours).
-
Lysis and Assay: The cells are lysed, and the expression level of the target reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a fluorometer or flow cytometer.
-
Data Analysis: The reporter gene expression is normalized to a co-transfected control or total protein concentration. The IC50 value (the concentration of siRNA required to achieve 50% target gene knockdown) is calculated to determine the potency of the siRNA.
Visualizations
Caption: The RNA interference (RNAi) pathway in the cytoplasm.
Caption: Experimental workflow for siRNA synthesis and evaluation.
References
Validating 2'-F-6-chloro-dA Incorporation: A Comparative Guide to Enzymatic Digestion and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the development of modified oligonucleotide therapeutics, the precise validation of modified nucleotide incorporation is a critical step. This guide provides a comprehensive comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC/MS) with other analytical techniques for confirming the incorporation of 2'-F-6-chloro-deoxyadenosine (2'-F-6-chloro-dA).
The incorporation of modified nucleotides like 2'-F-6-chloro-dA is a key strategy in enhancing the therapeutic properties of oligonucleotides, such as nuclease resistance and binding affinity.[1][2] Validating the exact number and position of these modifications is essential for ensuring the identity, purity, and safety of the final product.[3] Enzymatic digestion coupled with LC/MS has emerged as a robust and widely adopted method for this purpose.[3][4]
Enzymatic Digestion: The Gold Standard for Sequence Verification
Enzymatic digestion is a powerful technique for the sequence verification of modified oligonucleotides.[1] This method typically involves the use of a cocktail of enzymes, such as snake venom phosphodiesterase (SVP) and alkaline phosphatase (AP), to digest the oligonucleotide into its constituent nucleosides.[4] The resulting digest can then be analyzed by High-Performance Liquid Chromatography (HPLC) or, more commonly, by LC/MS to identify and quantify the canonical and modified nucleosides.
Performance of Enzymatic Digestion
Table 1: Comparison of Methods for Validation of Modified Oligonucleotide Incorporation
| Feature | Enzymatic Digestion with LC/MS | Acid Hydrolysis with LC/MS | MALDI-TOF Mass Spectrometry (Intact Mass) |
| Principle | Complete digestion to nucleosides for identification and quantification. | Chemical hydrolysis to release nucleobases for analysis.[5][6] | Measures the mass of the intact oligonucleotide.[7] |
| Information Provided | Sequence verification, identification and quantification of modifications, impurity profiling.[3] | Quantification of total modified nucleobase content.[5] | Confirmation of overall molecular weight, detection of major impurities.[7] |
| Advantages | Provides sequence context, highly specific, well-established protocols.[1] | Can be effective for oligonucleotides resistant to enzymatic digestion.[5] | Rapid analysis, high throughput, relatively simple.[7] |
| Limitations | May be incomplete for highly modified oligonucleotides, enzyme costs.[5] | Destructive to the sugar-phosphate backbone, loss of sequence information.[6] | Does not provide positional information of modifications, potential for ion suppression.[7] |
| Typical Throughput | Moderate | Moderate | High |
| Cost | Moderate to High | Low to Moderate | Moderate |
Experimental Protocols
Detailed Methodology for Enzymatic Digestion
A common protocol for the enzymatic digestion of modified oligonucleotides for LC/MS analysis involves the following steps:
-
Oligonucleotide Preparation: A known amount of the purified oligonucleotide (e.g., 1-5 µg) is dissolved in nuclease-free water.
-
Enzyme Cocktail: A mixture of enzymes is prepared. A typical combination includes:
-
Digestion Reaction: The oligonucleotide solution is incubated with the enzyme cocktail in an appropriate buffer (e.g., Tris-HCl with MgCl2) at 37°C for a sufficient duration (typically 2-4 hours) to ensure complete digestion.
-
Sample Preparation for LC/MS: The reaction is quenched, and the sample is typically diluted and filtered before injection into the LC/MS system.
-
LC/MS Analysis: The digested sample is separated on a reverse-phase HPLC column and analyzed by a mass spectrometer to identify and quantify the individual nucleosides based on their retention times and mass-to-charge ratios.
Figure 1: Experimental workflow for the validation of 2'-F-6-chloro-dA incorporation via enzymatic digestion.
Alternative Validation Methods
While enzymatic digestion with LC/MS is a powerful tool, other methods can be employed for the validation of modified oligonucleotides, each with its own set of advantages and limitations.
Acid Hydrolysis
Acid hydrolysis, for instance using formic acid, can be used to break down an oligonucleotide into its constituent nucleobases.[5][6] This method is particularly useful for quantifying the total amount of a modified base in a sample, especially for oligonucleotides that may be resistant to enzymatic digestion.[5] However, a significant drawback is the loss of sequence information, as the sugar-phosphate backbone is destroyed.[6] A comparative study on DNA quantification found that results from nuclease P1 digestion followed by HPLC were in good agreement (within 10%) with those from acid hydrolysis/HPLC.[9]
Intact Mass Analysis by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid, high-throughput technique for determining the molecular weight of the intact oligonucleotide.[7] This analysis can quickly confirm the successful synthesis of the full-length product and the incorporation of the expected number of modifications based on the mass shift. However, MALDI-TOF MS does not provide information on the specific location of the modifications within the sequence.[7]
Figure 2: Comparison of enzymatic digestion with alternative validation methods.
Conclusion
The validation of 2'-F-6-chloro-dA incorporation is a multi-faceted analytical challenge. Enzymatic digestion coupled with LC/MS stands out as the most comprehensive method, providing detailed sequence and quantitative information. While alternative methods like acid hydrolysis and MALDI-TOF MS offer advantages in specific contexts, such as for highly resistant oligonucleotides or for rapid screening, they lack the detailed characterization capabilities of the enzymatic approach. The choice of method will ultimately depend on the specific analytical needs, the nature of the oligonucleotide, and the stage of drug development. For rigorous characterization and quality control of therapeutic oligonucleotides, enzymatic digestion with LC/MS remains the method of choice.
References
- 1. scielo.br [scielo.br]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boosting Oligonucleotide Characterization with Low-Flow LC-MS/MS | Separation Science [sepscience.com]
- 8. Quantitative high-performance liquid chromatography analysis of DNA oxidized in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Modified Aptamers: A Comparative Analysis of 2'-Fluoro-Modified Aptamers
For researchers, scientists, and professionals in drug development, the quest for more robust and effective therapeutic and diagnostic agents is perpetual. Aptamers, short single-stranded nucleic acids, have emerged as a promising alternative to antibodies due to their high specificity, affinity, and ease of synthesis. However, their clinical utility is often hampered by susceptibility to nuclease degradation. Chemical modifications, such as the incorporation of 2'-fluoro (2'-F) nucleotides, have been instrumental in overcoming this limitation. This guide provides a comprehensive comparison of the in vitro activity of aptamers with and without 2'-fluoro modifications, supported by experimental data and detailed protocols.
While the specific modification "2'-F-6-chloro-dA" was the initial focus of this guide, a comprehensive literature search revealed a lack of direct comparative studies for this particular combined modification. Therefore, this guide will focus on the well-documented and widely utilized 2'-fluoro modification of pyrimidines and purines in aptamers, which significantly enhances their therapeutic potential.
Enhanced In Vitro Performance of 2'-Fluoro-Modified Aptamers
The introduction of a fluorine atom at the 2' position of the ribose sugar profoundly impacts the properties of an aptamer. This modification enhances nuclease resistance and can also lead to improved binding affinity and thermal stability.
Superior Nuclease Resistance
Unmodified RNA and DNA aptamers are rapidly degraded by nucleases present in biological fluids, limiting their in vivo applications. The 2'-fluoro modification provides a steric shield, making the phosphodiester backbone less accessible to nuclease cleavage.[1][2] This increased resistance translates to a longer half-life in serum and other biological matrices, a critical factor for therapeutic efficacy.
Impact on Binding Affinity
The effect of 2'-fluoro modifications on binding affinity (KD) can be target-dependent. In many cases, the conformational rigidity imparted by the 2'-F group pre-organizes the aptamer into a structure that is more favorable for target binding, resulting in higher affinity. However, in some instances, the modification can also lead to a slight decrease or no significant change in affinity. The selection process, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), can be adapted to enrich for high-affinity 2'-F modified aptamers.[3][4]
Data Presentation: Unmodified vs. 2'-Fluoro-Modified Aptamers
The following table summarizes the key performance differences between unmodified and 2'-fluoro-modified aptamers based on available literature.
| Property | Unmodified Aptamers | 2'-Fluoro-Modified Aptamers | References |
| Nuclease Resistance | Low; rapidly degraded by nucleases. | High; significantly increased resistance to both endo- and exonucleases. | [1][2] |
| Binding Affinity (KD) | Variable; can be high but may be limited by conformational flexibility. | Often enhanced due to pre-organized structure, but can be target-dependent. | [3][4] |
| Thermal Stability (Tm) | Generally lower. | Often higher due to increased duplex stability. | [3] |
| In Vivo Half-life | Short. | Significantly longer. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the development and characterization of modified aptamers.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for 2'-F-Modified Aptamers
SELEX is an iterative process used to isolate aptamers with high affinity and specificity for a target molecule from a large random library of nucleic acid sequences.[5][6] For generating 2'-F-modified aptamers, the process is adapted to use modified nucleotide triphosphates and polymerases capable of incorporating them.
Key Steps:
-
Library Preparation: A single-stranded DNA (ssDNA) library containing a central random region flanked by constant primer binding sites is synthesized.
-
In Vitro Transcription (for RNA aptamers): The ssDNA library is transcribed into an RNA library using a mutant T7 RNA polymerase that can incorporate 2'-F-modified pyrimidine (B1678525) triphosphates (2'-F-CTP and 2'-F-UTP) and natural purine (B94841) triphosphates (ATP and GTP).[7]
-
Selection: The RNA library is incubated with the target molecule. The target can be immobilized on a solid support (e.g., magnetic beads, nitrocellulose filters) to facilitate the separation of bound from unbound sequences.
-
Partitioning: Unbound sequences are washed away, and the bound RNA molecules are eluted.
-
Reverse Transcription: The eluted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase.
-
PCR Amplification: The cDNA is amplified by PCR to enrich the pool of target-binding sequences. For subsequent rounds of selection, the double-stranded DNA product is used for the next round of in vitro transcription.
-
Iteration: Steps 2-6 are repeated for several rounds (typically 8-15 rounds) with increasing selection stringency to enrich for the highest affinity aptamers.
-
Sequencing and Characterization: The enriched pool is sequenced to identify individual aptamer candidates, which are then synthesized and characterized for their binding affinity and other properties.
Binding Affinity Measurement: Filter Binding Assay
Filter binding assays are commonly used to determine the equilibrium dissociation constant (KD) of an aptamer-target interaction.
Protocol Outline:
-
A fixed, low concentration of radiolabeled or fluorescently labeled aptamer is incubated with varying concentrations of the target protein.
-
The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
The mixture is then passed through a nitrocellulose membrane under vacuum. Proteins and protein-bound aptamers are retained on the membrane, while unbound aptamers pass through.
-
The amount of labeled aptamer retained on the membrane is quantified using a phosphorimager or fluorescence scanner.
-
The fraction of bound aptamer is plotted against the target concentration, and the data is fitted to a binding isotherm to determine the KD.
Nuclease Resistance Assay
This assay evaluates the stability of aptamers in the presence of nucleases.
Protocol Outline:
-
Radiolabeled or fluorescently labeled aptamers (both unmodified and 2'-F-modified) are incubated in a solution containing nucleases (e.g., serum or specific endo-/exonucleases) at a physiological temperature.
-
Aliquots are taken at different time points.
-
The reaction is quenched by adding a stop solution (e.g., EDTA and formamide).
-
The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The percentage of intact aptamer remaining at each time point is quantified, and the degradation kinetics are determined.
Visualizing Key Processes and Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental workflows.
Caption: A generalized workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for the selection of 2'-fluoro-modified RNA aptamers.
Caption: A simplified diagram of the VEGF signaling pathway, a common target for aptamer-based therapeutics, leading to angiogenesis and cell proliferation.
Conclusion
References
- 1. synoligo.com [synoligo.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Aptamers selected for higher-affinity binding are not more specific for the target ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-Fluoro and LNA Modified Oligonucleotides in Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the most prevalent and impactful modifications are the 2'-fluoro (2'-F) substitution and the Locked Nucleic Acid (LNA) conformation. Both are employed to enhance binding affinity to target RNA or DNA, improve nuclease resistance, and ultimately increase therapeutic potency. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal modification for their specific applications.
At a Glance: Key Performance Differences
Both 2'-F and LNA modifications significantly enhance the thermal stability of oligonucleotide duplexes compared to their unmodified DNA or RNA counterparts. However, LNA modifications generally confer a more substantial increase in melting temperature (Tm) per modification. This heightened affinity is a key differentiator in many applications.
| Feature | 2'-Fluoro (2'-F) Modification | Locked Nucleic Acid (LNA) |
| Binding Affinity (General) | High | Very High |
| Increase in Tm per modification | Approximately +1.8°C to +2.5°C per modification against an RNA target.[1][2] | Approximately +2°C to +10°C per modification against an RNA target.[3] |
| Structural Conformation | Adopts an A-form helix, mimicking RNA structure. The 2'-F group favors a C3'-endo sugar pucker.[4][5] | The methylene (B1212753) bridge between the 2'-oxygen and 4'-carbon locks the ribose in a rigid C3'-endo conformation, pre-organizing the backbone for A-form geometry.[6] |
| Nuclease Resistance | Increased stability in serum compared to unmodified RNA.[4] | Significant protection against nucleolytic degradation.[3] |
| In Vivo Potency | Can be more potent than unmodified siRNAs and is generally well-tolerated within the RNAi machinery.[5][7] | Often demonstrates very high potency; however, some studies have reported potential hepatotoxicity with certain LNA-containing antisense oligonucleotides.[6][8] |
| Applications | Antisense oligonucleotides, siRNAs, aptamers, and ribozymes.[4][9] | Antisense oligonucleotides, siRNAs, miRNA inhibitors, and diagnostic probes.[6][9] |
Quantitative Data: Thermal Stability Comparison
The melting temperature (Tm) is a critical parameter for assessing the stability of an oligonucleotide duplex. The following table summarizes representative data from studies comparing the Tm of unmodified and modified siRNAs.
| siRNA Modification | Target | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |
| Unmodified | Factor VII mRNA | 71.8 | - | [5] |
| 2'-F (all pyrimidines) | Factor VII mRNA | 86.2 | +14.4 | [5] |
| LNA (all pyrimidines) | Factor VII mRNA | >100 | >+28.2 | [5] |
This data clearly illustrates the superior thermal stabilization provided by LNA modifications compared to 2'-F modifications under the tested conditions.
Experimental Protocols
Accurate determination of binding affinity and thermal stability is paramount. Below are detailed methodologies for key experiments cited in the comparison of 2'-F and LNA oligonucleotides.
UV Thermal Denaturation (Melting Temperature, Tm)
This method measures the change in UV absorbance of an oligonucleotide solution as the temperature is increased, allowing for the determination of the melting temperature.
Protocol:
-
Sample Preparation:
-
Anneal the modified oligonucleotide with its complementary target strand (RNA or DNA) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare samples at a known concentration, typically in the low micromolar range.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Measurement:
-
Monitor the absorbance at 260 nm.
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature below the expected Tm to a temperature above the Tm.
-
Record the absorbance at regular temperature intervals.
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often determined by finding the maximum of the first derivative of the curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (ka and kd) and the dissociation constant (Kd).
Protocol:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (e.g., the target RNA or a capture antibody) onto the sensor chip surface.
-
-
Binding Analysis:
-
Inject the other binding partner (the modified oligonucleotide) at various concentrations over the sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time.
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the modified oligonucleotide and its target in the same buffer to minimize heat of dilution effects.
-
Typically, the macromolecule is placed in the sample cell, and the ligand (the oligonucleotide) is in the injection syringe at a higher concentration.
-
-
Titration:
-
Inject small aliquots of the ligand into the sample cell at regular intervals.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the reactants.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Comparison
To better understand the structural and functional differences between 2'-F and LNA modifications, the following diagrams illustrate their key characteristics and a typical experimental workflow for their comparison.
Figure 1. Comparison of 2'-F and LNA modification properties.
Figure 2. Experimental workflow for comparing modified oligonucleotides.
Conclusion
The choice between 2'-fluoro and LNA modifications is highly dependent on the specific application and desired therapeutic or diagnostic profile. LNA oligonucleotides offer unparalleled binding affinity and thermal stability, which can translate to exceptional potency. However, the potential for off-target effects and toxicity must be carefully evaluated. 2'-F modifications provide a significant enhancement in affinity and stability over unmodified oligonucleotides and are often associated with a favorable safety profile.
For applications requiring the highest possible affinity, such as single-mismatch discrimination or targeting highly structured RNAs, LNA may be the superior choice. For broader therapeutic applications where a balance of potency and safety is crucial, 2'-F modifications present a robust and well-validated option. Researchers are encouraged to empirically test both modifications in their specific system to determine the optimal choice for their research and development goals.
References
- 1. glenresearch.com [glenresearch.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Isothermal titration calorimetry studies on the binding of DNA bases and PNA base monomers to gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antisense part III: chemistries [cureffi.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of DNA/RNA Duplexes Containing 2'-F-6-chloro-dA and Alternative Modifications
For Researchers, Scientists, and Drug Development Professionals
The rational design of therapeutic oligonucleotides and diagnostic probes hinges on a deep understanding of how chemical modifications influence the structure and stability of DNA/RNA duplexes. The incorporation of modified nucleosides can enhance binding affinity, confer nuclease resistance, and modulate the overall conformation of the duplex, thereby impacting therapeutic efficacy and specificity.
This guide provides a comprehensive comparison of the structural and thermodynamic effects of incorporating 2'-deoxy-2'-fluoro-6-chloro-deoxyadenosine (2'-F-6-chloro-dA) into DNA/RNA duplexes. Due to the limited availability of direct experimental data for this specific combined modification, this analysis is based on the well-documented effects of 2'-fluoro (2'-F) modifications on the sugar moiety and 6-chloro modifications on the purine (B94841) base. We will compare these anticipated effects with those of widely used alternative modifications, namely 2'-O-Methyl (2'-OMe) and Locked Nucleic Acid (LNA), providing a framework for selecting the optimal chemical modifications for specific applications.
Data Presentation: Thermodynamic and Structural Comparison
The stability of a DNA/RNA duplex is a critical parameter for its function. The melting temperature (Tm), the temperature at which half of the duplex dissociates, provides a direct measure of this stability. The underlying thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—offer deeper insights into the forces driving duplex formation.
Thermodynamic Properties of Modified DNA/RNA Duplexes
The following table summarizes the typical changes in melting temperature and thermodynamic parameters upon incorporation of a single modified adenosine (B11128) nucleotide into a DNA/RNA duplex, relative to an unmodified duplex. It is important to note that the values for 2'-F-6-chloro-dA are inferred from the individual effects of 2'-F and 6-chloro-purine modifications due to a lack of direct experimental data.
| Modification | ΔTm per modification (°C) | ΔΔG°37 (kcal/mol) | ΔΔH° (kcal/mol) | -TΔΔS° (kcal/mol) | Key Observations |
| 2'-Fluoro (2'-F) | +1.3 to +1.8 | -0.5 to -1.0 | Favorable (more negative) | Unfavorable (more positive) | The increased stability is primarily driven by a favorable enthalpic contribution, likely due to enhanced base stacking and hydrogen bonding strength.[1][2] The high electronegativity of fluorine locks the sugar in a C3'-endo pucker, pre-organizing the backbone for an A-form duplex. |
| 6-chloropurine (B14466) | Destabilizing (inferred) | Likely positive | Likely unfavorable | - | Based on data for the related 6-thioguanine (B1684491) modification, which destabilizes DNA duplexes, a 6-chloropurine modification is also anticipated to be destabilizing. This is likely due to altered hydrogen bonding and base stacking interactions. |
| 2'-F-6-chloro-dA (Inferred) | Ambiguous | Ambiguous | Ambiguous | Ambiguous | The stabilizing effect of the 2'-F modification and the predicted destabilizing effect of the 6-chloropurine moiety would counteract each other. The net effect on duplex stability is uncertain without direct experimental data. |
| 2'-O-Methyl (2'-OMe) | +0.5 to +1.5 | -0.2 to -0.7 | Favorable | Slightly unfavorable | Similar to 2'-F, the 2'-OMe group promotes a C3'-endo sugar pucker, favoring an A-form duplex geometry and enhancing stability.[3][4][5] |
| Locked Nucleic Acid (LNA) | +2 to +8 | -1.1 to -2.0 | Highly favorable | Unfavorable | The methylene (B1212753) bridge in LNA rigidly locks the sugar in the C3'-endo conformation, leading to a significant increase in duplex stability. This pre-organization minimizes the entropic penalty of duplex formation.[6][7] |
Structural Impact of Nucleoside Modifications on Duplex Geometry
The conformation of the sugar ring (sugar pucker) and the overall helical geometry are crucial determinants of the biological activity of a DNA/RNA duplex, including its recognition by enzymes like RNase H.
| Modification | Predominant Sugar Pucker | Duplex Conformation | Minor Groove Width | Key Structural Features |
| 2'-Fluoro (2'-F) | C3'-endo (North) | A-form | Intermediate | The high electronegativity of the fluorine atom strongly favors the C3'-endo conformation, which is characteristic of A-form RNA duplexes.[1] |
| 6-chloropurine | Likely C2'-endo (South) | B-like | - | The bulky chloro group may influence base stacking and favor a more DNA-like B-form conformation. |
| 2'-F-6-chloro-dA (Inferred) | Likely C3'-endo | A-form | - | The strong conformational preference of the 2'-F modification for the C3'-endo pucker is expected to dominate, resulting in an overall A-form helical geometry. |
| 2'-O-Methyl (2'-OMe) | C3'-endo (North) | A-form | Narrow | The 2'-OMe group sterically favors the C3'-endo conformation, leading to an A-form duplex.[3][4][8] |
| Locked Nucleic Acid (LNA) | Rigidly C3'-endo (North) | A-form | Narrow | The methylene bridge provides a rigid C3'-endo pucker, resulting in a canonical A-form duplex with improved base stacking.[6] |
Experimental Protocols
The characterization of modified DNA/RNA duplexes relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.
UV Thermal Denaturation (UV Melting)
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of duplex formation.
Methodology:
-
Sample Preparation: Anneal equimolar amounts of the complementary oligonucleotide strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The total oligonucleotide concentration is typically in the micromolar range.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) where the duplex is fully denatured.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured, corresponding to the maximum of the first derivative of the melting curve. Thermodynamic parameters are extracted by fitting the melting curves to a two-state model. Van't Hoff analysis, plotting 1/Tm versus ln(Ct) (where Ct is the total strand concentration), allows for the determination of ΔH° and ΔS°.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution three-dimensional structural information of the duplex in solution.
Methodology:
-
Sample Preparation: Prepare a concentrated sample (e.g., 0.5-1.0 mM) of the annealed duplex in a suitable NMR buffer, often in D₂O or a H₂O/D₂O mixture to observe exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:
-
1D ¹H NMR: To observe imino protons involved in Watson-Crick base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each sugar ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
¹H-³¹P Correlation Spectroscopy: To probe the backbone conformation.
-
-
Data Analysis: Assign the NMR resonances to specific protons in the sequence. Use the distance restraints from NOESY experiments and dihedral angle restraints from coupling constants in molecular dynamics or restrained molecular dynamics simulations to calculate a family of structures consistent with the experimental data.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the duplex at atomic resolution in the solid state.
Methodology:
-
Sample Preparation and Crystallization: Prepare a highly pure and concentrated solution of the annealed duplex. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging drop or sitting drop vapor diffusion to obtain diffraction-quality crystals.
-
Instrumentation: Use a rotating anode or synchrotron X-ray source and a sensitive X-ray detector.
-
Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Determination: Process the diffraction data to obtain the intensities and positions of the diffraction spots. Determine the phases of the structure factors using methods like molecular replacement (if a similar structure is known) or heavy-atom derivatization.
-
Structure Refinement: Build an initial model into the resulting electron density map and refine the atomic coordinates against the experimental data to obtain a final, high-resolution structure.
Mandatory Visualization
Caption: Experimental workflow for the structural and thermodynamic analysis of modified DNA/RNA duplexes.
Caption: Logical relationships between chemical modifications and their impact on duplex properties.
Conclusion
The strategic incorporation of chemical modifications is a cornerstone of modern oligonucleotide therapeutic and diagnostic development. While 2'-F, 2'-OMe, and LNA modifications are well-characterized and generally enhance the stability and favor an A-form conformation of DNA/RNA duplexes, the effects of a 6-chloropurine modification are less understood and are predicted to be destabilizing.
The combined effect of 2'-F and 6-chloro modifications in a single nucleoside, 2'-F-6-chloro-dA, is therefore ambiguous without direct experimental validation. The potent stabilizing influence of the 2'-F group may or may not be sufficient to overcome the anticipated destabilization from the 6-chloropurine. Researchers and drug developers should consider this uncertainty when designing oligonucleotides containing this novel modification. The experimental protocols and comparative data presented in this guide provide a robust framework for the empirical evaluation of 2'-F-6-chloro-dA and other novel modifications, enabling the fine-tuning of oligonucleotide properties for optimal performance in their intended applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Characterization of Therapeutic Oligonucleotides by NMR | Bruker [bruker.com]
- 3. Compute melting temperature of a nucleic acid duplex — melting • rmelting [aravind-j.github.io]
- 4. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 8. Hybrid oligomer duplexes formed with phosphorothioate DNAs: CD spectra and melting temperatures of S-DNA.RNA hybrids are sequence-dependent but consistent with similar heteronomous conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2'-Fluoro Purine Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of modified phosphoramidites is a critical determinant of success in the synthesis of therapeutic oligonucleotides. Among the various modifications, 2'-fluoro (2'-F) purine (B94841) analogs are frequently employed to enhance the nuclease resistance and binding affinity of oligonucleotides. This guide provides an objective comparison of the performance of two common 2'-fluoro purine phosphoramidites: 2'-fluoro-N6-benzoyl-adenosine (2'-F-A(Bz)) and 2'-fluoro-N2-isobutyryl-guanosine (2'-F-G(iBu)), supported by experimental data and detailed protocols.
Key Performance Indicators
The performance of these phosphoramidites is evaluated based on three primary criteria: coupling efficiency during solid-phase synthesis, the efficiency and safety of the deprotection process, and the stability of the resulting modified oligonucleotides against nuclease degradation.
Data Presentation
Table 1: Comparative Coupling Efficiency
| Phosphoramidite (B1245037) | Standard Coupling Time | Extended Coupling Time | Typical Stepwise Yield |
| 2'-Fluoro-N6-benzoyl-adenosine (2'-F-A(Bz)) | 2 minutes | 5 - 10 minutes | > 98.5% |
| 2'-Fluoro-N2-isobutyryl-guanosine (2'-F-G(iBu)) | 2 minutes | 10 - 15 minutes | > 98% |
Note: Coupling efficiency can be influenced by the synthesizer, reagents, and scale of synthesis.
Table 2: Deprotection Conditions and Efficiency
| Deprotection Method | 2'-F-A(Bz) Oligonucleotides | 2'-F-G(iBu) Oligonucleotides |
| Ammonium (B1175870) Hydroxide (B78521) (Conc.) | 12-16 hours at 55°C | 16-24 hours at 55°C |
| AMA (Ammonium Hydroxide/Methylamine) | 10-15 minutes at 65°C | 10-15 minutes at 65°C |
Table 3: Nuclease Resistance
| Oligonucleotide Modification | Relative Nuclease Resistance (vs. unmodified DNA) |
| Internal 2'-F-A | High |
| Internal 2'-F-G | High |
| 3'-end 2'-F modification | Significantly increased resistance to 3'-exonucleases |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
Oligonucleotides are synthesized on a standard automated DNA/RNA synthesizer using phosphoramidite chemistry.
Protocol:
-
Phosphoramidite Preparation: Dissolve 2'-fluoro purine phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Synthesis Cycle:
-
Deblocking: Detritylation is performed using 3% trichloroacetic acid in dichloromethane.
-
Coupling: The phosphoramidite is activated with a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) in acetonitrile. For standard couplings, a 2-minute coupling time is used. For sterically hindered monomers like 2'-fluoro purines, extending the coupling time to 10-30 minutes is often necessary to achieve high yields.[1]
-
Capping: Unreacted 5'-hydroxyl groups are capped using a standard capping solution (acetic anhydride/lutidine/THF).
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Deprotection Protocols
Standard Deprotection (Ammonium Hydroxide):
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Incubate at 55°C for 12-24 hours. The duration depends on the specific protecting groups.
-
Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness.
Fast Deprotection (AMA):
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
-
Incubate at 65°C for 10-15 minutes.[2]
-
Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness. It is crucial to note that the use of AMA requires acetyl-protected cytidine (B196190) (Ac-dC) to prevent transamination.[3]
Nuclease Stability Assay
Protocol:
-
Oligonucleotide Preparation: Resuspend the purified 2'-fluoro modified and unmodified control oligonucleotides in nuclease-free water to a final concentration of 1 µM.
-
Nuclease Digestion:
-
Prepare a reaction mixture containing the oligonucleotide, 1x reaction buffer, and a specified amount of nuclease (e.g., snake venom phosphodiesterase for exonuclease activity).
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Quench the reaction by adding a stop solution (e.g., EDTA and formamide).
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to visualize the degradation products.[4]
-
Mandatory Visualization
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 2'-F-6-chloro-dA Modified Oligonucleotides: A Comparative Guide to NMR, HPLC, and Mass Spectrometry
For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount to ensure the identity, purity, and structural integrity of synthetic oligonucleotides. This is particularly crucial for modified oligonucleotides, such as those containing 2'-Fluoro-6-chloro-deoxyadenosine (2'-F-6-chloro-dA), where subtle structural changes can significantly impact therapeutic efficacy and safety. This guide provides a comprehensive comparison of three orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for the definitive identification of these modified oligos.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for unambiguous structure elucidation, providing detailed atomic-level information.[1] High-Performance Liquid Chromatography (HPLC) is a workhorse for purity assessment and separation of the target oligonucleotide from process-related impurities.[2] Mass Spectrometry (MS) offers rapid and highly sensitive molecular weight determination, confirming the expected mass of the modified oligonucleotide. The synergistic use of these techniques provides a robust and comprehensive strategy for identity confirmation.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is essential for the comprehensive characterization of modified oligonucleotides. While each technique offers unique advantages, they also possess limitations. A summary of their capabilities in the context of 2'-F-6-chloro-dA modified oligonucleotide analysis is presented below.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Absolute structural confirmation and elucidation. | Purity assessment and quantification of impurities. | Determination of molecular weight. |
| Information Provided | Atomic-level structural details, including stereochemistry and conformation. | Retention time, peak purity, and quantification of full-length product versus impurities (e.g., n-1, n+1). | Precise mass-to-charge ratio, confirming elemental composition. |
| Key Strengths | - Unambiguous identification of modifications.- Provides detailed information on sugar pucker, backbone conformation, and base pairing.- Non-destructive. | - High sensitivity and resolution for separating complex mixtures.- Well-established methods for purity analysis (e.g., IP-RP-HPLC, IEX-HPLC).- High throughput for routine analysis.[2] | - High sensitivity and accuracy for mass determination.- Can be coupled with liquid chromatography (LC-MS) for enhanced specificity. |
| Limitations | - Lower sensitivity compared to HPLC and MS.- Complex spectra for longer oligonucleotides, often requiring 2D techniques and isotopic labeling for full assignment.- Longer analysis times.[2] | - Indirect structural information.- Resolution can be challenging for co-eluting impurities with similar physicochemical properties. | - Provides limited information on the location of modifications or stereochemistry.- Fragmentation analysis (MS/MS) can be complex for oligonucleotides.[3] |
| Typical Sample Req. | Higher concentration (micromolar to millimolar). | Lower concentration (nanomolar to micromolar). | Low concentration (femtomolar to picomolar). |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining high-quality, reproducible data. Below are representative methodologies for each technique, which should be adapted and validated for the specific 2'-F-6-chloro-dA modified oligonucleotide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the molecular structure. For a 2'-F-6-chloro-dA modified oligonucleotide, a suite of 1D and 2D NMR experiments is necessary for a comprehensive analysis.
Sample Preparation:
-
Lyophilize the purified oligonucleotide sample to dryness.
-
Re-suspend the sample in a suitable NMR buffer, typically 25 mM sodium phosphate (B84403) in 90% H₂O/10% D₂O or 99.96% D₂O, at a pH of ~7.0.
-
The final sample concentration should be in the range of 0.1 to 1 mM.
-
Transfer the sample to a high-quality NMR tube (e.g., Shigemi tube for higher concentrations).
1D and 2D NMR Data Acquisition:
-
¹H NMR: Provides an initial overview of the proton environment. The aromatic (H2, H6, H8) and anomeric (H1') protons are often well-resolved and can serve as a fingerprint of the oligonucleotide.
-
¹⁹F NMR: Directly probes the fluorine atom at the 2' position. The ¹⁹F chemical shift is highly sensitive to the local electronic environment and conformation, providing a direct confirmation of the modification.
-
³¹P NMR: Characterizes the phosphodiester backbone. The chemical shifts can provide information about the backbone conformation and identify any modifications to the phosphate linkages.[4]
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within each sugar spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which is essential for sequential assignment and determining the three-dimensional structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of sugar and base resonances.
-
2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to identify protons in close spatial proximity to the 2'-fluorine.
-
2D ¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates protons (typically H3', H4', H5'/H5'') with adjacent phosphorus atoms in the backbone.
High-Performance Liquid Chromatography (HPLC)
Ion-pair reversed-phase (IP-RP) HPLC is the most common method for the analysis of synthetic oligonucleotides.
Instrumentation and Columns:
-
An HPLC or UHPLC system equipped with a UV detector.
-
A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
Mobile Phases:
-
Mobile Phase A: An aqueous solution of an ion-pairing agent and a buffer (e.g., 100 mM hexafluoroisopropanol (HFIP) and 5-15 mM triethylamine (B128534) (TEA) in water).
-
Mobile Phase B: Methanol or acetonitrile (B52724) containing the same concentration of ion-pairing agent and buffer.
General Protocol:
-
Dissolve the oligonucleotide sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm.
-
The purity of the sample is determined by integrating the peak area of the full-length product relative to the total peak area.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the most common mass spectrometry technique for oligonucleotide analysis.
Instrumentation:
-
An ESI mass spectrometer, often coupled with an HPLC system (LC-MS).
Sample Preparation:
-
For direct infusion, the sample is diluted in a solution compatible with ESI (e.g., 50:50 acetonitrile:water with a small amount of a volatile salt like ammonium (B1175870) acetate).
-
For LC-MS, the HPLC method described above can be used, ensuring that the mobile phases are compatible with MS (i.e., use volatile buffers and ion-pairing agents).
Data Acquisition:
-
Introduce the sample into the ESI source.
-
Acquire the mass spectrum in negative ion mode, as the phosphate backbone is negatively charged.
-
The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.
-
Deconvolute the spectrum to determine the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical mass calculated for the 2'-F-6-chloro-dA modified sequence.
Visualization of Analytical Workflows
To illustrate the relationship between these techniques in a comprehensive characterization strategy, the following diagrams are provided.
Conclusion
Confirming the identity of a 2'-F-6-chloro-dA modified oligonucleotide requires a multi-pronged analytical approach. While HPLC and mass spectrometry are essential for assessing purity and confirming the correct molecular weight, only NMR spectroscopy can provide the detailed structural information necessary for unambiguous identity confirmation. The integration of these three powerful techniques ensures a comprehensive and reliable characterization, which is a critical component of the development of oligonucleotide-based therapeutics and research tools. Researchers should establish a systematic workflow that leverages the strengths of each method to ensure the quality and integrity of their modified oligonucleotides.
References
- 1. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 6-Chloropurine and 6-Aminopurine Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of oligonucleotides containing 6-chloropurine (B14466) versus those containing 6-aminopurine (adenine). The information is based on available experimental data for the individual nucleosides and their derivatives, providing insights into their potential therapeutic applications, particularly in oncology.
Introduction
Oligonucleotide-based therapeutics are a rapidly advancing class of drugs that can modulate gene expression with high specificity. The chemical composition of these oligonucleotides, including the nature of their purine (B94841) bases, can significantly influence their biological activity. This guide focuses on two key purine analogs: 6-chloropurine, a synthetic derivative, and 6-aminopurine (adenine), a natural nucleobase. Understanding their comparative effects on cancer cells is crucial for the rational design of novel oligonucleotide therapeutics.
6-Chloropurine , a halogenated purine analog, is a precursor in the synthesis of the anticancer drug 6-mercaptopurine (B1684380). Its incorporation into oligonucleotides offers a potential strategy for enhancing therapeutic efficacy.
6-Aminopurine (Adenine) is a fundamental component of nucleic acids. Oligonucleotides rich in adenine (B156593) can also exhibit distinct biological effects, including the induction of apoptosis and cell cycle arrest.[1]
Comparative Biological Activity
While direct comparative studies on oligonucleotides composed solely of 6-chloropurine versus 6-aminopurine are limited, we can infer their potential activities based on the extensive research conducted on their respective nucleoside and base forms.
Cytotoxicity
Both 6-chloropurine and adenine derivatives have demonstrated cytotoxic effects against various cancer cell lines. However, the mechanisms and potency can differ.
-
6-Chloropurine nucleosides have shown significant cytotoxicity in human melanoma, lung, ovarian, and colon carcinoma cell lines, with GI50 values in the micromolar range.[2] Some derivatives of 6-chloropurine have exhibited selective cytotoxicity towards leukemia cells with minimal effects on normal cells.[3]
-
Adenine has been shown to inhibit the growth of Bel-7402 and Hela cancer cells in a dose- and time-dependent manner, with a weaker inhibitory effect on normal human cervical keratinocytes.[1]
| Compound/Oligo Type | Cell Line | Cytotoxicity Metric (IC50/GI50) | Reference |
| 6-(4-X-substituted phenyl)purine ribonucleosides | HeLa, HepG2, SW620 | 25-35 µM (IC50) | [2] |
| 9-Norbornyl-6-chloropurine | CCRF-CEM, HL-60 (Leukemia) | High | [3] |
| 9-Norbornyl-6-chloropurine | HeLa-S3, HepG2 (Solid Tumors) | Lower than Leukemia cells | [3] |
| Adenine | Bel-7402 | Inhibition of (53 ± 5.24)% at 48h | [1] |
| Adenine | HeLa | Inhibition of (73.6 ± 6.26)% at 48h | [1] |
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.
-
6-Chloropurine nucleosides have been demonstrated to induce apoptosis in cancer cells.[2] This process is often associated with the activation of caspases, key executioner enzymes in the apoptotic pathway.
-
Adenine treatment has also been shown to induce apoptosis in Bel-7402 and Hela cells, as evidenced by morphological changes.[1] The pro-apoptotic effects of N6-substituted adenosine (B11128) derivatives are linked to their intracellular conversion to mononucleotides, leading to a decrease in ATP production.
| Compound/Oligo Type | Observation | Key Markers | Reference |
| 6-Chloropurine nucleosides | Induction of apoptosis in K562 cells | Activation of caspases 3 and 7 | [2] |
| Adenine | Apoptosis in Bel-7402 and Hela cells | Morphological changes | [1] |
| N6-substituted adenosine derivatives | Apoptosis in HL-60 cells | Caspase-3 activation |
Cell Cycle Arrest
Interference with the cell cycle is another important mechanism of anticancer drugs.
-
6-Chloropurine nucleosides have been shown to cause a G2/M phase cell cycle arrest in cancer cells.[2]
-
Adenine has been found to block the cell cycle of tumor cells at the S phase, leading to the inhibition of cell proliferation and subsequent apoptosis.[1]
| Compound/Oligo Type | Effect on Cell Cycle | Cell Line | Reference |
| 6-Chloropurine nucleosides | G2/M arrest | K562 | [2] |
| Adenine | S phase arrest | Bel-7402, HeLa | [1] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Expose cells to various concentrations of the test oligonucleotides for a specified period (e.g., 48 or 72 hours).
-
Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Cell Lysis: Treat cells with the test oligonucleotides, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the activated caspases to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence of the released fluorophore (e.g., AMC) using a fluorometer with excitation at ~380 nm and emission at ~460 nm. The increase in fluorescence is proportional to the caspase activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation: Treat cells with the oligonucleotides, then harvest and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
The biological effects of 6-chloropurine and 6-aminopurine oligos are mediated by their interaction with various cellular pathways.
6-Chloropurine Oligos: Proposed Mechanism
6-Chloropurine can be metabolized to 6-mercaptopurine, which is known to interfere with de novo purine synthesis.[4] This leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[4] Additionally, some 6-chloropurine derivatives have been shown to induce glutathione (B108866) (GSH) depletion in tumor cells, leading to increased oxidative stress and cytotoxicity.[3][5]
Caption: Proposed mechanism of action for 6-chloropurine oligos.
6-Aminopurine (Adenine) Oligos: Proposed Mechanism
Adenine and its derivatives can be phosphorylated by adenosine kinase to form nucleotides that can interfere with cellular signaling.[6] Adenine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status.[7] Activation of AMPK can lead to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation, and can also induce autophagy and apoptosis.[7]
Caption: Proposed mechanism of action for 6-aminopurine (adenine) oligos.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the biological activities of 6-chloropurine and 6-aminopurine oligos.
Caption: Experimental workflow for comparative analysis.
Conclusion
Both 6-chloropurine and 6-aminopurine, when incorporated into oligonucleotides, represent promising avenues for anticancer drug development. The available data on their respective nucleoside and base forms suggest they induce cytotoxicity, apoptosis, and cell cycle arrest through distinct mechanisms. 6-chloropurine oligos may act primarily by disrupting de novo purine synthesis and inducing oxidative stress, leading to G2/M arrest. In contrast, 6-aminopurine oligos may exert their effects through the activation of the AMPK signaling pathway, resulting in S phase arrest.
Further direct comparative studies on oligonucleotides containing these two purine analogs are warranted to fully elucidate their therapeutic potential and to guide the design of next-generation oligonucleotide-based cancer therapies.
References
- 1. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine kinase and ADAL coordinate detoxification of modified adenosines to safeguard metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: A Comprehensive Guide to the Proper Disposal of DMT-2'-F-6-chloro-dA Phosphoramidite
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the safe disposal of DMT-2'-F-6-chloro-dA phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks to both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
DMT-2'-F-6-chloro-dA phosphoramidite, like other phosphoramidites, is considered a hazardous substance. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1].
Essential safety measures include:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood[1][2].
-
Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles, chemical-resistant gloves, and a laboratory coat when working with this compound[1][2].
-
Spill Response: In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed container for disposal. The affected area should be decontaminated with alcohol. Prevent the chemical from entering drains or waterways[2].
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, followed by disposal as hazardous waste in accordance with local, state, and federal regulations[2].
Experimental Protocol for Deactivation of this compound Waste
This protocol is designed for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724)
-
5% aqueous sodium bicarbonate solution
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly[2].
-
Dissolution:
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate[2].
-
A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis. The mild basic conditions help to neutralize any acidic byproducts that may form[2].
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite[2].
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste[2].
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[2].
Quantitative Data Summary
No specific quantitative data on the toxicity, environmental impact, or degradation products of this compound was found in the public domain. The disposal procedures are based on the reactive nature of the phosphoramidite functional group.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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